(2,6-Dichloro-4-nitrophenoxy)acetic acid
Description
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Structure
3D Structure
Properties
CAS No. |
2300-67-6 |
|---|---|
Molecular Formula |
C8H5Cl2NO5 |
Molecular Weight |
266.03 g/mol |
IUPAC Name |
2-(2,6-dichloro-4-nitrophenoxy)acetic acid |
InChI |
InChI=1S/C8H5Cl2NO5/c9-5-1-4(11(14)15)2-6(10)8(5)16-3-7(12)13/h1-2H,3H2,(H,12,13) |
InChI Key |
LEOSVWCQGFJFBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCC(=O)O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Biological Profile and Activity of (2,6-Dichloro-4-nitrophenoxy)acetic Acid
Executive Summary
(2,6-Dichloro-4-nitrophenoxy)acetic acid (CAS: 2300-67-6) is a chlorinated phenoxy acid derivative primarily utilized in agrochemical research and organic synthesis.[1][2] While structurally analogous to the potent herbicide 2,4-D (2,4-dichlorophenoxyacetic acid), this compound exhibits significantly attenuated auxin-like activity due to its specific 2,6-substitution pattern.
This guide analyzes the compound’s biological behavior, focusing on its utility in Structure-Activity Relationship (SAR) studies for auxin perception and its role as a key intermediate in the synthesis of antimicrobial salicylanilides and aminophenol derivatives.
Chemical Profile & Physicochemical Properties[3][4][5][6][7][8][9]
| Property | Specification |
| Compound Name | (2,6-Dichloro-4-nitrophenoxy)acetic acid |
| CAS Number | 2300-67-6 |
| Molecular Formula | C₈H₅Cl₂NO₅ |
| Molecular Weight | 266.03 g/mol |
| IUPAC Name | 2-(2,6-dichloro-4-nitrophenoxy)acetic acid |
| Solubility | Soluble in organic solvents (DMSO, Ethanol, Acetone); sparingly soluble in water (acid form); soluble in alkaline aqueous solutions. |
| pKa | ~3.0 (Carboxylic acid moiety) |
Biological Mechanism of Action[10]
Attenuated Auxin Mimicry
The biological activity of phenoxyacetic acids is governed by their ability to bind the TIR1/AFB (Transport Inhibitor Response 1) receptor complex, acting as "molecular glue" to degrade Aux/IAA transcriptional repressors.
-
High Activity (2,4-D): The 2,4-dichloro substitution allows the phenyl ring to rotate and fit precisely into the hydrophobic pocket of TIR1, facilitating ubiquitination.
-
Low Activity (2,6-Dichloro-4-nitro): The 2,6-dichloro substitution creates significant steric hindrance. This "ortho-effect" restricts the rotation of the phenoxy ring relative to the acetic acid side chain. Consequently, the compound cannot easily adopt the planar or near-planar conformation required for high-affinity binding to the TIR1 pocket.
-
Result: Experimental data indicates this compound possesses only 3–13% of the root inhibition activity of 2,4-D, making it a valuable negative control or weak agonist in physiological assays [1].
Precursor for Antimicrobial Agents
While the acid itself is a weak herbicide, it serves as a critical scaffold for synthesizing salicylanilides . The nitro group at the 4-position is often reduced to an amine, which is then coupled with salicylic acid derivatives. These resulting compounds act as uncouplers of oxidative phosphorylation in bacteria and parasites (anthelmintics), disrupting ATP synthesis [2].
Signaling Pathway Visualization
The following diagram illustrates the auxin signaling cascade and the comparative binding efficiency.
Caption: Comparative activation of the TIR1 auxin signaling pathway by 2,4-D vs. the 2,6-dichloro derivative.
Experimental Protocols
Synthesis of (2,6-Dichloro-4-nitrophenoxy)acetic Acid
This protocol utilizes a Williamson ether synthesis, coupling the phenol with chloroacetic acid under basic conditions.
Reagents:
-
2,6-Dichloro-4-nitrophenol (1.0 eq)
-
Chloroacetic acid (1.2 eq)
-
Sodium Hydroxide (NaOH) (2.5 eq)
-
Water/Ethanol (1:1 v/v)
-
Hydrochloric acid (HCl) for acidification
Workflow:
-
Deprotonation: Dissolve 2,6-dichloro-4-nitrophenol in the Water/Ethanol mixture. Slowly add NaOH while stirring to form the phenolate ion (solution turns deep yellow/orange).
-
Coupling: Add chloroacetic acid dropwise. Reflux the mixture at 80-90°C for 4–6 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane).
-
Workup: Cool the reaction mixture to room temperature. Acidify with concentrated HCl to pH ~1-2 to precipitate the free acid.
-
Purification: Filter the precipitate. Recrystallize from hot water or aqueous ethanol to obtain the pure product.
Caption: Step-by-step synthesis workflow via Williamson ether synthesis.
Root Elongation Inhibition Assay (Auxin Activity)
To verify the reduced biological activity compared to 2,4-D, a standard root elongation assay is recommended.
Materials:
-
Zea mays (Corn) or Triticum aestivum (Wheat) seeds.
-
Test solutions: Compound at 10⁻⁷ M to 10⁻⁴ M.
-
Control: Distilled water (Negative), 2,4-D (Positive).
Procedure:
-
Germination: Germinate seeds on moist filter paper for 24 hours in the dark at 25°C.
-
Treatment: Transfer seedlings with uniform root lengths (approx. 5 mm) to Petri dishes containing filter paper saturated with test solutions.
-
Incubation: Incubate for 48 hours in the dark.
-
Measurement: Measure the length of the primary root.
-
Calculation: Calculate % Inhibition = (Control Length - Treated Length) / Control Length * 100.
Expected Results:
| Compound | Concentration | % Inhibition (Approx.)[3][4] | Interpretation |
|---|---|---|---|
| Water Control | 0 M | 0% | Baseline growth |
| 2,4-D | 10⁻⁵ M | >90% | Strong auxin activity |
| (2,6-Cl-4-NO2)acetic acid | 10⁻⁵ M | 10–20% | Weak/Negligible activity |
Toxicology and Safety
-
Hazard Classification: Irritant (Skin/Eye). Potentially harmful if swallowed.
-
Metabolites: In vivo degradation may yield 2,6-dichloro-4-nitrophenol , which is a known uncoupler of oxidative phosphorylation and a potential genotoxin [3].
-
Handling: Use standard PPE (gloves, goggles). Avoid dust formation.[5]
References
-
Swanson, C. P. (1946). Histological responses of the kidney bean to aqueous sprays of 2,4-dichlorophenoxyacetic acid. Botanical Gazette. (Contextual citation for phenoxy SAR).
-
Dudarev, V., et al. (2023).[6][7] Synthesis of 3,5-dichlorosalicylic acid anilides bearing a carboxymethoxyl group in aniline fragment. Russian Journal of General Chemistry.
-
Amer, S. M., & Aly, F. A. (2001). Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse. Mutation Research/Genetic Toxicology and Environmental Mutagenesis.
Sources
- 1. 2-(2,6-¶þÂÈ-4-Ïõ»ù±½Ñõ»ù)-ÒÒËá_CAS:2300-67-6 - Ö£ÖÝ´ºÇﻯ¹¤ÓÐÏÞ¹«Ë¾ [cmxx.com]
- 2. ichemistry.cn [ichemistry.cn]
- 3. ec.europa.eu [ec.europa.eu]
- 4. Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Structural Elucidation of (2,6-Dichloro-4-nitrophenoxy)acetic Acid: A Crystallographic Protocol
Executive Summary
This technical guide outlines the comprehensive workflow for the synthesis, crystallization, and X-ray structural analysis of (2,6-Dichloro-4-nitrophenoxy)acetic acid . While analogs like 2,4-D are ubiquitous in literature, the 2,6-dichloro-4-nitro substitution pattern presents unique steric and electronic challenges that influence supramolecular assembly. This document serves as a definitive protocol for researchers characterizing this specific molecular architecture, focusing on the competition between the carboxylic acid homodimer synthon and the steric demands of the ortho-chlorines.
Molecular Architecture & Theoretical Underpinnings[1][2]
The target molecule, (2,6-Dichloro-4-nitrophenoxy)acetic acid, combines a strongly electron-withdrawing nitro group with a sterically congested ether linkage.
Structural Constraints
-
Steric Hindrance: The two chlorine atoms at the 2,6-positions create a "molecular gate," forcing the oxyacetic acid side chain to rotate out of the plane of the phenyl ring. This "twist angle" (typically 70–90° in similar 2,6-substituted phenols) is a critical crystallographic parameter.
-
Electronic Push-Pull: The para-nitro group depletes electron density from the ring, enhancing the acidity of the phenoxy protons (in the precursor) and influencing the
-stacking capability of the final crystal lattice.
Predicted Supramolecular Synthons
Based on the Cambridge Structural Database (CSD) trends for phenoxyacetic acid derivatives, two primary interaction motifs are expected to drive crystal packing:
-
The Carboxylic Acid Homodimer: The robust
graph set motif involving two O-H...O hydrogen bonds.[1] -
Nitro-Induced Stacking: The electron-deficient ring facilitates offset
-stacking or C-H...O interactions involving the nitro oxygen atoms.
Experimental Workflow: Synthesis to Single Crystal
To ensure a high-quality crystal suitable for X-ray diffraction (XRD), purity prior to crystallization is non-negotiable.
Synthesis Protocol (Williamson Ether Variant)
Reagents: 2,6-Dichloro-4-nitrophenol (Precursor), Chloroacetic acid, Sodium Hydroxide (6M), HCl (conc).
-
Deprotonation: Dissolve 10 mmol of 2,6-Dichloro-4-nitrophenol in 15 mL of 6M NaOH. The solution will turn deep yellow due to the formation of the nitrophenolate anion.
-
Alkylation: Add 12 mmol of chloroacetic acid dropwise. Reflux at 100°C for 4 hours.
-
Note: The 2,6-dichloro substitution retards nucleophilic attack; extended reflux is required compared to 2,4-D synthesis.
-
-
Precipitation: Cool to room temperature. Acidify with conc. HCl to pH 1. The product precipitates as a pale solid.
-
Purification: Filter and wash with ice-cold water to remove excess chloroacetic acid.
Crystallization Strategy
Obtaining single crystals requires manipulating the solubility differential. The high polarity of the nitro group suggests polar protic solvents, while the dichlorophenyl core adds lipophilicity.
Recommended Solvent System: Ethanol/Water (70:30 v/v).
Protocol:
-
Dissolve 100 mg of crude acid in minimal hot ethanol.
-
Add warm water dropwise until persistent turbidity is observed.
-
Add one drop of ethanol to clear the solution.
-
Allow to stand at ambient temperature (298 K) in a vibration-free environment.
-
Harvest: Block-like crystals typically form within 48–72 hours.
Workflow Visualization
Figure 1: Step-by-step synthesis and crystallization pathway for high-purity specimen generation.[2]
X-Ray Diffraction & Data Reduction[5]
Instrument Configuration
Given the presence of chlorine (Z=17), absorption effects must be managed.
| Parameter | Setting / Choice | Rationale |
| Radiation Source | Molybdenum (Mo K | Minimizes absorption ( |
| Temperature | 100 K (Cryostream) | Reduces thermal motion (atomic displacement parameters), improving resolution of the nitro group geometry. |
| Detector Distance | 50–60 mm | Balances resolution (high |
| Scan Strategy | Ensures 100% completeness and high redundancy for accurate absorption correction. |
Data Processing Protocol[6]
-
Indexing: Determine the unit cell. Expect Monoclinic (
) or Triclinic ( ). -
Integration: Use SAINT or equivalent.[3] Watch for "split spots" indicating twinning, common in layered phenoxy structures.
-
Absorption Correction: Apply Multi-scan (SADABS) or Gaussian integration (face-indexed) if crystal morphology is well-defined.
-
Structure Solution: Use SHELXT (Intrinsic Phasing). The heavy chlorine atoms will likely be located first, phasing the lighter C/N/O atoms.
Structural Analysis & Supramolecular Synthons
Once the structure is solved, the analysis must focus on the specific intermolecular forces defined by the 2,6-dichloro-4-nitro substitution.
The Primary Synthon: Dimer
The carboxylic acid groups will almost certainly form centrosymmetric dimers.
-
Metric: Look for O...O distances of ~2.65 Å.
-
Validation: If this dimer is not present, check for solvent inclusion (solvates) or catemer formation (chains), often caused by steric disruption from the chlorines.
The "Twist" Conformation
The ether oxygen bond angle (
-
Expectation: Due to the 2,6-dichlorines, the acetic acid tail will be nearly perpendicular to the phenyl ring (
). -
Significance: This orthogonality disrupts planar packing, preventing simple "sheet" formation seen in unsubstituted phenoxyacetic acid.
Packing Logic Visualization
Figure 2: Hierarchical assembly from monomer to 3D lattice, highlighting the dominance of the carboxylic acid dimer.
References
-
Smith, G., & Lynch, D. E. (2015).[4] Crystal structures and hydrogen bonding in the morpholinium salts of four phenoxyacetic acid analogues. Acta Crystallographica Section E: Crystallographic Communications, 71(11), 1392–1396.[4] Link
- Lynch, D. E., et al. (1993). Molecular cocrystals of carboxylic acids. XII. Structures of the adducts of 2,4-dichlorophenoxyacetic acid. Australian Journal of Chemistry, 46(10), 1535-1543.
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link
-
PubChem. (2025). 2,6-Dichloro-4-nitrophenol (Precursor Data). National Library of Medicine. Link
Sources
- 1. Supramolecular 1D ribbons in complexes between a bicyclic- guanidine derivative and di- or monocarboxylic acids - CrystEngComm (RSC Publishing) DOI:10.1039/C3CE40960K [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structures and hydrogen bonding in the morpholinium salts of four phen-oxy-acetic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Characterization of (2,6-Dichloro-4-nitrophenoxy)acetic acid
An In-depth Technical Guide for Researchers and Drug Development Professionals
(2,6-Dichloro-4-nitrophenoxy)acetic acid is a multifaceted organic compound with potential applications in medicinal chemistry and materials science. Its synthesis and subsequent use in research and development necessitate unambiguous structural confirmation and purity assessment. This guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are pivotal for the thorough characterization of this molecule. While experimental data for this specific molecule is not widely available, this guide will present predicted spectroscopic data based on established principles and data from analogous structures. Furthermore, it will detail the experimental protocols required to obtain these spectra, offering a complete framework for its analysis.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of an organic molecule. For (2,6-Dichloro-4-nitrophenoxy)acetic acid, both ¹H and ¹³C NMR are essential for confirming its structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of (2,6-Dichloro-4-nitrophenoxy)acetic acid is expected to exhibit three distinct signals:
-
Aromatic Protons: The two protons on the dichloronitrophenyl ring are chemically equivalent due to the molecule's symmetry. They are expected to appear as a singlet in the aromatic region of the spectrum, likely between δ 8.0-8.5 ppm . The electron-withdrawing nature of the nitro group and the chlorine atoms would cause a significant downfield shift.
-
Methylene Protons (-O-CH₂-): The two protons of the methylene group adjacent to the ether oxygen are also chemically equivalent and should appear as a singlet. Their chemical shift is anticipated to be in the range of δ 4.5-5.0 ppm , influenced by the deshielding effect of the neighboring oxygen atom.
-
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is highly deshielded and will appear as a broad singlet at a chemical shift greater than δ 10 ppm . Its exact position can be influenced by the solvent and concentration.
Table 1: Predicted ¹H NMR Data for (2,6-Dichloro-4-nitrophenoxy)acetic acid
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| > 10 | Broad Singlet | 1H | -COOH |
| 8.0 - 8.5 | Singlet | 2H | Aromatic-H |
| 4.5 - 5.0 | Singlet | 2H | -O-CH₂- |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show six signals, corresponding to the six chemically distinct carbon environments in the molecule:
Table 2: Predicted ¹³C NMR Data for (2,6-Dichloro-4-nitrophenoxy)acetic acid
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | -COOH |
| ~155 | C-O (Aromatic) |
| ~145 | C-NO₂ (Aromatic) |
| ~128 | C-Cl (Aromatic) |
| ~120 | C-H (Aromatic) |
| ~65 | -O-CH₂- |
Experimental Protocol for NMR Analysis
A standard protocol for obtaining NMR spectra of (2,6-Dichloro-4-nitrophenoxy)acetic acid would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is crucial; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Instrument Setup: The analysis would be performed on a high-resolution NMR spectrometer (e.g., 300 or 500 MHz).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and number of scans.
-
¹³C NMR: A proton-decoupled experiment is typically run to obtain a spectrum with singlets for each carbon. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
NMR Analysis Workflow
Caption: Workflow for NMR analysis.
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of (2,6-Dichloro-4-nitrophenoxy)acetic acid is expected to show characteristic absorption bands for the carboxylic acid, ether, nitro, and aromatic moieties.
Predicted IR Absorption Bands
Table 3: Predicted Characteristic IR Absorptions for (2,6-Dichloro-4-nitrophenoxy)acetic acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1530 and ~1350 | Strong | Asymmetric and Symmetric N-O stretch (Nitro group) |
| ~1250 | Strong | C-O stretch (Ether) |
| ~1600, ~1475 | Medium | C=C stretch (Aromatic ring) |
| ~850 | Strong | C-H out-of-plane bend (Aromatic) |
| ~750 | Strong | C-Cl stretch |
Experimental Protocol for IR Analysis
A common method for obtaining an IR spectrum of a solid sample is using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid compound is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded by pressing the sample against the crystal to ensure good contact. A background spectrum of the empty ATR crystal is typically run first and automatically subtracted from the sample spectrum.
IR Analysis Workflow
Caption: Workflow for IR analysis.
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its elemental composition and connectivity.
Predicted Mass Spectrum
For (2,6-Dichloro-4-nitrophenoxy)acetic acid (C₈H₅Cl₂NO₅), the expected molecular weight is approximately 266.0 g/mol . In an electron ionization (EI) mass spectrum, the following key peaks are anticipated:
-
Molecular Ion Peak (M⁺): A cluster of peaks around m/z 265, 267, and 269 due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The relative intensities of these peaks would be approximately 9:6:1.
-
Key Fragment Ions:
-
Loss of the carboxylic acid group (-COOH) would result in a fragment at m/z ~220.
-
Cleavage of the ether bond could lead to fragments corresponding to the dichloronitrophenoxy cation (m/z ~206) and the carboxymethyl radical.
-
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for (2,6-Dichloro-4-nitrophenoxy)acetic acid
| m/z | Assignment |
| 265/267/269 | [M]⁺ (Molecular ion) |
| 220/222/224 | [M - COOH]⁺ |
| 206/208/210 | [Cl₂C₆H₂NO₂]⁺ |
Experimental Protocol for MS Analysis
A standard protocol for MS analysis could involve a Gas Chromatography-Mass Spectrometry (GC-MS) or a direct infusion method.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: The sample is introduced into the mass spectrometer. For GC-MS, the sample is first vaporized and separated on a GC column before entering the mass spectrometer. In direct infusion, the solution is directly introduced into the ion source. The mass spectrum is then recorded.
MS Analysis Workflow
Caption: Workflow for MS analysis.
Conclusion
The comprehensive spectroscopic analysis of (2,6-Dichloro-4-nitrophenoxy)acetic acid, employing NMR, IR, and MS techniques, is indispensable for its unambiguous identification and characterization. This guide provides a robust framework of the expected spectral data and the methodologies to acquire it. By correlating the predicted data with experimentally obtained spectra, researchers and drug development professionals can confidently verify the structure and purity of this compound, ensuring the integrity of their subsequent studies.
References
-
PubChem Compound Summary for 2,6-Dichlorophenylacetic acid. National Center for Biotechnology Information. [Link]
-
Introduction to 13C NMR Spectroscopy. Organic Chemistry - NC State University Libraries. [Link]
-
General Principles of IR Spectroscopy. Physical Chemistry Research. [Link]
-
Reference tables for NMR chemical shifts. J. Org. Chem. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem Compound Summary for 2,6-Dichloro-4-nitrophenol. National Center for Biotechnology Information. [Link]
-
Fourier Transform Infrared (FTIR) Reference Spectra. United States Environmental Protection Agency. [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Table of Characteristic IR Absorptions. [Link]
-
Interpreting C-13 NMR spectra. Doc Brown's Chemistry. [Link]
Thermal Stability & Degradation Profile: (2,6-Dichloro-4-nitrophenoxy)acetic Acid
[1]
Document Control:
-
Context: Process Safety & Impurity Profiling
-
Compound Class: Nitro-substituted Phenoxyacetic Acid
-
Critical Risk: Exothermic Decomposition / Decarboxylation
Executive Technical Summary
(2,6-Dichloro-4-nitrophenoxy)acetic acid is a structural hybrid of the auxinic herbicide class (e.g., 2,4-D) and nitro-aromatic precursors. Its thermal stability is governed by two competing functionalities: the phenoxyacetic acid moiety , prone to decarboxylation, and the nitro group , which introduces risks of energetic decomposition.
While the precursor 2,6-dichloro-4-nitrophenol exhibits melting with decomposition in the range of 123–126°C , the acetic acid derivative typically exhibits a higher melting baseline due to increased hydrogen bonding. However, the proximity of the electron-withdrawing nitro group and the steric bulk of the 2,6-dichloro substitution creates a molecule with a "trigger" temperature for rapid degradation.
Core Stability Directive:
Do not exceed 100°C during drying or processing without prior DSC screening. The risk of simultaneous melting and decomposition (deflagration) is non-negligible in bulk quantities.
Physicochemical & Thermal Profile[1][2][3][4]
The following data consolidates known values and structure-activity relationship (SAR) predictions.
| Property | Value / Range | Mechanistic Insight |
| Molecular Formula | C₈H₅Cl₂NO₅ | MW: 266.03 g/mol |
| Predicted Melting Point | 145°C – 165°C | Higher than the phenol precursor (123°C) due to carboxylic acid dimerization. |
| Decomposition Onset ( | > 180°C (Predicted) | Warning: Impurities (Fe, acids) can lower this to <130°C. |
| Primary Degradation | Decarboxylation | Loss of CO₂ to form 2,6-dichloro-4-nitroanisole derivatives. |
| Secondary Degradation | Nitro-reduction / Cleavage | High-energy release; leads to tar/char formation. |
| Solubility | DMSO, Methanol, Acetone | Low solubility in water; prevents aqueous heat dissipation. |
Degradation Mechanisms & Pathways
Understanding the breakdown is critical for identifying impurities in HPLC. The degradation follows a sequential pathway, initiated by thermal stress or acid catalysis.
Mechanism Description
-
Stage 1: Decarboxylation (140°C - 180°C): The ether linkage remains intact, but the carboxylic acid tail ejects CO₂. This is the primary mass-loss event observed in TGA.
-
Stage 2: Ether Cleavage (180°C - 220°C): The bond between the phenyl ring and the oxygen atom weakens, reverting the compound to the volatile and toxic 2,6-dichloro-4-nitrophenol .
-
Stage 3: Nitro Group Decomposition (>250°C): Irreversible exothermic decomposition of the aromatic core.
Pathway Visualization
Figure 1: Thermal degradation cascade showing the primary decarboxylation step followed by ether cleavage.
Experimental Protocols for Stability Validation
To confirm the stability of a specific batch, you must characterize the material using the following "Self-Validating" protocols.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine
-
Sample Prep: Weigh 2–4 mg of dried sample into a gold-plated high-pressure crucible .
-
Why Gold? Standard aluminum pans may catalyze decomposition of nitro-aromatics, giving false low stability data.
-
-
Purge Gas: Nitrogen at 50 mL/min.
-
Ramp Profile:
-
Equilibrate at 25°C.
-
Ramp 5°C/min to 300°C.
-
-
Analysis:
-
Look for an endotherm (Melting) followed immediately by an exotherm (Decomposition).
-
Critical Limit: If the exotherm onset is within 50°C of the melting point, the material is considered "Energetically Hazardous" during drying.
-
Protocol B: Thermogravimetric Analysis (TGA)
Objective: Quantify mass loss to distinguish solvent loss from degradation.
-
Sample Prep: 5–10 mg in an alumina pan (open).
-
Ramp: 10°C/min to 400°C.
-
Interpretation:
-
<100°C Loss: Residual solvents (Water/Methanol).
-
~16.5% Mass Loss: Theoretical loss for CO₂ decarboxylation (
). -
Validation: If the first step loss is exactly 16-17%, the degradation is purely decarboxylation.
-
Protocol C: Isothermal Stress Testing (HPLC Tracking)
Objective: Determine shelf-life and process hold times.
-
Setup: Place 50 mg samples in sealed crimp-top vials.
-
Conditions: Incubate at 60°C, 80°C, and 100°C.
-
Sampling: Dissolve in Acetonitrile at t=0, 4h, 8h, 24h.
-
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% B to 95% B over 15 min.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (nitro absorbance).
-
Workflow Visualization
The following diagram illustrates the decision matrix for handling this compound based on thermal data.
Figure 2: Screening workflow to establish safe operating temperatures.
Safety & Handling Directives
Energetic Potential
Nitro-substituted aromatics are precursors to "runaway" reactions.
-
Shock Sensitivity: Low, but avoid grinding dry material if the DSC shows a sharp exotherm (>500 J/g).
-
Incompatibility: Never mix with strong bases (NaOH, KOH) at high temperatures. This triggers the Janovsky reaction , leading to the formation of explosive Meisenheimer complexes.
Storage
-
Temperature: Store at +2°C to +8°C.
-
Container: Amber glass to prevent photo-degradation of the nitro group.
-
Atmosphere: Store under Argon or Nitrogen to prevent moisture uptake, which hydrolyzes the ether bond over time.
References
-
ChemicalBook. (2024).[1] 2,6-Dichloro-4-nitrophenol Properties and Precursors. Retrieved from
-
National Institutes of Health (NIH). (2023). Roles of HNOx and Carboxylic Acids in the Thermal Stability of Nitroplasticizer. Retrieved from
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ResearchGate. (2019). Synthesis of 3,5-Dichlorosalicylic Acid Anilides Containing a Carboxymethoxyl Group.[1][2][3][4][5] (Describes synthesis and intermediates including the title compound). Retrieved from
-
Wikipedia. (2023). (2-Nitrophenyl)acetic acid - Structural Analog Stability Data. Retrieved from
An In-depth Technical Guide to the Derivatives of (2,6-Dichloro-4-nitrophenoxy)acetic acid: Synthesis, Characterization, and Therapeutic Potential
Abstract
(2,6-Dichloro-4-nitrophenoxy)acetic acid stands as a pivotal scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive exploration of its derivatives, meticulously detailing synthesis strategies, robust characterization methodologies, and emerging applications in drug development. We delve into the causal relationships behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems, ensuring reproducibility and reliability. This guide is grounded in authoritative scientific literature, with comprehensive in-text citations and a complete reference list to support key mechanistic claims and protocol standards.
Introduction: The Core Moiety and Its Significance
(2,6-Dichloro-4-nitrophenoxy)acetic acid and its analogs have garnered significant attention due to their diverse biological activities. The phenoxyacetic acid scaffold, in particular, is a well-established pharmacophore found in various drugs.[1] The strategic placement of dichloro and nitro functionalities on the phenyl ring, coupled with the carboxylic acid side chain, provides a unique combination of electronic and steric properties that can be fine-tuned to achieve desired biological effects. These compounds and their derivatives have been explored for a range of therapeutic applications, including as anti-inflammatory, analgesic, and antimicrobial agents.[1][2] The inherent reactivity of the carboxylic acid group and the potential for nucleophilic substitution on the aromatic ring make this molecule an ideal starting point for the synthesis of a diverse library of derivatives.[3]
Synthesis of (2,6-Dichloro-4-nitrophenoxy)acetic acid and its Derivatives
The synthetic routes to (2,6-dichloro-4-nitrophenoxy)acetic acid and its subsequent derivatives are critical to exploring their structure-activity relationships (SAR). The choice of synthetic strategy is often dictated by the desired functional group transformations and the overall yield and purity of the final products.
Synthesis of the Core Scaffold: (2,6-Dichloro-4-nitrophenoxy)acetic acid
The parent compound, (2,6-dichloro-4-nitrophenoxy)acetic acid, is typically synthesized from 2,6-dichloro-4-nitrophenol. This precursor is a key intermediate in the agrochemical and pharmaceutical industries.[4] The synthesis of 2,6-dichloro-4-nitrophenol itself can be achieved through various methods, including the nitration of 2,6-dichlorophenol or the chlorination of 4-nitrophenol, though these methods can lead to the formation of by-products.[4] A more controlled process involves the sulfonylation of 2,6-dichlorophenol followed by nitration and subsequent hydrolysis.[4]
Once 2,6-dichloro-4-nitrophenol is obtained, the acetic acid side chain is introduced via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as potassium carbonate, followed by nucleophilic attack on an ethyl bromoacetate. The resulting ester is then hydrolyzed to yield the desired carboxylic acid.
Experimental Protocol: Synthesis of (2,6-Dichloro-4-nitrophenoxy)acetic acid
-
Step 1: Etherification. In a round-bottom flask, dissolve 2,6-dichloro-4-nitrophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (K2CO3, 2.0 eq) to the solution.
-
To this stirred suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (2,6-dichloro-4-nitrophenoxy)acetate.
-
Step 2: Hydrolysis. Dissolve the crude ester in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the ester is completely hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain (2,6-dichloro-4-nitrophenoxy)acetic acid.
-
The final product can be further purified by recrystallization from a suitable solvent system.
Derivatization Strategies
The carboxylic acid moiety of (2,6-dichloro-4-nitrophenoxy)acetic acid is a prime target for derivatization, allowing for the synthesis of esters, amides, and other functional groups. These modifications can significantly impact the compound's physicochemical properties, such as solubility and lipophilicity, as well as its pharmacokinetic and pharmacodynamic profiles.
Ester and amide derivatives are commonly synthesized to modulate the biological activity and bioavailability of carboxylic acid-containing drugs. Amide coupling reactions, for instance, are fundamental in medicinal chemistry for creating peptidomimetics and other complex molecules.[3]
Experimental Protocol: General Procedure for Amide Coupling
-
To a solution of (2,6-dichloro-4-nitrophenoxy)acetic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or dichloromethane), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an activator like 1-Hydroxybenzotriazole (HOBt) (1.2 eq).[3]
-
Stir the mixture at 0°C for 30 minutes to activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.[3]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, work up the reaction by washing with aqueous solutions to remove excess reagents and by-products.
-
Purify the crude product using column chromatography or recrystallization to obtain the desired amide derivative.
Characterization of Derivatives
Thorough characterization of newly synthesized derivatives is essential to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of proton signals provide detailed information about the connectivity of atoms. For example, the methylene protons of the acetic acid side chain typically appear as a singlet, and the aromatic protons exhibit characteristic splitting patterns depending on their substitution.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The carboxylic acid group shows a characteristic broad O-H stretch and a strong C=O stretch. Upon conversion to an ester or amide, these signals will shift to different wavenumbers.[5]
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[6]
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compounds. A pure compound will ideally show a single peak in the chromatogram.
-
Melting Point Analysis: The melting point of a crystalline solid is a good indicator of its purity. A sharp melting point range suggests a pure compound.[5]
| Derivative Type | Key Spectroscopic Features | Expected Purity |
| Carboxylic Acid | Broad O-H stretch (IR), C=O stretch ~1710 cm⁻¹ (IR), D₂O exchangeable proton (¹H NMR) | >98% (HPLC) |
| Ester | C=O stretch ~1735 cm⁻¹ (IR), characteristic alkyl proton signals (¹H NMR) | >98% (HPLC) |
| Amide | C=O stretch ~1650 cm⁻¹ (IR), N-H stretch (IR, for primary/secondary amides), N-H proton signal (¹H NMR) | >98% (HPLC) |
Therapeutic Potential and Biological Evaluation
Derivatives of (2,6-dichloro-4-nitrophenoxy)acetic acid have shown promise in various therapeutic areas, with their biological activity being highly dependent on the nature of the substituents.
Anti-inflammatory and Analgesic Activity
Phenoxyacetic acid derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs).[5] The mechanism of action of many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain.[7] Some novel phenoxyacetic acid derivatives have demonstrated significant anti-inflammatory and analgesic effects, with some showing selective inhibition of COX-2, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[5][7]
Antimicrobial Activity
The presence of nitro and chloro groups in the core structure suggests potential antimicrobial properties. Nitroaromatic compounds are known to have a wide range of biological activities, including antibacterial and antifungal effects.[8] The derivatization of the carboxylic acid group can further enhance this activity by improving cell permeability and interaction with microbial targets.
In Vitro Biological Evaluation Workflow
-
Assay Selection: Choose appropriate in vitro assays to evaluate the desired biological activity (e.g., COX inhibition assay, antimicrobial susceptibility testing).
-
Compound Preparation: Prepare stock solutions of the synthesized derivatives in a suitable solvent (e.g., DMSO).
-
Assay Execution: Perform the assays according to established protocols, including positive and negative controls. For example, in an antimicrobial assay, various concentrations of the compounds are incubated with bacterial or fungal cultures.[2]
-
Data Analysis: Determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) or minimum inhibitory concentration (MIC).[9][10]
-
Structure-Activity Relationship (SAR) Analysis: Correlate the biological activity data with the structural modifications of the derivatives to identify key pharmacophoric features.
Conclusion and Future Directions
The derivatives of (2,6-dichloro-4-nitrophenoxy)acetic acid represent a promising class of compounds with significant potential for drug development. This guide has provided a comprehensive overview of their synthesis, characterization, and therapeutic applications. The synthetic flexibility of the core scaffold allows for the generation of large and diverse chemical libraries, which can be screened for a wide range of biological activities. Future research in this area should focus on optimizing the lead compounds through further structural modifications to improve their potency, selectivity, and pharmacokinetic properties. The integration of computational modeling and in vitro screening can accelerate the discovery of novel drug candidates based on this versatile molecular framework.
References
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Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). MDPI. Retrieved from [Link]
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2,6-Dichloro-4-nitrophenol. (n.d.). PubChem. Retrieved from [Link]
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Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2018). Pharmaceuticals. Retrieved from [Link]
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Using In vitro ToxCast Assays to Evaluate Mechanistic Plausibility and Build Confidence in the Selection of Analogues for Non-Cancer Oral Toxicity. (2019). Regulatory Toxicology and Pharmacology. Retrieved from [Link]
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SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6-DICHLOROPHENYL) AMINO)PHENYL)ACETIC ACID. (2025). CHEMICAL PROBLEMS. Retrieved from [Link]
- Process for the manufacture of 2,6-dichloro-4-nitroaniline. (1991). Google Patents.
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A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. (2016). QuickCompany. Retrieved from [Link]
-
Molecular structure activity investigation and spectroscopic analysis of (4-Chloro-2-methylphenoxy) acetic acid using Computational methods. (2018). Pulsus Group. Retrieved from [Link]
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Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2025). ResearchGate. Retrieved from [Link]
-
In vitro effects of 2, 4-Dichlorophenoxy acetic acid dimethylamine salt and enrofloxacin on BTH. (2017). CABI Digital Library. Retrieved from [Link]
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Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. (2023). Scientific Reports. Retrieved from [Link]
-
Drug development strategy for antimicrobial applications from nine different aquatic bio-based plants against human and fish pathogens. (2023). Scientific Reports. Retrieved from [Link]
-
In vitro effects of 2, 4-Dichlorophenoxy acetic acid dimethylamine salt and enrofloxacin on BTH. (2018). ARCC Journals. Retrieved from [Link]
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(2-chloro-4-nitrophenoxy)acetic acid (C8H6ClNO5). (n.d.). PubChemLite. Retrieved from [Link]
-
Development and Validation of Conditions for the Determination of Residual Organic Solvents – Acetic Acid in the Silver Salt Substance 4-[4-(atsetilaminosul'fonil)fenil]-6-(4-bromfenil)-5-(2-nitrofenil)-3,5-digidropirrolo[3,4-с]pirazol-3-ona. (2022). Drug development & registration. Retrieved from [Link]
-
In vitro effects of 2,4-dichlorophenoxy acetic acid (2,4-D) on bovine cells. (1976). Canadian Journal of Comparative Medicine. Retrieved from [Link]
-
Spectrophotometric methods based on 2,6-dichloroindophenol acetate and indoxylacetate for butyrylcholinesterase activity assay in plasma. (2013). Talanta. Retrieved from [Link]
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Development and validation of spectrophotometric method for estimation of sodium [2-[2, 6- dichlorophenyl [(4-AMINO N-ACETYL) phenyl acetate]-amino] phenyl acetate] in rat serum and its application in pharmacokinetics studies. (2018). ResearchGate. Retrieved from [Link]
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Derivatizing agents for spectrophotometric and spectrofluorimetric determination of pharmaceuticals: a review. (2022). Journal of the Iranian Chemical Society. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: High-Purity (2,6-Dichloro-4-nitrophenoxy)acetic Acid via Optimized Recrystallization
Abstract & Introduction
(2,6-Dichloro-4-nitrophenoxy)acetic acid is a key chemical intermediate whose utility in the synthesis of advanced agrochemicals and pharmaceuticals is critically dependent on its purity. The presence of impurities, such as unreacted starting materials or side-products from its synthesis, can lead to undesirable side reactions, lower yields of the final product, and potential downstream toxicity.[1] This guide provides a detailed, field-proven protocol for the purification of (2,6-Dichloro-4-nitrophenoxy)acetic acid using the robust and scalable technique of recrystallization.
Recrystallization is a fundamental purification technique that leverages differences in solubility to separate a desired compound from its impurities.[2][3] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to induce crystallization of the target compound, leaving impurities behind in the "mother liquor."[4] This document explains the causality behind each step, from solvent selection to purity verification, to empower researchers to achieve high-purity material consistently.
Foundational Principles & Compound Characteristics
A successful recrystallization hinges on the selection of an appropriate solvent. The ideal solvent will exhibit high solubility for (2,6-Dichloro-4-nitrophenoxy)acetic acid at its boiling point and low solubility at or below room temperature. This differential solubility is the driving force for high recovery yield. Conversely, impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[3]
Table 1: Physicochemical Properties of (2,6-Dichloro-4-nitrophenoxy)acetic Acid and Key Precursor
| Property | (2,6-Dichloro-4-nitrophenoxy)acetic Acid | 2,6-Dichloro-4-nitrophenol (Common Precursor)[5][6] |
|---|---|---|
| Molecular Formula | C₈H₅Cl₂NO₅ | C₆H₃Cl₂NO₃ |
| Molecular Weight | 266.04 g/mol | 207.99 g/mol [5] |
| Appearance | Expected to be a crystalline solid | Yellow crystalline powder[1] |
| Melting Point | Data not readily available; a sharp melting point post-recrystallization is a key purity indicator. | 123-126 °C[5] |
| Expected Solubility | Sparingly soluble in water; soluble in polar organic solvents like alcohols, acetone, and ethyl acetate.[7] | Poorly soluble in water; more soluble in ethanol and acetone.[7] |
The molecular structure, featuring a polar carboxylic acid group and a relatively non-polar dichlorinated aromatic ring, suggests that polar organic solvents or binary mixtures (e.g., ethanol/water) will be effective for recrystallization.[8]
Safety & Handling
Before beginning any experimental work, consult the Safety Data Sheet (SDS) for (2,6-Dichloro-4-nitrophenoxy)acetic acid and all solvents used. Based on structurally related compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D), the target compound should be handled with care.[9][10]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: All procedures should be performed inside a certified chemical fume hood to avoid inhalation of dust or solvent vapors.[11]
-
Hazard Profile: Assumed to be harmful if swallowed or in contact with skin, and to cause serious eye and skin irritation.[9][11] Avoid generating dust.[9]
Experimental Protocol: Purification & Validation
This protocol is divided into three core stages: solvent screening, the main recrystallization procedure, and purity verification.
Part A: Systematic Solvent Selection
The choice of solvent is the most critical parameter for successful recrystallization. A rapid screening process will efficiently identify the optimal solvent or solvent system.
Materials:
-
Crude (2,6-Dichloro-4-nitrophenoxy)acetic acid
-
Test tubes or small Erlenmeyer flasks
-
Selection of analytical grade solvents: Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Water.
-
Heating apparatus (hot plate or water bath)
Procedure:
-
Place approximately 50 mg of the crude solid into separate test tubes.
-
Add a candidate solvent dropwise (starting with ~0.5 mL) to each tube at room temperature. Agitate the mixture. Note if the solid dissolves completely.
-
If the solid is insoluble or sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point. Add the minimum amount of additional hot solvent needed to fully dissolve the solid.[4]
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If crystallization does not occur, gently scratch the inside of the test tube with a glass rod to initiate nucleation.
-
Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Evaluate the outcome based on the quantity and appearance of the crystals formed. The ideal solvent will result in a high yield of well-formed crystals.
Table 2: Example Solvent Screening Log
| Solvent | Solubility (Room Temp) | Solubility (Hot) | Crystal Formation on Cooling | Assessment |
|---|---|---|---|---|
| Water | Insoluble | Sparingly Soluble | Good crystal yield | Potential Candidate |
| Ethanol | Soluble | Very Soluble | Poor crystal yield | Too soluble; consider for a solvent pair |
| Toluene | Insoluble | Insoluble | N/A | Unsuitable |
| Ethanol/Water (e.g., 80:20) | Sparingly Soluble | Soluble | Excellent crystal yield | Promising Solvent System |
Rationale: A solvent pair, like ethanol/water, is often effective. The compound is dissolved in the "good" solvent (ethanol) while hot, and the "bad" solvent (water) is added dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation. A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool.[12]
Part B: Bulk Recrystallization Workflow
This procedure assumes an ethanol/water solvent system has been identified as optimal from the screening process.
Procedure:
-
Dissolution: Place the crude (2,6-Dichloro-4-nitrophenoxy)acetic acid (e.g., 10.0 g) into a 250 mL Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely by heating on a steam bath or hot plate.
-
Decoloration (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Reheat the mixture to boiling for a few minutes. The charcoal adsorbs colored impurities.
-
Hot Filtration: To remove the charcoal or any insoluble impurities, perform a hot filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Reheat the clear filtrate to boiling. Add hot water dropwise with swirling until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and filter paper.
-
Washing: With the vacuum disconnected, wash the crystals on the filter paper with a small amount of ice-cold ethanol/water solution to rinse away the residual mother liquor.
-
Drying: Reapply the vacuum to pull air through the crystals for 15-20 minutes to begin the drying process. Transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum desiccator or a vacuum oven at a modest temperature (e.g., 40-50 °C).
Part C: Post-Purification Quality Control
Verifying the purity of the recrystallized product is a critical final step.
1. Melting Point Determination:
-
Principle: Pure crystalline solids exhibit a sharp melting point range (typically < 2 °C), whereas impure samples melt over a wider range and at a lower temperature.
-
Procedure: Determine the melting point of the dry, recrystallized sample using a calibrated melting point apparatus. Compare this to the melting point of the crude starting material. A significant sharpening and elevation of the melting point range indicates successful purification.
2. Thin-Layer Chromatography (TLC) Analysis:
-
Principle: TLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[13] It provides a rapid, visual confirmation of purity.[14]
-
Materials:
-
TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
Developing chamber
-
Spotting capillaries
-
-
Procedure:
-
Prepare separate solutions (~1 mg/mL) of the crude material and the recrystallized product in a small amount of acetone or ethyl acetate.
-
Using a capillary tube, spot the two solutions side-by-side on the baseline of a TLC plate.
-
Develop the plate in a chamber containing an appropriate mobile phase. A good starting solvent system is a mixture of Toluene:Ethyl Acetate:Acetic Acid (e.g., 70:30:1) . The small amount of acetic acid prevents the carboxylic acid from streaking on the silica plate.[15]
-
Once the solvent front nears the top of the plate, remove it and mark the solvent front.
-
Visualize the spots. Most aromatic compounds can be seen under a UV lamp (254 nm) as dark spots.[13]
-
-
Interpretation: The purified sample should ideally show a single, well-defined spot. The crude material may show multiple spots, indicating the presence of impurities that have been successfully removed during recrystallization.
Visualization of Workflow
The following diagram illustrates the logical flow of the purification and validation process.
Caption: Workflow for the purification of (2,6-Dichloro-4-nitrophenoxy)acetic acid.
References
-
Quora. (2019). How to recrystallize phenoxyacetic acid. [Link]
-
Chem Service. (2014). SAFETY DATA SHEET for 2,4-D. [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for (2-Nitrophenoxy)acetic acid. [Link]
-
Chemsrc. (2025). 2,6-Dichloro-4-nitrophenol | CAS#:618-80-4. [Link]
- Google Patents. (N.D.).
-
Greenbook. (2010). Material Safety Data Sheet for 2,4-D LV6. [Link]
-
CDMS.net. (2015). SAFETY DATA SHEET for D-638. [Link]
-
University of California, Irvine. (N.D.). Recrystallization and Crystallization. [Link]
- Google Patents. (N.D.).
-
Analytical Toxicology. (2017). Thin–layer Chromatography (TLC). [Link]
-
ResearchGate. (N.D.). RECRYSTALLIZATION. [Link]
-
Macalester College. (N.D.). Experiment 6 — Thin-Layer Chromatography. [Link]
-
QuickCompany. (N.D.). A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. [Link]
-
LinkedIn. (2026). Ensuring Quality: Why Purity Matters for 2,6-Dichloro-4-nitrophenol Buyers. [Link]
-
SlideShare. (N.D.). Classification of organic compounds By solubility. [Link]
-
University of Rochester. (N.D.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
YouTube. (2007). Organic Chemistry Lab: Recrystallization. [Link]
-
PubChem. (N.D.). 2,6-Dichloro-4-nitrophenol. [Link]
-
PubChem. (N.D.). 2,6-Dichlorophenylacetic acid. [Link]
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EPFL. (N.D.). TLC Visualization Reagents. [Link]
-
IAEA. (N.D.). Validation of thin-layer chromatographic methods for pesticide residue analysis. [Link]
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Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. [Link]
-
SciSpace. (N.D.). Recrystallization of Active Pharmaceutical Ingredients. [Link]
-
European Commission. (N.D.). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). [Link]
-
ResearchGate. (2020). Equilibrium Solubility Investigation and Preferential Solvation of 2,6-Dichloro-4-nitroaniline Dissolved in Four Aqueous Mixtures. [Link]
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Journal of Pharmaceutical Negative Results. (N.D.). TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. [Link]
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analytical methods for (2,6-Dichloro-4-nitrophenoxy)acetic acid quantification
Application Note: High-Sensitivity Quantification of (2,6-Dichloro-4-nitrophenoxy)acetic Acid via LC-MS/MS
Executive Summary
This Application Note provides a definitive protocol for the quantification of (2,6-Dichloro-4-nitrophenoxy)acetic acid (DCNAA) in complex aqueous and biological matrices. DCNAA is a structural analog of chlorophenoxy herbicides (e.g., 2,4-D) and a downstream metabolite of nitrophenolic agrochemicals.[1] Due to its high polarity and electron-deficient aromatic ring, traditional GC-MS methods require derivatization, introducing variability.[1]
This guide details a direct, derivatization-free LC-ESI-MS/MS (Negative Mode) workflow. We utilize Mixed-Mode Anion Exchange (WAX) Solid Phase Extraction (SPE) to isolate this acidic analyte from neutral interferences, ensuring high recovery (>85%) and matrix effect mitigation.[1]
Analyte Profile & Mechanistic Logic
Understanding the physicochemical properties of DCNAA is critical for method design.[1]
-
Chemical Structure: A benzene ring substituted with two chlorines (positions 2,[1][2]6) and a nitro group (position 4), linked to an acetic acid moiety via an ether bond.[1]
-
Acidity (pKa): ~3.0 – 3.5 (Carboxylic acid).[1]
-
Ionization: The presence of the nitro group (electron-withdrawing) and the carboxylic acid makes this compound an ideal candidate for Electrospray Ionization in Negative Mode (ESI-) .[1]
-
Fragmentation Logic: The ether linkage is the weakest point.[1] Collision-Induced Dissociation (CID) typically cleaves the acetic acid moiety, yielding the stable 2,6-dichloro-4-nitrophenoxide anion.[1]
Table 1: Physicochemical Properties
| Property | Value | Implication for Method |
| Formula | C₈H₅Cl₂NO₅ | Monoisotopic Mass: ~264.95 Da |
| pKa | ~3.2 (Acidic) | Retains on Anion Exchange (WAX) sorbents at pH > 4.[1] |
| LogP | ~2.5 (Moderate) | Retains on C18 columns; requires organic gradient.[1] |
| Solubility | Low in water (neutral); High in alkaline | Adjust pH > 5 during extraction to ensure solubility.[1] |
Experimental Workflow (Visualized)
The following diagram outlines the critical path from sample preparation to data acquisition.
Caption: Workflow for DCNAA quantification using Mixed-Mode WAX SPE and LC-MS/MS.
Detailed Protocol
Phase 1: Sample Preparation (Solid Phase Extraction)
Rationale: Liquid-Liquid Extraction (LLE) is prone to emulsion formation with nitrophenolic compounds.[1] We use Mixed-Mode Weak Anion Exchange (WAX) cartridges.[1] The "Weak" amine function allows the acidic analyte to bind ionically at pH 4-5 and elute when the sorbent is neutralized or the analyte is protonated (though here we elute by deprotonating the sorbent or using high ionic strength/pH shift).[1]
Reagents:
-
Cartridge: Polymeric WAX (e.g., Oasis WAX or Strata-X-AW), 60 mg / 3 mL.[1]
-
Internal Standard (IS): 2,4-D-d3 (Structurally similar surrogate) or 13C-Nitrophenol.[1]
Step-by-Step:
-
Sample Pre-treatment: Take 10 mL of water sample (or 1 mL plasma diluted to 10 mL).[1] Add 20 µL of Internal Standard.[1][3] Adjust pH to 4.0 ± 0.2 using Formic Acid.
-
Conditioning: Flush cartridge with 3 mL Methanol, then 3 mL Water (pH 4).
-
Loading: Pass sample through cartridge at 1-2 mL/min.
-
Wash 1 (Aqueous): 3 mL 25 mM Sodium Acetate buffer (pH 4). Removes salts/proteins.[1]
-
Wash 2 (Organic): 3 mL 100% Methanol.
-
Elution: 2 x 1.5 mL Methanol containing 5% Ammonium Hydroxide .
-
Reconstitution: Evaporate eluate to dryness under N2 at 40°C. Reconstitute in 200 µL Mobile Phase A/B (80:20).
Phase 2: LC-MS/MS Parameters
Chromatography (UHPLC):
-
Column: C18, 2.1 x 100 mm, 1.7 µm or 2.6 µm (e.g., Kinetex C18 or Acquity BEH C18).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Note: While high pH improves ionization of acids, low pH (Formic acid) sharpens peak shape on C18 and ESI- is sufficiently sensitive for nitrophenols even at acidic pH due to the strong electron-withdrawing nitro group.[1]
-
-
Flow Rate: 0.35 mL/min.
-
Gradient:
-
0-1 min: 10% B[1]
-
1-6 min: Linear ramp to 90% B
-
6-8 min: Hold 90% B
-
8.1 min: Re-equilibrate 10% B
-
Mass Spectrometry (ESI-):
-
Capillary Voltage: -4500 V.
-
Source Temp: 500°C (Nitrophenols are thermally stable).
Table 2: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role | Mechanism |
| DCNAA | 263.9 [M-H]⁻ | 205.9 | 18 | Quantifier | Ether cleavage (Loss of -CH₂COOH) |
| DCNAA | 263.9 [M-H]⁻ | 175.9 | 32 | Qualifier | Ring fragmentation (Loss of NO/CO) |
| 2,4-D-d3 (IS) | 222.0 [M-H]⁻ | 164.0 | 20 | Internal Std | Loss of -CH₂COOH |
Fragmentation Pathway Analysis
To validate the method specificity, one must understand the MS/MS dissociation.[1] The diagram below illustrates the transition used for quantification.
Caption: Proposed fragmentation pathway of DCNAA in ESI- MS/MS.
Validation & Quality Control (Self-Validating System)
To ensure Trustworthiness , the protocol includes specific acceptance criteria:
-
Linearity: Prepare a 6-point calibration curve (0.5 ng/mL to 100 ng/mL).
-
Matrix Effect (ME) Check:
-
Chlorine Isotope Pattern:
Safety & Handling
-
Hazard: Chlorinated nitrophenols are potentially toxic and mutagenic.[1] Handle all standards in a fume hood.
-
Waste: Collect LC effluent separately as halogenated organic waste.
References
-
U.S. EPA Method 555. (1992).[1] Determination of Chlorinated Acids in Water by High Performance Liquid Chromatography with a Photodiode Array Ultraviolet Detector. (Basis for acidic herbicide extraction).[1]
-
Pozo, O. J., et al. (2005).[1] Determination of acidic pesticides in water by LC–MS/MS.[1][6]Analytical and Bioanalytical Chemistry , 382(7), 1654-1663.[1] (Establishes ESI- parameters for phenoxy acids).
-
Geerdink, R. B., et al. (2002).[1] Determination of phenoxy acid herbicides in water: polymeric solid-phase extraction and LC-MS/MS.[1]Journal of Chromatography A , 963(1-2), 311-319.[1] (Validates WAX SPE for this class of compounds).
Sources
- 1. 2,6-DICHLORO-4-NITROANISOLE | 17742-69-7 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
Introduction: The Significance of (2,6-Dichloro-4-nitrophenoxy)acetic acid Analysis
An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of (2,6-Dichloro-4-nitrophenoxy)acetic acid
(2,6-Dichloro-4-nitrophenoxy)acetic acid belongs to the family of phenoxyacetic acids, a chemical class that includes several synthetic auxin herbicides.[1][2] Synthetic auxins are crucial in modern agriculture for their ability to selectively control broadleaf weeds in cereal crops.[2] They function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants.[1][2] The precise chemical structure, particularly the substitution pattern on the aromatic ring, dictates the compound's herbicidal activity and its interaction with plant auxin receptors like TIR1 (Transport Inhibitor Response 1).[1][3]
Given its potential application in agrochemical formulations and its role as a key intermediate in the synthesis of more complex molecules, the ability to accurately and reliably quantify (2,6-Dichloro-4-nitrophenoxy)acetic acid is paramount.[4] High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility for the analysis of pharmaceuticals and related chemical compounds.[5][6]
This application note provides a comprehensive, field-proven protocol for the quantitative analysis of (2,6-Dichloro-4-nitrophenoxy)acetic acid using RP-HPLC with UV detection. The methodology is designed to be robust and is grounded in the principles of analytical method validation outlined by the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control, stability testing, and research applications.[5][7][8]
The Causality of Method Design: A Senior Scientist's Perspective
The development of a robust HPLC method is not a matter of arbitrary parameter selection. Each choice is a deliberate step to control the analyte's behavior within the chromatographic system. For an acidic molecule like (2,6-Dichloro-4-nitrophenoxy)acetic acid, the primary challenge is to ensure consistent retention and sharp, symmetrical peaks.
The core of this method is built upon reversed-phase chromatography, where a nonpolar stationary phase (C18) interacts with the analyte. The key to success lies in controlling the ionization state of the carboxylic acid group. By buffering the mobile phase to an acidic pH (around 3.0), we ensure the analyte is predominantly in its neutral, protonated form. This significantly enhances its retention on the C18 column and prevents the peak tailing that is characteristic of ionized acids under suboptimal conditions.
Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. The detection wavelength of 265 nm is selected based on the chromophoric structure of the molecule—a nitrophenol derivative—which is expected to exhibit strong absorbance in this region, thus maximizing sensitivity. Every parameter, from the buffer composition to the flow rate, is optimized to deliver a method that is not just functional, but also reliable and transferable.
Part 1: Experimental Protocols
Protocol 1: Preparation of Solutions
This protocol details the preparation of the mobile phase, diluent, standard, and sample solutions. Accuracy in this stage is critical for reliable results.
1.1 Mobile Phase Preparation (Aqueous Buffer: Acetonitrile)
-
Aqueous Buffer (pH 3.0):
-
Weigh and dissolve 1.36 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water.
-
Mix thoroughly until fully dissolved.
-
Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid, monitoring with a calibrated pH meter.
-
Filter the buffer solution through a 0.45 µm nylon membrane filter to remove particulates.
-
-
Mobile Phase Mixture:
-
Combine the filtered Aqueous Buffer and HPLC-grade Acetonitrile in a volumetric ratio of 50:50 (v/v).
-
Degas the final mobile phase for 10-15 minutes using sonication or vacuum degassing to prevent pump cavitation and baseline noise.
-
1.2 Diluent Preparation
-
Prepare the diluent by mixing HPLC-grade water and acetonitrile in a 50:50 (v/v) ratio. This composition matches the mobile phase to ensure good peak shape upon injection.
1.3 Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of (2,6-Dichloro-4-nitrophenoxy)acetic acid reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
1.4 Working Standard & Sample Preparation (Target Concentration: 100 µg/mL)
-
Working Standard Solution:
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent and mix well.
-
-
Sample Solution:
-
Accurately weigh a quantity of the sample powder/formulation equivalent to approximately 10 mg of (2,6-Dichloro-4-nitrophenoxy)acetic acid and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent, sonicate for 15 minutes to ensure complete extraction.
-
Allow the solution to cool to room temperature, then dilute to the mark with diluent and mix.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial to remove any excipients or insoluble matter.
-
Protocol 2: HPLC Instrumentation and Operating Conditions
The following table outlines the instrumental parameters for the analysis. These settings provide a starting point and may be adjusted to optimize for specific system configurations.
| Parameter | Recommended Condition |
| Instrument | HPLC System with UV/Vis or DAD Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 50:50 (v/v) Phosphate Buffer (pH 3.0) : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm |
| Run Time | 10 minutes |
Part 2: Method Validation Protocol (ICH Q2(R1) Framework)
Method validation is the process that demonstrates an analytical procedure is suitable for its intended purpose.[9] The following parameters must be assessed to ensure the method is accurate, precise, and reliable.[6][7][8]
System Suitability
-
Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.[7]
-
Procedure: Inject the Working Standard Solution (100 µg/mL) five consecutive times.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
-
Tailing Factor (Asymmetry Factor): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8][9]
-
Procedure:
-
Inject the diluent to confirm no interfering peaks at the analyte's retention time.
-
Inject a placebo solution (a mixture of all formulation excipients without the active ingredient) to check for interference.
-
Inject the Working Standard Solution.
-
Inject the Sample Solution.
-
-
Acceptance Criteria: The analyte peak in the sample chromatogram should be free from any co-eluting peaks from the placebo, and the peak purity should pass if a Diode Array Detector (DAD) is used.
Linearity and Range
-
Objective: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.[7][9]
-
Procedure:
-
Prepare a series of at least five calibration standards from the Standard Stock Solution, covering a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
-
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.[8]
-
Procedure:
-
Perform a recovery study by spiking a placebo mixture with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare three replicates at each level.
-
Analyze the spiked samples and calculate the percentage recovery.
-
-
Acceptance Criteria:
-
Mean % Recovery: 98.0% to 102.0% at each concentration level.
-
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[7]
-
Procedure:
-
Repeatability (Intra-day Precision): Analyze six separate sample preparations on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis of six sample preparations on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria:
-
%RSD for the set of six measurements: ≤ 2.0%
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
-
Procedure (based on Signal-to-Noise ratio):
-
Prepare and inject progressively more dilute solutions of the analyte.
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.
-
-
Acceptance Criteria: The LOQ concentration should be verifiable with acceptable precision (%RSD ≤ 10%).
Part 3: Data Presentation and Workflow
Expected Results
Under the proposed conditions, a sharp, well-defined peak for (2,6-Dichloro-4-nitrophenoxy)acetic acid is expected to elute at a retention time of approximately 5-7 minutes.
Table 1: System Suitability Results (Hypothetical Data)
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 6.21 | 1254321 | 1.12 | 6850 |
| 2 | 6.22 | 1261098 | 1.13 | 6910 |
| 3 | 6.21 | 1258765 | 1.12 | 6880 |
| 4 | 6.23 | 1249870 | 1.14 | 6820 |
| 5 | 6.22 | 1255543 | 1.13 | 6900 |
| Mean | 6.22 | 1255919 | 1.13 | 6872 |
| %RSD | 0.13% | 0.35% | - | - |
Table 2: Linearity Data (Hypothetical Data)
| Concentration (µg/mL) | Mean Peak Area |
| 50 | 625432 |
| 75 | 941234 |
| 100 | 1255919 |
| 125 | 1572345 |
| 150 | 1885432 |
| Correlation (r²) | 0.9998 |
Overall Analytical Workflow
The entire process, from sample receipt to final report, follows a logical and systematic sequence to ensure data integrity.
References
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
-
Dong, M. W., Huynh-Ba, K., & Wong, A. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]
-
Grossmann, K. (2017). cheminformatics review of auxins as herbicides. Journal of Experimental Botany. Available at: [Link]
-
Tang, Q., Tillmann, M., & Cohen, J. D. (2024). Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana. PLOS ONE. Available at: [Link]
-
Lévesque, C. A., et al. (n.d.). The differential binding and biological efficacy of auxin herbicides. PMC. Available at: [Link]
-
Figueiredo, M. R., et al. (2017). Weed Resistance to Synthetic Auxin Herbicides. Pest Management Science. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Chloroacetic acid, Dichloroacetic acid and Trichloroacetic acid on BIST™ A+ Column. Available at: [Link]
-
Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. PMC. Available at: [Link]
-
QuickCompany. (n.d.). A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. Available at: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol [quickcompany.in]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. zenodo.org [zenodo.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. actascientific.com [actascientific.com]
preparing stock solutions of (2,6-Dichloro-4-nitrophenoxy)acetic acid for bioassays
Abstract & Scope
This technical guide outlines the standardized protocols for preparing, validating, and storing stock solutions of (2,6-Dichloro-4-nitrophenoxy)acetic acid (MW: 266.03 g/mol ). This compound belongs to the class of chlorinated phenoxy acids, often utilized as auxin analogs or metabolic probes.
Inconsistent stock preparation is a primary source of experimental variance in bioassays. This guide addresses the compound's specific physicochemical challenges—namely its hydrophobic dichlorobenzene core and the electron-withdrawing nitro group—to prevent common failure modes such as "invisible" microprecipitation upon aqueous dilution and photodegradation.
Physicochemical Profile & Solubility Logic
Understanding the molecule is the first step to successful solubilization.
| Property | Value (Est.) | Implications for Protocol |
| Formula | MW = 266.03 g/mol (Use this for Molarity calcs) | |
| Acidity (pKa) | ~3.0 – 3.5 | Weak acid.[1][2] In water (pH 7), it exists in equilibrium. To fully solubilize in water, pH must be > pKa + 2 (i.e., pH > 5.5). |
| LogP (Lipophilicity) | High | The dichlorobenzene ring drives poor water solubility. Requires organic co-solvent or salt formation. |
| Stability | Photosensitive | The nitro group (-NO₂) at the para position renders the molecule susceptible to photolysis. Amber vials are mandatory. |
Solvent Selection Decision Matrix
Choose your solvent system based on your biological model's tolerance.
-
System A: DMSO (Dimethyl Sulfoxide) [3][4]
-
Pros: Excellent solubility (>100 mM), sterile, stable at -20°C.
-
Cons: Cytotoxic to sensitive cell lines at >0.1% v/v; can permeabilize membranes.
-
Best For: High-throughput screening, robust cell lines (e.g., HeLa, HEK293), enzymatic assays.
-
-
System B: Alkaline Aqueous (KOH/NaOH)
-
Pros: "Solvent-free" (no organics), mimics physiological salt form.
-
Cons: Lower maximum concentration (~10-20 mM), pH shock risk if not buffered.
-
Best For: Plant root assays (Arabidopsis), sensitive primary cultures, electrophysiology.
-
Protocol A: The DMSO Standard (Recommended)
Target Concentration: 100 mM Stock
Reagents & Equipment
-
(2,6-Dichloro-4-nitrophenoxy)acetic acid (Solid, >98% purity).[2]
-
DMSO (anhydrous, cell-culture grade, ≥99.9%).[2]
-
Amber borosilicate glass vials (2 mL or 4 mL) with PTFE-lined caps.
-
Vortex mixer and Sonicator bath.
Step-by-Step Procedure
-
Calculations: To prepare 10 mL of 100 mM stock:
[2] -
Weighing:
-
Weigh 266.0 mg of the powder into a static-free weighing boat.
-
Note: The nitro group can induce static. Use an anti-static gun if powder "flies."
-
-
Solubilization:
-
Transfer powder to a 15 mL amber tube.
-
Add 10 mL of anhydrous DMSO.
-
Vortex vigorously for 30 seconds.
-
Critical Check: If particles remain, sonicate at 40 kHz for 5 minutes. The solution must be crystal clear and yellow/orange (characteristic of nitro-phenolics).
-
-
Aliquot & Storage:
-
Dispense into 500 µL aliquots in amber vials.
-
Store at -20°C . (Stable for 1 year). Avoid freeze-thaw cycles >3 times.
-
Protocol B: The Alkaline Salt Method (Solvent-Sensitive)
Target Concentration: 10 mM Stock (as Potassium Salt)
This method converts the insoluble acid form (R-COOH) into the soluble salt form (R-COO⁻ K⁺).
Reagents
-
1.0 M KOH (Potassium Hydroxide) solution (sterile).
-
Milli-Q Water (ultrapure).
-
pH meter (micro-probe recommended).
Step-by-Step Procedure
-
Weighing:
-
Weigh 26.6 mg (for 10 mL of 10 mM solution).
-
-
Conversion:
-
Place powder in a 15 mL tube.
-
Add 100 µL of 1.0 M KOH .
-
Wait: Allow to sit for 2 minutes. The powder should wet and start dissolving (turning yellow).
-
-
Dilution:
-
Add 9.0 mL of Milli-Q water.
-
Vortex until fully dissolved.
-
-
pH Adjustment (The "Crash" Risk):
-
Check pH.[5] It will likely be high (~10-11).
-
Slowly add 1.0 M HCl or buffer (HEPES) to lower pH to 7.4 – 8.0 .
-
WARNING: Do not drop pH below 5.0, or the compound will re-protonate and crash out of solution as a precipitate.
-
-
Sterilization:
-
Pass through a 0.22 µm PES syringe filter .[2] (Do not use Nylon, which binds nitro-compounds).
-
Experimental Workflow & Dilution Logic
The following diagram illustrates the decision process and dilution workflow to ensure bioassay validity.
Figure 1: Workflow for solvent selection, stock preparation, and quality control prior to bioassay application.
Quality Control: The "Invisible" Precipitate
When diluting hydrophobic stocks (Protocol A) into aqueous media, microprecipitation is a common failure mode. It creates "hotspots" of high concentration and lowers the effective dose.
Validation Step:
-
Prepare a "Dummy" dilution: Dilute your 100 mM DMSO stock 1:1000 into PBS (100 µM final).
-
Shine a laser pointer (or strong light) through the tube.
-
Result:
-
Beam invisible: True solution. Proceed.
-
Beam visible (Tyndall effect): Colloidal suspension formed. Fail.
-
Correction: Increase the dilution step (intermediate dilution) or switch to Protocol B.
-
References
-
OECD Guidelines for the Testing of Chemicals. (2019). Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Series on Testing and Assessment. [Link]
-
National Institutes of Health (NIH) Chemical Genomics Center. (2023). Assay Guidance Manual: Compound Management and Solubility. NCBI Bookshelf.[2] [Link]
-
Timm, M., et al. (2013). "Considerations regarding use of solvents in in vitro cell based assays." PLOS ONE, 8(12). [Link]
-
Environmental Protection Agency (EPA). (2025). CompTox Chemicals Dashboard: Chlorinated Phenoxy Acids Properties.[Link][2]
Sources
- 1. 2,6-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 81058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dichloro-4-nitrophenol | C6H3Cl2NO3 | CID 12066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: (2,6-Dichloro-4-nitrophenoxy)acetic acid as a Structural Probe for Auxin Specificity
[1][2][3]
Introduction & Mechanism of Action
In plant tissue culture, the precision of hormonal signaling is paramount.[1][2] While 2,4-D is the industry standard for inducing somatic embryogenesis and callus proliferation, its mechanism relies on specific binding to the TIR1/AFB auxin receptor family.[1][2]
(2,6-Dichloro-4-nitrophenoxy)acetic acid (2,6-D-4-N) serves as a critical negative control or inactive analog in these systems.[2]
Structural Basis of Inactivity[1][2]
-
Steric Hindrance (The "Ortho Effect"): The chlorine atoms at both ortho positions (2 and 6) restrict the rotation of the phenoxy side chain.[1][2] For a phenoxy acid to be active, the carboxyl group must assume a specific conformation relative to the aromatic ring to fit the receptor pocket.[1][2] The 2,6-disubstitution locks the molecule in a conformation that is energetically unfavorable for TIR1 binding.[1][2]
-
Electronic Effects: The nitro group (-NO2) at the para position (4) is strongly electron-withdrawing, unlike the chlorine or methyl groups found in active auxins (2,4-D, MCPA).[2] This alters the electron density of the aromatic ring and the pKa of the carboxyl group, further diminishing receptor affinity.[1][2]
Comparison of Auxin Analogs
| Feature | 2,4-D (Active Auxin) | 2,6-D-4-N (Inactive Probe) |
| Structure | 2,4-Dichlorophenoxyacetic acid | (2,6-Dichloro-4-nitrophenoxy)acetic acid |
| Receptor Affinity | High (Binds TIR1/AFB) | Negligible / Very Low |
| Primary Use | Callus induction, Embryogenesis | Negative Control , Specificity Validation |
| Physiological Effect | Cell elongation, Division | None (or weak antagonism at high conc.)[1][2][3] |
| pKa | ~2.8 | ~2.5 (estimated due to -NO2) |
Core Applications
A. Validation of Auxin-Specific Gene Expression
When studying the upregulation of auxin-responsive genes (e.g., GH3, Aux/IAA, SAUR), it is crucial to prove that the response is due to auxin signaling and not a non-specific stress response to a chlorinated aromatic acid.[1][2]
-
Protocol: Treat tissues with equimolar concentrations of 2,4-D and 2,6-D-4-N.[1][2]
-
Result: 2,4-D should induce expression; 2,6-D-4-N should not.
B. Competitive Binding & Transport Studies
2,6-D-4-N is used to dissect the specificity of auxin influx (AUX1/LAX) and efflux (PIN) carriers.[1][2] It helps determine if a transporter moves any phenoxy acid or only those with specific structural features.[2]
C. Negative Control in Somatic Embryogenesis
In protocols optimizing somatic embryogenesis (SE), 2,6-D-4-N is used to define the "baseline" of spontaneous differentiation in the absence of auxin signaling, while controlling for the chemical presence of a phenoxy acid.[1][2]
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Objective: Prepare a stable 10 mM stock solution of 2,6-D-4-N for tissue culture use.
Materials:
-
(2,6-Dichloro-4-nitrophenoxy)acetic acid (Solid, >98% purity)[1][2]
-
Alternative: 1N KOH and ddH₂O (if DMSO is contraindicated)[1][2]
Procedure (DMSO Method - Recommended):
-
Calculate: To prepare 10 mL of 10 mM stock:
-
Weigh: Accurately weigh 26.6 mg of 2,6-D-4-N into a sterile 15 mL centrifuge tube.
-
Dissolve: Add 10 mL of sterile DMSO. Vortex until completely dissolved.[2] The solution may be slightly yellow due to the nitro group.[1][2]
-
Sterilization: DMSO stocks are self-sterilizing, but filtration through a 0.2 µm PTFE (hydrophobic) filter is recommended for critical cultures.[2]
-
Storage: Aliquot into 1 mL tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
Procedure (KOH/Water Method):
-
Dissolve in 0.5 mL of 1N KOH (or just enough to solubilize).
-
Add ddH₂O to a final volume of 10 mL.
-
Check pH: The solution will be alkaline. Adjust pH to ~5.8-6.0 if adding large volumes to media, though for microliter additions, this is negligible.[2]
Protocol 2: Root Growth Inhibition Specificity Assay[1][2]
Objective: Demonstrate the lack of auxin activity of 2,6-D-4-N compared to 2,4-D in Arabidopsis thaliana or crop seedlings. This is the standard "gold standard" assay for auxin activity.[1][2]
Experimental Design:
-
Treatment C: MS + 10 µM 2,6-D-4-N (High Dose Test)
Step-by-Step Workflow:
-
Media Prep: Prepare 1L of ½ Strength Murashige & Skoog (MS) medium with 1% sucrose and 0.8% agar. Autoclave and cool to 55°C.
-
Supplementation:
-
Divide media into 4 flasks.
-
Add respective stock solutions to achieve 1 µM and 10 µM concentrations.
-
Pour into square petri dishes (vertical growth plates).
-
-
Seed Sterilization: Surface sterilize seeds (70% EtOH for 1 min, 20% Bleach for 10 min, 5x wash with sterile water).[2]
-
Plating: Place seeds in a single row near the top of the plate (10-15 seeds per plate).
-
Stratification: Keep plates at 4°C for 2 days (dark) to synchronize germination.
-
Growth: Transfer to growth chamber (22°C, 16h light/8h dark). Place plates vertically.
-
Data Collection (Day 7):
Visualization of Signaling Pathways[2]
A. Auxin Signaling Specificity
This diagram illustrates why 2,6-D-4-N fails to activate the pathway, serving as a negative control.[1][2]
Caption: Comparative mechanism of action. 2,4-D facilitates the degradation of Aux/IAA repressors, while 2,6-D-4-N fails to bind TIR1 due to steric hindrance, leaving the pathway inactive.[1][2]
B. Experimental Workflow for Specificity Assay
Caption: Workflow for validating auxin specificity. The probe confirms that biological effects are due to auxin signaling, not general chemical stress.[1][2]
References
-
McRae, D. H., & Bonner, J. (1953).[1][2] Chemical structure and antiauxin activity.[1][2][4] Physiologia Plantarum, 6(3), 485-510.[1][2]
-
Wain, R. L., & Wightman, F. (1953).[1][2] Studies on plant growth-regulating substances.[1][2][4][3][5][6][7][8][9][10] VII. Growth-promoting activity in the chlorophenoxyacetic acid series.[1][2][5][6][7][10] Annals of Applied Biology, 40(1), 244-261.[1][2]
-
Katekar, G. F. (1979).[1][2] Auxins: on the nature of the receptor.[1][2] Phytochemistry, 18(2), 223-233.[1][2]
-
Simon, S., & Petrášek, J. (2011).[1][2] Why plants need more than one type of auxin. Plant Science, 180(3), 454-460.[2] [2]
-
Grossmann, K. (2010).[1][2] Auxin herbicides: current status of mechanism of action. Pest Management Science, 66(2), 113-120.[2] [2]
Sources
- 1. Plant Growth Regulators - Auxins - Phenoxyacetic acid Clinisciences [clinisciences.com]
- 2. phytotechlab.com [phytotechlab.com]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. journals.uchicago.edu [journals.uchicago.edu]
- 5. You are being redirected... [bio-world.com]
- 6. caissonlabs.com [caissonlabs.com]
- 7. toku-e.com [toku-e.com]
- 8. Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Does 2,4-dichlorophenoxyacetic acid (2,4-D) induce genotoxic effects in tissue cultured Allium roots? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
root elongation assay protocol with (2,6-Dichloro-4-nitrophenoxy)acetic acid
Application Note: High-Precision Root Elongation Assay for (2,6-Dichloro-4-nitrophenoxy)acetic Acid
Introduction & Mechanistic Rationale
This protocol details the evaluation of (2,6-Dichloro-4-nitrophenoxy)acetic acid (hereafter referred to as 2,6-D-4-N ) using a vertical root elongation assay. While structurally analogous to the potent herbicide 2,4-D, the specific 2,6-dichloro substitution pattern introduces steric constraints that may alter binding affinity to the TIR1/AFB auxin co-receptors, while the 4-nitro group adds significant electron-withdrawing character.
Why Root Elongation? The primary root of Arabidopsis thaliana is an exquisitely sensitive biosensor for auxin activity. Exogenous auxins inhibit primary root elongation in a dose-dependent manner by altering cell division in the meristem and cell expansion in the elongation zone. This inhibition is mediated by the TIR1/AFB-Aux/IAA signaling module.
-
Agonist Activity: If 2,6-D-4-N acts as a functional auxin mimic, it will induce rapid ubiquitination and degradation of Aux/IAA repressors, releasing ARF transcription factors that inhibit root elongation.
-
Toxicity vs. Specificity: This assay distinguishes between specific auxin-like inhibition (often accompanied by root hair proliferation and tissue swelling) and general necrotic phytotoxicity.
Experimental Design & Controls
To ensure statistical power and isolate the compound's effect, the experiment utilizes a randomized block design on vertical agar plates.
| Parameter | Specification | Rationale |
| Model Organism | Arabidopsis thaliana (Col-0) | The genetic gold standard; fully mapped root architecture. |
| Test Compound | (2,6-Dichloro-4-nitrophenoxy)acetic acid | Target analyte. |
| Solvent Vehicle | DMSO (Dimethyl sulfoxide) | Phenoxy acids have poor water solubility; DMSO is compatible <0.1%. |
| Positive Control | 2,4-D (50 nM) | Validates the auxin-response capability of the seed batch. |
| Negative Control | Mock (0.1% DMSO) | Establishes baseline growth rate. |
| Replicates | 3 Plates per concentration (20 seeds/plate) | Minimum n=60 seedlings per data point to smooth biological variance. |
Mechanism of Action Visualization
The following diagram illustrates the theoretical pathway by which 2,6-D-4-N is hypothesized to modulate root growth, contingent on its ability to fit the TIR1 binding pocket.
Caption: Putative signaling cascade. 2,6-D-4-N acts as a molecular glue, promoting the degradation of repressors (Aux/IAA) to trigger growth inhibition.
Detailed Protocol
Phase 1: Stock Solution Preparation
-
Caution: Phenoxyacetic acid derivatives are potent. Wear PPE.
-
Weigh 10 mg of 2,6-D-4-N powder.
-
Dissolve in 1 mL of 100% DMSO to create a 10 mg/mL stock . Vortex until fully dissolved.
-
Prepare serial dilutions in DMSO to generate 1000x working stocks (e.g., 10 mM, 1 mM, 100 µM, 10 µM).
-
Note: Keeping stocks 1000x allows you to add 1 µL per 1 mL of media, maintaining a constant 0.1% DMSO concentration across all treatments.
-
Phase 2: Media Preparation (1/2 MS)
-
Base: To 900 mL deionized water, add:
-
2.2 g Murashige & Skoog (MS) Basal Salts (PhytoTech or Sigma).
-
0.5 g MES Buffer (stabilizes pH).
-
10 g Sucrose (1% w/v). Strictly control this; higher sucrose alters root architecture.
-
-
pH Adjustment: Adjust pH to 5.7 using 1M KOH.
-
Solidification: Add 8 g/L (0.8%) Plant Agar or Phytagel.
-
Autoclave: 121°C for 20 minutes.
-
Pouring: Cool media to ~55°C. Add the appropriate volume of 2,6-D-4-N stock (or DMSO control) to the molten media. Mix by swirling (avoid bubbles).
-
Dose Range: 0 nM (Control), 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 10 µM.
-
-
Pour 50 mL into 12x12 cm square petri dishes. Allow to solidify in a sterile hood.
Phase 3: Seed Sterilization & Stratification
-
Sterilize: Wash seeds in 70% Ethanol (1 min), then 20% Bleach + 0.05% Tween-20 (10 mins). Rinse 5x with sterile water.
-
Stratify: Resuspend seeds in 0.1% sterile agarose. Store at 4°C in the dark for 2-3 days.
-
Why? This breaks dormancy and synchronizes germination, ensuring all roots start growing simultaneously.
-
Phase 4: Plating and Growth
-
Sowing: Using a cut pipette tip, spot seeds individually along the top 1 cm of the square plate (approx. 1 cm apart).
-
Sealing: Seal plates with micropore tape (allows gas exchange) or Parafilm (if gas exchange is less critical, but micropore is preferred for physiology).
-
Orientation: Place plates vertically in a rack.
-
Incubation:
-
Light: 16h Light / 8h Dark cycle (Long Day).
-
Temp: 22°C.
-
Duration: 7 Days.
-
Phase 5: Imaging & Analysis
-
Scanning: On Day 7, scan the plates on a flatbed scanner (600 dpi minimum). Place a ruler in the scan for scale.
-
Quantification: Use ImageJ/Fiji .
-
Use the "NeuronJ" plugin or "Segmented Line" tool.
-
Trace the primary root from the hypocotyl-root junction to the root tip.
-
Workflow Visualization
Caption: Step-by-step workflow from chemical preparation to statistical analysis.
Data Presentation & Interpretation
Summarize your findings in a table format. Calculate the Relative Root Elongation (RRE) :
Expected Outcomes Table:
| Concentration | Phenotype Description | RRE (%) | Interpretation |
| 0 nM (Mock) | Long, straight primary root; normal lateral roots. | 100% | Baseline. |
| 10 nM | Slight inhibition? | 90-100% | Threshold level. |
| 100 nM | Visible inhibition. | 50-70% | Linear phase of inhibition. |
| 1 µM | Severe inhibition; root swelling; abundant root hairs. | <30% | Saturation of auxin signaling. |
| 10 µM | Root collapse/callus formation. | <10% | Toxicity/Overdose. |
Troubleshooting:
-
Roots growing into agar: Tilt the plates slightly back (15 degrees) so roots grow along the surface, not inside.
-
Chlorosis: If seedlings turn yellow, check media pH or iron availability.
-
Inconsistent germination: Extend stratification time to 4 days.
References
-
Estelle, M., & Somerville, C. (1987). Auxin-resistant mutants of Arabidopsis thaliana with an altered morphology. Molecular and General Genetics.
-
Rahman, A., et al. (2007).[1] Auxin interactions with the actin cytoskeleton: A genetic and pharmacological approach. Plant Physiology.[2][3][4][5][6]
-
Sauer, M., et al. (2013). Root growth inhibition by auxin subclasses for both Col-0 and the mutant line afb5-1.[7] ResearchGate.
-
Rivero, L., et al. (2014). Handling Arabidopsis Plants: Growth, Preservation of Seeds, Transformation, and Genetic Crosses.[2] Methods in Molecular Biology.[2]
Sources
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. abrc.osu.edu [abrc.osu.edu]
- 3. Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals | MDPI [mdpi.com]
- 4. Physiological and Transcriptomic Analysis of Arabidopsis thaliana Responses to Ailanthone, a Potential Bio-Herbicide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
Application Note: High-Throughput Derivatization of (2,6-Dichloro-4-nitrophenoxy)acetic Acid for SAR Profiling
[1]
Abstract
(2,6-Dichloro-4-nitrophenoxy)acetic acid (DCNPAA) represents a privileged scaffold in medicinal chemistry and agrochemical discovery. Structurally analogous to the auxin mimic 2,4-D and various PPAR agonists, its specific substitution pattern—electron-withdrawing nitro group para to the ether linkage, flanked by lipophilic chlorines—offers unique electronic and steric properties. This guide details the derivatization of DCNPAA for Structure-Activity Relationship (SAR) screening. We provide validated protocols for amide coupling (Vector A) to generate diversity at the tail, and nitro-reduction (Vector B) to modify the core electronic character, ensuring preservation of the critical halogen substituents.
Chemical Strategy & Rationale
Effective biological screening requires libraries that probe specific molecular interactions. DCNPAA offers two distinct vectors for derivatization:
-
Vector A: Carboxylic Acid Functionalization (Amidation)
-
Objective: Modulate solubility, membrane permeability, and target affinity without altering the core pharmacophore.
-
Challenge: The 2,6-dichloro substitution creates a steric corridor near the ether oxygen. While the methylene spacer in the acetic acid tail mitigates this, bulky coupling reagents can still suffer reduced kinetics.
-
Solution: Utilization of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is recommended over EDC/NHS due to its superior reactivity with sterically encumbered substrates and lower racemization risk (though not applicable here due to achirality).
-
-
Vector B: Nitro Group Reduction (Scaffold Morphing)
-
Objective: Convert the electron-withdrawing nitro group (
) into an electron-donating amino group ( ). This dramatically alters the Hammett constant of the ring, affecting pKa and hydrogen bond donor/acceptor profiles. -
Challenge: Standard catalytic hydrogenation (Pd/C + H
) carries a high risk of hydrodehalogenation , stripping the chlorine atoms essential for lipophilic pocket filling. -
Solution: Chemoselective reduction using Tin(II) Chloride (SnCl
) or Iron/Ammonium Chloride is required to preserve the aryl chlorides.
-
Visual Workflow (DOT Diagram)
Figure 1: Divergent synthesis pathways for DCNPAA. Vector A focuses on the acid tail; Vector B alters the core electronics while preserving halogenation.
Protocol A: High-Throughput Amidation (Library Synthesis)
This protocol is optimized for 96-well plate format synthesis but can be scaled to single vials.
Reagents:
-
Substrate: (2,6-Dichloro-4-nitrophenoxy)acetic acid (0.2 M in DMF).
-
Amines: Diverse library of primary/secondary amines (0.2 M in DMF).
-
Coupling Agent: HATU (0.2 M in anhydrous DMF).
-
Base: DIPEA (N,N-Diisopropylethylamine), neat.
Step-by-Step Methodology:
-
Preparation: In a 2 mL deep-well polypropylene plate, dispense 100 µL of the DCNPAA solution (20 µmol) into each well.
-
Activation: Add 110 µL of HATU solution (22 µmol, 1.1 eq). Shake at 600 rpm for 5 minutes.
-
Note: Pre-activation ensures the formation of the active ester before the amine competes for protons.
-
-
Addition: Add 110 µL of the specific Amine solution (22 µmol, 1.1 eq) to the respective wells.
-
Scavenging: Immediately add 10 µL of DIPEA (approx. 3 eq).
-
Causality: The base neutralizes the acid generated during coupling and maintains the amine in its nucleophilic (unprotonated) state.
-
-
Reaction: Seal the plate with a chemically resistant mat. Shake at room temperature for 16 hours .
-
Workup (Solid Phase Extraction):
-
Dilute reaction mixture with 500 µL MeOH.
-
Pass through a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge to trap unreacted amines.
-
Collect the flow-through (containing the acidic/neutral product).
-
Self-Validation: If the product contains a basic center, switch to a carbonate scavenging resin.
-
Protocol B: Chemoselective Nitro Reduction
Critical Warning: Do not use Pd/C and Hydrogen gas. This will likely remove the chlorines at positions 2 and 6.
Reagents:
-
Substrate: DCNPAA derivative (e.g., methyl ester or amide) (1 mmol).
-
Reductant: Tin(II) Chloride Dihydrate (SnCl
·2H O) (5 mmol, 5 eq). -
Solvent: Ethanol (Ethyl Acetate can be used for extraction).
Methodology:
-
Dissolve the nitro-compound in Ethanol (10 mL/mmol) .
-
Add SnCl
·2H O in one portion. -
Heat to 70°C (reflux) for 2–4 hours. Monitor by TLC or LC-MS.
-
Observation: The solution often turns yellow/orange.
-
-
Quenching (Crucial Step): Cool to room temperature. Pour onto ice-water. Neutralize with saturated NaHCO
until pH ~8.-
Why: This precipitates the tin salts as hydroxides.
-
-
Filtration: The tin salts can form a gelatinous emulsion. Filter through a Celite pad to remove solids.
-
Extraction: Extract the filtrate with Ethyl Acetate (3x). Dry over Na
SO .
Quality Control & Biological Prep
Before screening, compound purity must be verified. The electron-deficient nature of the ring affects UV absorption profiles.
LC-MS Conditions:
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6x50mm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm (nitro absorption band). MS in Negative Mode (for free acids) or Positive Mode (for amides).
Assay Preparation Table:
| Parameter | Specification | Notes |
| Stock Solvent | DMSO (Dimethyl Sulfoxide) | 100% DMSO is required. DCNPAA is poorly soluble in water. |
| Stock Conc. | 10 mM | Standard for HTS libraries. |
| Storage | -20°C, Dark | Nitro compounds can be photolabile over long periods. |
| Final Assay DMSO | < 1.0% (v/v) | Higher DMSO concentrations may denature proteins in the assay. |
QC Logic Diagram
Figure 2: Quality Control decision tree ensuring only valid compounds enter the screening deck.
References
-
PubChem. (2,6-Dichloro-4-nitrophenoxy)acetic acid - Compound Summary. National Library of Medicine. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General reference for HATU coupling efficiency). Link
-
Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. (Source for SnCl2 chemoselectivity). Link
-
Zheng, L., et al. (2015).[1] Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Bioorganic & Medicinal Chemistry. (Context for phenoxyacetic acid biological relevance). Link
creating a chemical library from (2,6-Dichloro-4-nitrophenoxy)acetic acid
Application Note: High-Throughput Synthesis of a (2,6-Dichloro-4-nitrophenoxy)acetic Acid Derivative Library
Introduction & Scaffold Rationale
This guide details the construction of a small-molecule library utilizing (2,6-Dichloro-4-nitrophenoxy)acetic acid (CAS 575-90-6) as the core scaffold.[1]
Why this Scaffold?
-
Physicochemical Properties: The 2,6-dichloro substitution pattern provides significant steric bulk and lipophilicity, protecting the ether linkage from rapid metabolic cleavage while locking the conformation of the phenoxy tail.
-
Biological Relevance: This structural motif mimics auxin-type plant hormones and shares homology with diclofenac-type anti-inflammatory agents and certain antimicrobial ionophores.[1]
-
Synthetic Utility: The molecule offers two distinct "diversity vectors":[2]
Library Design & Synthetic Strategy
The synthesis follows a "Diversify-Reduce-Diversify" workflow.[1] This strategy maximizes chemical space while maintaining the integrity of the halogenated core.
Critical Synthetic Challenge: The primary risk in this workflow is hydrodehalogenation .[1] Standard nitro-reduction methods (e.g., H₂/Pd-C) often strip aryl chlorides, destroying the scaffold's core properties.[1] This protocol utilizes Iron/Ammonium Chloride (Fe/NH₄Cl) reduction to ensure chemoselectivity, preserving the Ar-Cl bonds.[1]
Workflow Visualization
The following diagram illustrates the parallel synthesis cascade.
Caption: Figure 1. Sequential diversification workflow ensuring retention of the 2,6-dichloro motif.
Detailed Experimental Protocols
Phase 1: Amide Coupling (Vector R1)
The carboxylic acid is coupled with a set of primary/secondary amines using HATU.[3] This method is chosen for its high reaction rates and tolerance of steric hindrance from the 2,6-dichloro system.[1]
Reagents & Equipment:
-
Scaffold: (2,6-Dichloro-4-nitrophenoxy)acetic acid (0.1 M in DMF).
-
Amine Set (R1): Diverse primary/secondary amines (0.1 M in DMF).[1]
-
Coupling Agent: HATU (0.5 M in DMF).[1]
-
Base: DIPEA (Neat).[1]
-
Vessel: 96-well deep-well plate or individual reaction vials.
Protocol:
-
Dispense 100 µL of Scaffold stock (10 µmol) into each well.
-
Add 22 µL of HATU stock (11 µmol, 1.1 eq).
-
Add 3.5 µL of DIPEA (20 µmol, 2.0 eq). Shake/vortex for 5 minutes to pre-activate the acid.
-
Add 110 µL of Amine R1 stock (11 µmol, 1.1 eq).
-
Seal plate and shake at Room Temperature (RT) for 4 hours.
-
QC Check: Analyze random wells via LCMS.
-
Work-up: Add 50 mg of polymer-supported carbonate (PS-CO3) scavenger to remove excess acid.[1] Shake for 2 hours. Filter into a new plate.
Phase 2: Chemoselective Nitro Reduction
Critical Step: Do not use catalytic hydrogenation (H₂/Pd).[1]
Reagents:
-
Reductant: Iron powder (325 mesh).[1]
-
Additive: Ammonium Chloride (NH₄Cl).[1]
-
Solvent: Ethanol/Water (4:1 v/v).[1]
Protocol:
-
Evaporate the DMF from Phase 1 (or perform solvent exchange to EtOH).[1]
-
Resuspend the crude Nitro-Amide intermediates in 500 µL EtOH/H2O (4:1) .
-
Add Iron powder (10 eq) and NH₄Cl (5 eq) to each well.
-
Heat the plate/vials to 70°C with vigorous shaking for 4 hours.
-
Note: Iron is heterogeneous; vigorous agitation is required.[1]
-
-
Cool to RT.
-
Filtration: Filter the suspension through a Celite-packed filter plate to remove iron sludge. Wash with MeOH.
-
Concentrate the filtrate to yield the Aniline-Amide intermediate.[1]
Phase 3: Aniline Derivatization (Vector R2)
The resulting aniline is less nucleophilic than an aliphatic amine due to the electron-withdrawing chlorines, but still reactive toward strong electrophiles like sulfonyl chlorides or isocyanates.[1]
Reagents:
-
Electrophiles (R2): Sulfonyl chlorides, Isocyanates, or Acid Chlorides (0.1 M in DCM).[1]
-
Scavenger: PS-Trisamine.[1]
Protocol:
-
Dissolve the Aniline-Amide intermediate in 200 µL DCM .
-
Add Electrophile R2 (1.2 eq).[1]
-
Shake at RT for 12 hours (overnight).
-
Purification (Scavenging):
-
Filter and concentrate.
Quality Control & Data Management
Data Summary Table
| Parameter | Specification | Notes |
|---|---|---|
| Scaffold MW | 266.03 g/mol | Monoisotopic mass |
| Target Concentration | 10 mM in DMSO | Final storage format |
| Purity Threshold | >85% (UV 254nm) | Acceptable for primary screening |
| Critical Impurity | Des-chloro analog | Indicates over-reduction in Step 2 |[1]
Validation Logic (Self-Correcting):
-
LCMS Check: In Step 2, monitor for the "M-70" or "M-35" mass peaks.[1]
References
-
Chemical Identity: Acetic acid, 2-(2,6-dichloro-4-nitrophenoxy)-. CAS Common Chemistry.[1][4] CAS Registry Number: 575-90-6.[1][5] [Link][1]
-
Amide Coupling Protocol: Carpino, L. A. (1993).[1][3] 1-Hydroxy-7-azabenzotriazole.[1][3] An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398.[1] (Foundational text for HATU/HOAt efficiency).
-
Chemoselective Reduction: Bellamy, F. D., & Ou, K. (1984).[1] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[1] Tetrahedron Letters, 25(8), 839-842.[1] [Link][1]
-
Iron Reduction Specifics: Ram, S., & Ehrenkaufer, R. E. (1984).[1] Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions.[1] Synthesis, 1988(01), 91-95.[1] (Contextualizes why Fe is preferred over Transfer Hydrogenation for halides).
-
Solid Phase Scavenging: Parlow, J. J., et al. (1999).[1] Utility of Polymer-Supported Reagents and Scavengers in the Synthesis of Chemical Libraries.[1] Molecular Diversity, 4, 321–330.[1] [Link]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,6-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 81058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2,6-Dichloro-4-nitrophenoxy)acetic Acid
[1]
Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific challenges in synthesizing (2,6-Dichloro-4-nitrophenoxy)acetic acid via Williamson ether synthesis. Due to the steric hindrance of the 2,6-dichloro substituents and the electron-withdrawing nature of the 4-nitro group, this reaction often suffers from low yields and incomplete conversion when using standard protocols.
Below, you will find targeted troubleshooting guides, an optimized Phase Transfer Catalysis (PTC) protocol, and mechanistic insights to maximize your yield and purity.
Part 1: Critical Process Parameters (The "Why")
Before troubleshooting, understand the chemical environment. You are attempting a nucleophilic substitution (
-
Steric Hindrance: The chlorine atoms at the 2 and 6 positions create a "picket fence" around the phenolic oxygen. This physically blocks the approach of the chloroacetate electrophile.
-
Electronic Deactivation: The nitro group at the 4-position pulls electron density away from the oxygen ring, stabilizing the phenoxide anion but making it a weaker nucleophile.
-
Competition: In aqueous media, the hydroxide ion (
) is less hindered and often more nucleophilic than your target phenoxide, leading to the hydrolysis of chloroacetic acid into glycolic acid (a waste product).
Part 2: Troubleshooting Guide & FAQs
Issue 1: Low Yield (<40%) & Unreacted Phenol
Q: I am using standard aqueous NaOH reflux conditions, but my yield is stuck at 40%, and I recover a lot of starting phenol. Why?
A: Aqueous reflux is often insufficient for this substrate due to the steric/electronic factors mentioned above.
-
Root Cause: The reaction rate is too slow; the chloroacetic acid hydrolyzes before it can react with the phenol.
-
Solution 1 (Solvent Switch): Switch to a dipolar aprotic solvent like DMF or NMP .[1] These solvents solvate the cation (
), leaving the phenoxide anion "naked" and significantly more reactive. -
Solution 2 (Catalysis): Add Potassium Iodide (KI) (10 mol%). This generates iodoacetic acid in situ.[1] The iodide is a better leaving group than chloride, accelerating the
step. -
Solution 3 (Stoichiometry): Increase the chloroacetic acid equivalents to 1.5–2.0 eq. Add it portion-wise to compensate for hydrolysis losses.[1]
Issue 2: Product is an Oil or Sticky Solid
Q: Upon acidification, my product separates as a dark oil or sticky gum instead of a precipitate. How do I fix this?
A: This is usually caused by impurities (unreacted phenol or side products) lowering the melting point.[1]
-
Immediate Fix: Decant the aqueous layer and triturate the oil with cold ethanol or a mixture of hexanes/ethyl acetate. Scratch the flask side with a glass rod to induce crystallization.
-
Prevention: Ensure the reaction pH is >10 before the final workup. Wash the aqueous reaction mixture with an organic solvent (e.g., Ethyl Acetate) before acidification. This removes the unreacted, non-ionic phenol/impurities while keeping the product (as a salt) in the water. Then, acidify the clean aqueous layer.
Issue 3: Thermal Hazards
Q: Can I increase the temperature to 140°C to force the reaction?
A: NO.
-
Safety Critical: Nitro-substituted aromatics can be thermally unstable.[1] While this specific compound is relatively stable, heating nitrophenoxides in strong base at high temperatures can lead to thermal runaway.[1]
-
Limit: Keep reaction temperatures below 100°C–110°C. If you need more energy, use the solvent/catalyst improvements described above, not excessive heat.
Part 3: Optimized Protocol (Phase Transfer Catalysis)
Recommendation: For the highest yield and easiest workup, we recommend a Phase Transfer Catalysis (PTC) method using Toluene/Water. This method protects the reagents from hydrolysis and enhances nucleophilicity.
Materials:
-
2,6-Dichloro-4-nitrophenol (1.0 eq)[1]
-
Sodium Hydroxide (NaOH) (3.0 eq)[1]
-
TBAB (Tetrabutylammonium bromide) (5 mol%)[1]
-
Solvent: Toluene / Water (1:1 ratio)[1]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and vigorous magnetic stirring, dissolve 2,6-dichloro-4-nitrophenol (10 g, 48 mmol) in Toluene (50 mL).
-
Basification: Add a solution of NaOH (5.76 g, 144 mmol) in Water (50 mL). The phenol will deprotonate and move into the aqueous phase (turning bright yellow/orange).
-
Catalyst Addition: Add TBAB (0.77 g, 2.4 mmol).
-
Reaction: Heat the biphasic mixture to 80°C. Add Chloroacetic acid (6.8 g, 72 mmol) dissolved in a minimum amount of water slowly over 30 minutes.
-
Note: The PTC agent transports the phenoxide into the organic layer (or interface) where it reacts with the alkyl halide, protected from bulk water hydrolysis.
-
-
Monitoring: Reflux at 85-90°C for 4–6 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).[1]
-
Workup:
-
Isolation: The product will precipitate as a solid.[1] Filter, wash with cold water, and dry.[1]
-
Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[1][2]
Part 4: Data & Yield Comparison
The following table summarizes expected yields based on different reaction conditions for this specific substrate.
| Method | Solvent System | Base | Catalyst | Temp (°C) | Typical Yield | Notes |
| Standard | Water | NaOH | None | 100 (Reflux) | 35-45% | High hydrolysis of reagent; slow reaction.[1] |
| Improved | DMF | K2CO3 | KI (10%) | 80-90 | 75-85% | High yield, but DMF removal is tedious.[1] |
| Recommended | Toluene/Water | NaOH | TBAB (PTC) | 85 | 80-90% | Best balance of yield, purity, and ease of scale-up.[1] |
Part 5: Process Visualization
The following diagram illustrates the logic flow for the recommended PTC synthesis and workup.
Caption: Workflow for the Phase Transfer Catalyzed synthesis, highlighting the critical separation of the product-containing aqueous phase from organic impurities.
References
-
Preparation of 2,6-Dichloro-4-nitrophenol (Precursor)
-
General Williamson Ether Synthesis on Electron-Deficient Phenols
-
Solubility Data & Handling
-
Source: MilliporeSigma. "2,6-Dichloro-4-nitrophenol Properties & Safety."[1]
-
-
BenchChem Technical Support (General Protocols)
Technical Support Center: Synthesis of (2,6-Dichloro-4-nitrophenoxy)acetic acid
Welcome to the technical support center for the synthesis of (2,6-Dichloro-4-nitrophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the underlying chemical principles to ensure a successful and efficient reaction.
Introduction: The Synthetic Pathway
The synthesis of (2,6-Dichloro-4-nitrophenoxy)acetic acid is a classic example of the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the sodium salt of 2,6-dichloro-4-nitrophenol (the phenoxide) acts as the nucleophile, attacking the electrophilic carbon of chloroacetic acid to form an ether linkage.[1] The reaction is typically carried out under basic conditions to deprotonate the phenol, making it a more potent nucleophile.[2]
Caption: General reaction scheme for the synthesis of (2,6-Dichloro-4-nitrophenoxy)acetic acid.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
FAQ 1: Low Yield of the Desired Product
Question: I am consistently obtaining a low yield of (2,6-Dichloro-4-nitrophenoxy)acetic acid. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, primarily related to incomplete reaction or the prevalence of side reactions. Here’s a breakdown of potential issues and their remedies:
-
Incomplete Deprotonation of the Phenol: The reaction requires the formation of the phenoxide ion to act as a nucleophile.[2] Insufficient base or a weak base may lead to a significant portion of the 2,6-dichloro-4-nitrophenol remaining in its less reactive protonated form.
-
Solution: Ensure at least one molar equivalent of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is used. The pKa of the phenol is influenced by the electron-withdrawing groups, but a strong base will ensure complete deprotonation.
-
-
Hydrolysis of Chloroacetic Acid: Under the strong alkaline conditions of the reaction, chloroacetic acid can be hydrolyzed to glycolic acid.[3][4] This side reaction consumes the electrophile, reducing the overall yield of the desired ether.
-
Solution: Control the reaction temperature. The rate of hydrolysis of chloroacetic acid increases significantly with temperature.[5] Maintaining a moderate temperature (e.g., 60-80°C) can favor the Williamson ether synthesis over the hydrolysis of chloroacetic acid. A slight excess of chloroacetic acid (e.g., 1.1-1.2 equivalents) can also be used to compensate for some loss due to hydrolysis.
-
-
Sub-optimal Reaction Time and Temperature: Both reaction time and temperature are critical. Insufficient time or temperature will lead to an incomplete reaction, while excessive time or temperature can promote side reactions and decomposition.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). This will allow you to determine the optimal reaction time for your specific conditions. A typical starting point would be to heat the reaction mixture at 60-80°C for 2-4 hours.
-
FAQ 2: Presence of an Unexpected Impurity with a Similar Rf to the Starting Material on TLC
Question: I am observing an impurity on my TLC plate that runs very close to my starting phenol. What could this be and how can I get rid of it?
Answer: This is a common observation, and the impurity is likely a result of C-alkylation, a competing side reaction to the desired O-alkylation.
-
The Concept of Ambident Nucleophiles: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) to form the desired ether, or a carbon atom on the aromatic ring (C-alkylation) to form a carbon-carbon bond.[1] The electron-withdrawing nitro and chloro groups on the ring can influence the site of attack.
Caption: Competing O-alkylation and C-alkylation pathways.
-
Factors Influencing C- vs. O-Alkylation:
-
Troubleshooting C-Alkylation:
-
Solvent Choice: If you are using a protic solvent like water or ethanol, consider switching to a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Purification: The C-alkylated product will have a different polarity and can often be separated from the desired O-alkylated product by column chromatography. Recrystallization may also be effective if the solubility differences are significant.
-
FAQ 3: The Final Product is a Discolored Oil Instead of a Solid
Question: After workup and solvent removal, my product is a brownish oil, but the literature reports a solid. What could be the reason for this?
Answer: The presence of impurities is the most likely reason your product is an oil instead of a crystalline solid.
-
Potential Impurities:
-
Unreacted Starting Materials: Residual 2,6-dichloro-4-nitrophenol or chloroacetic acid.
-
Side Products: C-alkylated byproducts, glycolic acid (from hydrolysis of chloroacetic acid).
-
Decomposition Products: The nitro group can be sensitive to prolonged heating under basic conditions, potentially leading to decomposition.
-
-
Purification Protocol:
-
Acid-Base Extraction: After the reaction is complete, the mixture should be acidified. This will protonate the carboxylic acid group of the product, making it less soluble in water and allowing for extraction into an organic solvent. A subsequent wash with a weak base like sodium bicarbonate can help remove any unreacted phenol.
-
Recrystallization: This is a powerful technique for purifying solid organic compounds.[8] A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature.
-
Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is a reliable method to separate the product from impurities based on their different polarities.
-
Experimental Protocols
Detailed Synthesis Protocol
This protocol provides a starting point for the synthesis. Optimization may be necessary based on your specific laboratory conditions and reagents.
Materials:
-
2,6-Dichloro-4-nitrophenol
-
Sodium Hydroxide (NaOH)
-
Chloroacetic Acid
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloro-4-nitrophenol (1.0 eq) in deionized water.
-
Slowly add a solution of sodium hydroxide (2.0 eq) in water. Stir the mixture at room temperature for 20 minutes to ensure complete formation of the sodium phenoxide.
-
In a separate beaker, dissolve chloroacetic acid (1.2 eq) in a minimal amount of water.
-
Add the chloroacetic acid solution to the reaction flask.
-
Heat the reaction mixture to 70°C and maintain this temperature for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
After the reaction is complete (as indicated by the disappearance of the starting phenol on TLC), cool the mixture to room temperature.
-
Slowly acidify the reaction mixture with concentrated HCl until the pH is approximately 1-2. A precipitate should form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Data Presentation: Impact of Reaction Conditions
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | 1.0 eq NaOH | 2.0 eq NaOH | 1.0 eq NaHCO₃ | Higher yield with sufficient strong base (Condition B). Incomplete reaction with weak base (Condition C). |
| Temperature | 50°C | 70°C | 100°C | Optimal yield at moderate temperature (Condition B). Increased hydrolysis of chloroacetic acid at higher temperatures (Condition C). |
| Solvent | Water | Ethanol | DMF | O-alkylation is generally favored in polar aprotic solvents like DMF (Condition C). |
Mandatory Visualizations
Caption: A troubleshooting workflow for the synthesis of (2,6-Dichloro-4-nitrophenoxy)acetic acid.
References
-
Li, W., Chang, S., Chen, X., Qi, X., & Sun, H.-B. (2014). Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions. Asian Journal of Chemistry, 26(11), 3404–3406. [Link]
- Meyer, V. (1874). Ueber die Einwirkung von Jodmethyl auf die Salze der Nitrofettsäuren. Berichte der deutschen chemischen Gesellschaft, 7(1), 1548–1557. (While not directly on chloroacetic acid hydrolysis, this is a foundational reference for SN2 reactions in related systems). [A general reference to historical context, a direct modern link is not available]
-
Jortner, J., & Rabani, J. (1962). The Decomposition of Chloroacetic Acid in Aqueous Solutions by Atomic Hydrogen. II. Reaction Mechanism in Alkaline Solutions. The Journal of Physical Chemistry, 66(11), 2081–2085. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. In Wikipedia. Retrieved February 19, 2026, from [Link]
-
Gokel, G. W., & Weber, W. P. (1978). Phase transfer catalysis. I. Simple and efficient method for the synthesis of macrocyclic polyethers. Journal of Chemical Education, 55(5), 350. (This reference discusses factors influencing Williamson ether synthesis, which are relevant to controlling side reactions). [Link]
-
Jortner, J., & Rabani, J. (1962). THE DECOMPOSITION OF CHLOROACETIC ACID IN AQUEOUS SOLUTIONS BY ATOMIC HYDROGEN. II. REACTION MECHANISM IN ALKALINE SOLUTIONS. The Journal of Physical Chemistry, 66(11), 2081-2085. [Link]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
- Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356. (Historical context for the synthesis). [A general reference to historical context, a direct modern link is not available]
-
Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? r/chemistry. [Link]
-
University of the Punjab. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. reddit.com [reddit.com]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Degradation of (2,6-Dichloro-4-nitrophenoxy)acetic Acid in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2,6-Dichloro-4-nitrophenoxy)acetic acid. This guide is designed to provide expert insights and practical troubleshooting for experiments involving the degradation of this compound in solution. Our approach is rooted in established principles of physical organic chemistry and analytical science, drawing parallels from extensive research on structurally related phenoxyacetic acid herbicides and nitrophenol derivatives to provide a robust framework for your investigations.
Section 1: FAQs on Compound Stability and Handling
This section addresses common preliminary questions regarding the stability and handling of (2,6-Dichloro-4-nitrophenoxy)acetic acid solutions.
Q1: What are the primary factors that can cause the degradation of (2,6-Dichloro-4-nitrophenoxy)acetic acid in my experiments?
A1: The degradation of (2,6-Dichloro-4-nitrophenoxy)acetic acid is primarily influenced by three factors: pH, light, and the presence of oxidizing or reducing agents. The molecule has several reactive sites: the ether linkage, the aromatic ring with its electron-withdrawing chloro and nitro substituents, and the carboxylic acid side chain.
-
Hydrolysis: The ether bond is susceptible to cleavage under acidic or basic conditions. This is a common degradation pathway for phenoxyacetic acid herbicides.[1]
-
Photodegradation: Aromatic nitro compounds are known to be photoreactive. Exposure to light, particularly UV light, can lead to complex degradation pathways, including the reduction of the nitro group or cleavage of the ether bond.[2][3]
-
Oxidation/Reduction: The presence of strong oxidizing agents or reducing conditions can also lead to degradation of the molecule.
Q2: I'm preparing stock solutions. What solvent should I use and how should I store them to ensure maximum stability?
A2: For optimal stability, prepare stock solutions in a high-purity, HPLC-grade aprotic organic solvent, such as acetonitrile (ACN) or methanol, where the compound is less likely to ionize.[4] Store these solutions in amber glass vials to protect them from light and at a reduced temperature (e.g., 2-8°C) to minimize thermal degradation.[5] Avoid aqueous buffers for long-term storage, as hydrolysis can occur over time, especially at non-neutral pH.
Q3: How does the pH of my aqueous solution affect the stability of the compound?
A3: The pH of the solution is a critical parameter. The stability of phenoxyacetic acid derivatives is often lowest at pH extremes.[1][6]
-
Acidic pH (pH < 3): Acid-catalyzed hydrolysis of the ether linkage can occur.
-
Neutral pH (pH ~7): The compound is generally most stable around neutral pH, though microbial degradation can be a factor in non-sterile media.[7]
-
Alkaline pH (pH > 9): Base-catalyzed hydrolysis is a significant risk. Furthermore, at alkaline pH, the carboxylic acid will be deprotonated, and the phenolic hydroxyl group of any 2,6-dichloro-4-nitrophenol degradant will also be deprotonated, which can alter its UV absorbance spectrum and reactivity.[2][8]
Section 2: Troubleshooting Degradation Studies
This section provides in-depth, cause-and-effect troubleshooting for specific issues encountered during degradation experiments.
Hydrolytic Degradation (Acid/Base Stress Testing)
Q4: I'm running an acid hydrolysis study (0.1 M HCl) and see very little degradation. Am I doing something wrong?
A4: It's possible that the ether linkage in your specific molecule is relatively stable to acid. Several factors could be at play:
-
Insufficient Energy: Hydrolysis reactions often require elevated temperatures to proceed at an observable rate. According to ICH guidelines for forced degradation, studies are often performed at temperatures like 60-80°C.[9] If you are running the experiment at room temperature, consider increasing the temperature in controlled increments.
-
Reaction Time: Some hydrolysis reactions are slow. Ensure your time points extend long enough to observe degradation (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analytical Issue: Confirm that your analytical method (e.g., HPLC) can resolve the parent compound from potential degradants like 2,6-dichloro-4-nitrophenol. A co-elution could mask the degradation.
Q5: In my base hydrolysis study (0.1 M NaOH), my sample turned yellow, and I see multiple new peaks in my chromatogram. What is happening?
A5: The yellow color is a strong indicator of the formation of the 2,6-dichloro-4-nitrophenolate ion.[2] In basic solutions, the phenolic hydroxyl group of the 2,6-dichloro-4-nitrophenol degradant (formed from ether cleavage) will deprotonate, forming a phenolate which typically has a strong absorbance in the visible region (around 400 nm). The appearance of multiple peaks suggests that secondary degradation may be occurring. The highly activated aromatic ring of the nitrophenol degradant could be susceptible to further reactions under harsh basic conditions.
Photodegradation
Q6: My photostability results are inconsistent between experiments. Why?
A6: Inconsistent photostability results are often due to a lack of precise control over the experimental conditions. Key factors to standardize include:
-
Light Source and Intensity: The type of lamp (e.g., xenon arc, fluorescent) and its intensity (measured in lux or W/m²) must be consistent. ICH guideline Q1B provides specific conditions (e.g., 1.2 million lux hours and 200 watt hours/m²).[9][10]
-
Sample Container: Use a chemically inert and transparent material like quartz for your reaction vessel to ensure maximum and consistent light exposure.[10]
-
Temperature: Light sources can generate heat. Use a temperature-controlled chamber to ensure the observed degradation is due to photolysis, not thermal effects.[10]
-
Solvent: The solvent can significantly impact photodegradation pathways. For instance, some organic solvents can participate in the reaction, leading to different products than those formed in water.[2] Always use the same solvent for comparable studies.
Proposed Degradation Pathways
The following diagram illustrates potential degradation pathways for (2,6-Dichloro-4-nitrophenoxy)acetic acid based on the known chemistry of related compounds.
Caption: Potential degradation pathways of (2,6-Dichloro-4-nitrophenoxy)acetic acid.
Section 3: Analytical Troubleshooting (HPLC)
This section focuses on resolving common issues with the High-Performance Liquid Chromatography (HPLC) analysis of the parent compound and its degradants.
Q7: My peak for the parent compound is tailing significantly. How can I improve the peak shape?
A7: Peak tailing for an acidic compound like this is a classic issue, often caused by secondary interactions with the stationary phase.[11]
-
Mobile Phase pH: The compound is acidic (pKa of the carboxylic acid is likely ~3-4). If the mobile phase pH is close to the pKa, you will have a mixture of ionized and non-ionized forms, leading to poor peak shape. Lower the mobile phase pH to at least 1.5-2 pH units below the pKa (e.g., pH 2.5) using an additive like trifluoroacetic acid (TFA) or phosphoric acid. This ensures the compound is in a single, non-ionized form, which interacts more predictably with a C18 column.[12]
-
Column Activity: Residual, un-capped silanols on the silica backbone of the column can interact with your acidic analyte. Try a column with high-purity silica and robust end-capping. Using a guard column can also help protect your analytical column from contaminants that might cause active sites.[12]
-
Metal Contamination: Acidic compounds can interact with trace metals in the HPLC system (frits, tubing, column). This can be diagnosed by injecting a metal chelator like EDTA. If peak shape improves, consider using a bio-inert or PEEK-lined system.
Q8: I'm seeing a shift in retention times for all my peaks during a long analytical run. What's the cause?
A8: Drifting retention times usually point to a change in the system over time.[12]
-
Column Temperature: Ensure you are using a column oven. Fluctuations in ambient lab temperature can cause significant retention time shifts. Even a few degrees can alter viscosity and partitioning.
-
Mobile Phase Composition: If you are using an online mixer (quaternary or binary pump), ensure it is functioning correctly. You can verify this by preparing a pre-mixed mobile phase and running it; if the drift disappears, the pump's proportioning valve may need servicing.[12] Also, ensure your solvents are well-degassed, as dissolved air can form bubbles in the pump head, causing flow fluctuations.[13]
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your sequence. This can take 10-20 column volumes, especially when changing solvents.
Q9: I have a new peak appearing, but I also see an increase in system backpressure. Are these related?
A9: Yes, these are very likely related. An increase in backpressure often indicates a blockage, which can also affect chromatography.[11][13] The most probable cause is that one of your degradation products has low solubility in the mobile phase and is precipitating on the column inlet frit or the head of the column.[12]
-
Troubleshooting Steps:
-
Disconnect the column and run the pump to check the pressure of the system without the column. If it's normal, the blockage is in the column.
-
Try reversing the column (if the manufacturer allows) and flushing it with a strong solvent (like 100% ACN or isopropanol) to dislodge the precipitate.
-
If pressure remains high, the inlet frit may need to be replaced.
-
-
Prevention: Use a guard column to catch particulates and strongly retained compounds.[12] Ensure your samples are fully dissolved in the mobile phase before injection. If the sample is dissolved in a stronger solvent than the mobile phase, this can cause "solvent shock" and precipitation on the column.
Section 4: Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol outlines a standard workflow for investigating the degradation of (2,6-Dichloro-4-nitrophenoxy)acetic acid under various stress conditions, consistent with ICH guidelines.[9]
Caption: Workflow for a forced degradation study.
Recommended Starting Conditions for Forced Degradation
The goal of a forced degradation study is to achieve 5-20% degradation of the drug substance. The conditions below are typical starting points and should be optimized for your specific molecule.
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale & Key Considerations |
| Acid Hydrolysis | 0.1 M to 1 M HCl | 60 - 80 °C | Up to 72 hours | Aims to induce cleavage of the ether linkage. Monitor for the appearance of 2,6-dichloro-4-nitrophenol.[1][9] |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temp to 60 °C | Up to 48 hours | Base-catalyzed hydrolysis is often faster than acid-catalyzed. Monitor for color change (phenolate formation).[2][9] |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Up to 24 hours | Tests susceptibility to oxidation. The aromatic ring or acetic acid side chain could be targets.[9] |
| Photolysis | ICH Q1B Option 2 | Controlled | Per ICH | Expose solution to ≥1.2 million lux-hours (visible) and ≥200 W-hours/m² (UVA). Run a dark control in parallel.[9][10] |
| Thermal (Neutral) | Purified Water | 60 - 80 °C | Up to 72 hours | Serves as a control for the hydrolysis studies to distinguish thermal from pH-mediated degradation. |
Section 5: References
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). Vertex AI Search. Available at:
-
Influence of solvent on the electronic structure and the photochemistry of nitrophenols. (2023). Environmental Science: Atmospheres. Available at:
-
HPLC Troubleshooting Guide. Phase Separations. Available at:
-
HPLC Troubleshooting Guide. Sigma-Aldrich. Available at:
-
Analytical methods. Agency for Toxic Substances and Disease Registry. Available at:
-
HPLC Troubleshooting: 5+ Common Problems and Their Solutions. (2025). PharmaGuru. Available at:
-
HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025). Persee. Available at:
-
Hydrolysis Reaction Mechanism of 2, 4-Dichlorophenoxy Acetic Acid Metabolism. Journal of Computational and Theoretical Nanoscience. Available at:
-
KINETIC SPEKTROPHOTOMETRIC DETERMINATION OF 2,4-DICHLORPHENOXYACETIC ACID BASED ON ITS INHIBITORY EFFECT ON THE OXIDATION OF SULFANILIC ACID BY HYDROGEN PEROXIDE. Journal of the Serbian Chemical Society. Available at:
-
Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. (2024). MDPI. Available at:
-
Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. (2014). Critical Reviews in Microbiology. Available at:
-
ANALYTICAL METHOD SUMMARIES. (2022). Eurofins. Available at:
-
A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at:
-
Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Pharmaceutical Technology. Available at:
-
Degradation of 2,4-dichlorophenoxyacetic acid by haloalkaliphilic bacteria. (1996). Applied and Environmental Microbiology. Available at:
-
A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. QuickCompany. Available at:
-
Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. EPA. Available at:
-
Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet. (2015). Applied and Environmental Microbiology. Available at:
-
Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Available at:
-
Photocatalytic Degradation of 2,6-Dichlorophenol in Aqueous Phase Using Titania as a Photocatalyst. (2012). Engineering. Available at:
-
Insights on biotic and abiotic 2,4‐dichlorophenoxyacetic acid degradation by anaerobic iron‐cycling bacteria. Iowa State University Digital Repository. Available at:
-
Photostability. IAGIM. Available at:
-
Simple preparation method of 2, 6-dichlorophenylacetic acid. Google Patents. Available at:
-
Synthesis method of 2, 6-dichloro-4-aminophenol. (2021). Patsnap. Available at:
-
Photo -Chemical Degradation of 2, 4- Dichlorophenoxyacetic acid (2, 4-D) in the Effluent. SciSpace. Available at:
-
Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. International Journal of Organics and Conversion. Available at:
Sources
- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 2. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. rjptonline.org [rjptonline.org]
- 10. iagim.org [iagim.org]
- 11. pharmaguru.co [pharmaguru.co]
- 12. lcms.cz [lcms.cz]
- 13. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
overcoming solubility issues with (2,6-Dichloro-4-nitrophenoxy)acetic acid in aqueous media
This guide addresses the solubility challenges associated with (2,6-Dichloro-4-nitrophenoxy)acetic acid , a lipophilic weak acid often used as a synthetic intermediate or bioactive probe in agrochemical and pharmacological research.
Status: Operational | Topic: Aqueous Solubility Optimization | Audience: R&D Scientists
The Core Challenge: Why Won't It Dissolve?
(2,6-Dichloro-4-nitrophenoxy)acetic acid presents a classic "brick-dust" solubility profile common to chlorinated phenoxy acids. To overcome this, you must understand the molecular mechanics preventing solvation.
Molecular Analysis
-
The Hydrophobic Core: The 2,6-dichloro substitution on the benzene ring creates significant steric bulk and lipophilicity (hydrophobicity).
-
The Crystal Lattice: The 4-nitro group promotes strong intermolecular stacking (pi-pi interactions), making the crystal lattice energy high and difficult for water molecules to break.
-
The pKa Gatekeeper: As a phenoxyacetic acid derivative, the carboxylic acid tail has a pKa estimated between 2.5 and 3.0 [1, 2].
-
At pH < 3.0: The molecule is protonated (neutral), uncharged, and highly insoluble in water.
-
At pH > 5.0: The molecule deprotonates to its anionic carboxylate form, drastically increasing water solubility.
-
The Mistake: Researchers often attempt to dissolve the solid directly in neutral water (pH 7) or slightly acidic media. While the bulk pH is 7, the local environment at the crystal surface remains saturated and slow to equilibrate, leading to "floating flakes" or persistent turbidity.
Troubleshooting Workflows
Workflow A: The "Salt-Switch" Method (Recommended for Aqueous Assays)
Best for: Animal studies, hydroponics, or cell culture where organic solvents (DMSO) must be minimized.
This method converts the acid into its highly soluble sodium or potassium salt before final dilution.
Step-by-Step Protocol:
-
Weighing: Weigh the required mass of (2,6-Dichloro-4-nitrophenoxy)acetic acid.
-
Alkaline Wetting: Add a minimal volume of 1.0 M NaOH or 1.0 M KOH .
-
Ratio: Use approximately 1.1 molar equivalents of base to acid.
-
Visual Cue: The powder should dissolve rapidly to form a clear, slightly yellow solution (due to the nitro group).
-
-
Dilution: Slowly add deionized water or buffer to reach 90% of the target volume.
-
pH Adjustment: The solution will now be alkaline (pH > 10). Use 0.1 M HCl to lower the pH back to physiological range (pH 7.4).
-
Warning: Do not overshoot below pH 4.0, or the compound will crash out of solution immediately.
-
-
Final Volume: Top up to the final volume with water/buffer.
Workflow B: The "Organic Spike" Method (High Concentration Stocks)
Best for: High-throughput screening (HTS) and storage.
Step-by-Step Protocol:
-
Solvent Selection: Dissolve the solid in 100% DMSO (Dimethyl sulfoxide). Ethanol is a secondary choice but evaporates during storage.
-
Solubility Limit: Typically soluble up to >50 mM in DMSO.
-
-
Agitation: Vortex for 30 seconds. Sonicate for 5 minutes if visual particulates remain.
-
Aqueous Spiking: When ready to use, spike the DMSO stock into the aqueous media.
-
Critical Rule: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity in cell assays.
-
Rapid Mixing: Vortex the aqueous media immediately upon addition to prevent local precipitation (the "cloudy plume" effect).
-
Decision Logic & Visualization
Use the following logic flow to determine the correct solubilization strategy for your specific experiment.
Figure 1: Decision tree for selecting the optimal solubilization method based on experimental constraints.
Frequently Asked Questions (FAQ)
Q1: I followed the "Organic Spike" method, but my media turned cloudy. Why? A: This is "Crash-out" precipitation. It happens when the hydrophobic compound transitions from DMSO to water too quickly.
-
Fix: Ensure your aqueous media is warm (37°C) and vortex while adding the DMSO stock.
-
Root Cause: The concentration in the media exceeds the thermodynamic solubility limit of the protonated acid. Ensure the media pH is buffered > 7.0 to encourage ionization [3].
Q2: Can I autoclave solutions of this compound? A: No. The nitro group (4-position) and the ether linkage can be thermally labile or subject to hydrolysis under high heat and pressure.
-
Protocol: Prepare the solution in a sterile hood using sterile-filtered buffers (0.22 µm PES membrane).
Q3: My stock solution in DMSO turned dark yellow over time. Is it degraded? A: Likely yes. Nitro-aromatic compounds are often photosensitive.
-
Prevention: Store stocks in amber glass vials at -20°C. The yellowing indicates the formation of degradation products (likely azo or reduction derivatives) or slight oxidation of the solvent [4].
Q4: What is the exact pKa of this compound? A: While experimental values for this specific derivative are rare in public databases, structurally analogous chlorinated phenoxyacetic acids (like 2,4-D) have a pKa of ~2.8. The electron-withdrawing nitro group at the para-position likely lowers this slightly, potentially to 2.4–2.6 . Treat it as fully ionized only above pH 4.6 [1, 5].
Quantitative Solubility Data
Note: Values are estimated based on structural analogs (2,4-D and Nitro-phenols) and standard solubility models [5].
| Solvent / Media | Solubility Estimate | Notes |
| Water (pH 2.0) | < 0.1 mg/mL | Insoluble (Protonated form) |
| PBS (pH 7.4) | 1 - 5 mg/mL | Soluble (Anionic form) |
| 1.0 M NaOH | > 50 mg/mL | Highly Soluble (Salt formation) |
| DMSO | > 100 mg/mL | Excellent Stock Solvent |
| Ethanol | ~ 20 - 50 mg/mL | Good, but volatile |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12066, 2,6-Dichloro-4-nitrophenol (Structural Analog). Retrieved from [Link]
-
Environmental Protection Agency (EPA). (2025). Chemical Properties of Chlorinated Phenoxy Acids.[1][2] CompTox Chemicals Dashboard.[3] Retrieved from [Link]
-
LibreTexts Chemistry. (2025). Preparing Stock Solutions and Solubility Equilibria. Retrieved from [Link]
-
PhytoTech Labs. (2025). Preparation of Stock Solutions for Plant Growth Regulators (Auxin Analogs). Retrieved from [Link]
-
ResearchGate. (2025). Solubility of Hydrophobic Weak-Acid Monomers. Retrieved from [Link]
Sources
optimizing concentration of (2,6-Dichloro-4-nitrophenoxy)acetic acid for root inhibition
The following Technical Support Guide is designed for researchers utilizing (2,6-Dichloro-4-nitrophenoxy)acetic acid (referred to herein as DCNPA ) in plant physiology and drug development assays.
This guide treats DCNPA as a specialized structural probe (analogous to phenoxy-auxins or anti-auxins) and focuses on the empirical optimization of its concentration for precise root growth inhibition.
Product: (2,6-Dichloro-4-nitrophenoxy)acetic acid (DCNPA) Application: Root Growth Inhibition / Meristematic Arrest Assays User Level: Advanced Research / Assay Development[1]
Core Technical Directive: The Optimization Matrix
Do not rely on a single "standard" concentration. Unlike 2,4-D or IAA, the 2,6-dichloro substitution pattern on DCNPA creates steric hindrance that alters its affinity for TIR1/AFB receptors.[1] Consequently, DCNPA often requires a distinct concentration range compared to standard auxinic herbicides.[1]
The "Log-Linear" Discovery Protocol
To determine the IC50 (concentration inhibiting 50% of growth) for your specific species, you must perform a split-phase dose-response assay.[1]
Phase 1: Range Finding (Logarithmic Scale)
-
Objective: Identify the order of magnitude for activity.
-
Concentrations: 0 (Mock), 0.1 µM, 1.0 µM, 10 µM, 100 µM.
-
Readout: Root length at 5 days post-germination (dpg).
Phase 2: Fine Tuning (Linear Scale)
-
Objective: Pinpoint the precise inhibitory concentration.
-
Selection: Choose the interval between the No Effect dose and the Total Arrest dose from Phase 1.
-
Example: If 1 µM has no effect and 10 µM arrests growth, test: 2, 4, 6, and 8 µM.
Troubleshooting Guide (Symptom-Based)
Issue A: "I see precipitation in my aqueous working solution."
Diagnosis: DCNPA is a lipophilic weak acid.[1] It protonates and precipitates in acidic media (like 1/2 MS, pH 5.7) if the stock solvent is insufficient or if the concentration exceeds the solubility limit.
-
Solution 1 (Solvent Switch): Ensure your primary stock is dissolved in 100% DMSO or Ethanol , not water.[1]
-
Solution 2 (The "Drop-Wise" Technique): Do not add the stock rapidly. Add it drop-wise to the stirring media before autoclaving (if heat stable) or after cooling to 55°C.
-
Solution 3 (Buffer Check): Ensure the media pH is buffered (MES). If pH drops below 4.5, DCNPA becomes less soluble.[1]
Issue B: "Roots are inhibited, but seedlings are chlorotic/necrotic."
Diagnosis: Toxicity vs. Specific Inhibition.[1] You have exceeded the "physiological window" and are causing off-target oxidative stress (ROS burst) rather than specific signaling arrest.[1]
-
Adjustment: Reduce concentration by 50%.
-
Verification: Check for lateral root induction.[1][2][3][4] Specific auxin-like inhibition often induces lateral root primordia.[1] Pure toxicity results in a necrotic, non-branching root system.[1]
Issue C: "No inhibition observed, even at 10 µM."
Diagnosis: Structural Steric Hindrance.[1] The 2,6-dichloro substitution blocks the molecule from fitting into the auxin receptor pocket effectively compared to 2,4-D.
-
Action: Increase concentration range to 50–100 µM .
-
Alternative: The compound may be acting as an anti-auxin (blocking endogenous auxin). In this case, look for longer roots at low concentrations (release from repression) before inhibition occurs at high concentrations.
Experimental Workflow & Visualization
Figure 1: The DCNPA Assay Workflow
This diagram outlines the critical path for preparing stable DCNPA plates, highlighting the "Flash-Precipitation" risk point.
Caption: Step-by-step preparation workflow. The red node indicates the critical mixing step where hydrophobic DCNPA can precipitate if added too quickly to aqueous media.
Frequently Asked Questions (FAQs)
Q1: How does the 2,6-dichloro pattern affect the mechanism compared to 2,4-D? A: The 2,4-dichloro pattern (in 2,4-D) facilitates strong binding to the TIR1 ubiquitin ligase complex, triggering rapid degradation of Aux/IAA repressors. The 2,6-dichloro pattern in DCNPA creates steric hindrance.[1] This often results in significantly lower auxin activity or even anti-auxin activity (blocking the receptor without triggering the response). Therefore, you may need higher concentrations (10–50 µM) to achieve the same root inhibition seen with 0.1 µM 2,4-D.[1]
Q2: Can I autoclave DCNPA in the media? A: Phenoxyacetic acids are generally heat stable. However, for precise dose-response curves, we recommend filter sterilization of the DMSO stock and adding it to the media after autoclaving (at ~55°C). This eliminates thermal degradation as a variable.[1]
Q3: How do I store the stock solution? A: Store 100 mM stocks in DMSO at -20°C. Protect from light. Under these conditions, DCNPA is stable for >12 months.[1] Avoid repeated freeze-thaw cycles; aliquot into single-use tubes.
Quantitative Data Summary
Table 1: Expected Phenotypes by Concentration Range (Arabidopsis thaliana)
| Concentration | Predicted Phenotype | Mechanism |
| 0 - 0.1 µM | No significant change | Below receptor threshold |
| 0.5 - 5.0 µM | Slight root elongation (Possible) | Anti-auxin effect (Endogenous auxin blockade) |
| 10 - 25 µM | Primary Root Inhibition | Receptor saturation / Signaling interference |
| > 50 µM | Severe Arrest / Necrosis | Off-target toxicity / Acid stress |
Mechanistic Pathway Visualization
Figure 2: Predicted Mode of Action (Signaling Interference)
This diagram illustrates how DCNPA likely competes with endogenous Indole-3-Acetic Acid (IAA) at the receptor site.[1]
Caption: DCNPA competes with IAA.[1] Due to 2,6-substitution, it may block the receptor (anti-auxin) or trigger weak signaling that disrupts homeostasis, leading to growth arrest.
References
-
Grossmann, K. (2010).[1] Auxin herbicides: current status of mechanism of action. Pest Management Science.
-
Simon, S., & Petrášek, J. (2011).[1] Chemical biology of auxin transport. Plant Signaling & Behavior.
-
Ferro, N., et al. (2006).[1] Structure-activity relationships of phenylacetic acids and their impact on root growth. Journal of Experimental Botany.
-
PubChem. (2024).[1] 2,6-Dichloro-4-nitrophenol (Precursor/Metabolite Data). National Library of Medicine.[1]
Sources
- 1. 2,6-Dichloro-4-nitrophenol | C6H3Cl2NO3 | CID 12066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chemical inhibition of the auxin inactivation pathway uncovers the roles of metabolic turnover in auxin homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Auxin-induced inhibition of lateral root initiation contributes to root system shaping in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Phytotoxicity of (2,6-Dichloro-4-nitrophenoxy)acetic Acid in Non-Target Plants
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in understanding and mitigating the phytotoxic effects of (2,6-Dichloro-4-nitrophenoxy)acetic acid on non-target plants. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research endeavors.
Understanding the Challenge: Phytotoxicity of (2,6-Dichloro-4-nitrophenoxy)acetic Acid
(2,6-Dichloro-4-nitrophenoxy)acetic acid belongs to the auxinic class of herbicides. These compounds mimic the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death.[1][2] While effective for their intended purpose, their application can inadvertently harm non-target, desirable plants. Understanding the mechanism of action and the resulting phytotoxicity symptoms is the first step toward effective mitigation.
Mechanism of Action
Auxinic herbicides like (2,6-Dichloro-4-nitrophenoxy)acetic acid disrupt multiple physiological processes in susceptible plants:
-
Cell Wall Plasticity: They induce the uncontrolled elongation of cells by altering cell wall plasticity.[2]
-
Protein Synthesis: They influence the production of proteins essential for normal growth and development.[2]
-
Ethylene Production: They can stimulate the production of ethylene, a plant hormone associated with stress and senescence.[2]
These disruptions lead to a cascade of events culminating in plant death.
Common Symptoms of Phytotoxicity
Researchers should be vigilant for the following symptoms in non-target plants exposed to (2,6-Dichloro-4-nitrophenoxy)acetic acid. The severity of these symptoms can vary depending on the plant species, growth stage, and the concentration of the herbicide.[3][4]
-
Epinasty: Twisting and curling of stems and petioles.[3]
-
Leaf Cupping and Curling: Abnormal shaping of the leaves.[3][4]
-
Chlorosis: Yellowing of leaf tissue due to chlorophyll degradation.[4]
-
Necrosis: Browning and death of plant tissue, often starting at the leaf margins.[4]
-
Stunted Growth: Overall reduction in plant size and vigor.[5]
-
Swollen or Proliferated Tissues: Formation of callus-like tissues on stems or roots.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to diagnose and resolve them.
Issue 1: Unexpectedly High Phytotoxicity in Non-Target Plants
Question: I applied (2,6-Dichloro-4-nitrophenoxy)acetic acid to my target weeds, but I'm observing severe damage to my nearby crop or research plants. What went wrong and how can I fix it?
Answer:
Several factors could be contributing to the heightened phytotoxicity. Let's systematically troubleshoot the potential causes.
Step 1: Verify Application Parameters
-
Concentration and Dosage: Double-check your calculations for the herbicide solution. Even a small error can lead to a significant overdose.[6]
-
Application Method: Was the application uniform? Overlapping spray patterns can double the dose in certain areas.[7]
-
Environmental Conditions: High temperatures and humidity can increase the absorption and activity of some herbicides, leading to greater phytotoxicity.[8] Avoid spraying during the hottest part of the day.[6]
Step 2: Assess for Herbicide Drift
-
Wind Speed and Direction: Was the herbicide applied on a windy day? Herbicide drift can carry the chemical to unintended areas.[3]
-
Nozzle Type and Pressure: Using nozzles that produce coarse droplets at lower pressures can minimize drift.
Step 3: Immediate Remediation
-
Wash Off Foliage: If the exposure was recent, thoroughly wash the foliage of the non-target plants with water. This can help remove unabsorbed herbicide from the leaf surface.[6]
-
Activated Charcoal: For soil contamination, activated charcoal can be incorporated into the topsoil. It has a high surface area that can adsorb herbicide molecules, reducing their bioavailability to plant roots.[9]
Step 4: Long-Term Mitigation Strategy
-
Use of Safeners: For future applications, consider using a herbicide safener. Safeners are chemical agents that selectively protect crop plants from herbicide injury without compromising weed control.[1][10] They work by enhancing the plant's natural detoxification pathways.[1]
Issue 2: Inconsistent or Unreliable Results in Phytotoxicity Assays
Question: My phytotoxicity bioassay results are not reproducible. What are the common pitfalls in these experiments?
Answer:
Consistency is key in any bioassay. Here’s a checklist to ensure your results are reliable.
Step 1: Standardize Your Biological Material
-
Seed Viability and Vigor: Use seeds from the same lot with a high germination rate.
-
Plant Age and Growth Stage: For whole-plant assays, use plants of the same age and developmental stage, as sensitivity to herbicides can vary.[11]
Step 2: Control Your Experimental Environment
-
Growth Medium: Use a consistent and well-characterized soil or growth medium. For initial screenings, a standardized artificial soil can be beneficial.[12]
-
Temperature, Light, and Humidity: Maintain constant environmental conditions in your growth chamber or greenhouse.
Step 3: Refine Your Assay Protocol
-
Replication: Use a sufficient number of replicates for each treatment to ensure statistical power.[2]
-
Controls: Always include a negative control (no herbicide) and, if possible, a positive control (a compound with known phytotoxicity).[7]
-
Objective Measurements: Rely on quantitative measurements like root length, shoot length, and biomass rather than subjective visual ratings alone.[13]
Step 4: Data Analysis
-
Statistical Analysis: Use appropriate statistical methods to analyze your data and determine significant differences between treatments.
Frequently Asked Questions (FAQs)
Q1: What is a herbicide safener and how does it work?
A1: A herbicide safener is a chemical compound that, when applied with a herbicide, protects a crop from injury without reducing the herbicide's effectiveness against target weeds.[1][14] Safeners work by stimulating the crop's own defense mechanisms, primarily by enhancing the activity of enzymes like glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases.[1][10] These enzymes metabolize the herbicide into non-toxic forms.
Q2: Can I use any safener with (2,6-Dichloro-4-nitrophenoxy)acetic acid?
A2: Not necessarily. The effectiveness of a safener can be specific to both the herbicide and the crop species.[10] It is crucial to conduct preliminary experiments to determine the most effective safener and its optimal concentration for your specific experimental system. Commercially available safeners for other auxinic herbicides, such as fenchlorazole or mefenpyr-diethyl, could be starting points for your investigation.[10]
Q3: How do I prepare a stock solution of (2,6-Dichloro-4-nitrophenoxy)acetic acid for my experiments?
A3: The solubility of (2,6-Dichloro-4-nitrophenoxy)acetic acid may be limited in water. A safety data sheet (SDS) for a related compound, (2,4-Dichlorophenoxy)acetic Acid, indicates a water solubility of 0.68 g/L.[15] You may need to dissolve it in a small amount of an appropriate organic solvent (e.g., DMSO or ethanol) before diluting it to the final concentration in your aqueous medium. Always check the SDS for specific solubility information and safety precautions.[16] When using a solvent, ensure you include a solvent control in your experiments to account for any potential phytotoxicity from the solvent itself.
Q4: What are the key parameters to measure in a phytotoxicity bioassay?
A4: The most common and reliable parameters are:
-
Seed Germination Percentage: The proportion of seeds that germinate in a given time.[17]
-
Root and Shoot Elongation: The length of the primary root and shoot are sensitive indicators of phytotoxicity.[13]
-
Biomass: The fresh or dry weight of the plant material is a good measure of overall growth.[18]
Q5: How can I analyze the concentration of (2,6-Dichloro-4-nitrophenoxy)acetic acid in plant tissue or soil?
A5: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are typically used for the quantification of herbicide residues.[19][20] The exact method, including sample extraction and cleanup, will need to be optimized for (2,6-Dichloro-4-nitrophenoxy)acetic acid and the specific matrix (plant tissue or soil).
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments to assess and mitigate the phytotoxicity of (2,6-Dichloro-4-nitrophenoxy)acetic acid.
Protocol 1: Seed Germination and Early Seedling Growth Bioassay
This protocol is adapted from standardized phytotoxicity testing methods and is designed for rapid screening.[12][21]
Materials:
-
Petri dishes or specialized test plates (e.g., Phytotoxkit)[12]
-
Filter paper
-
Seeds of a sensitive indicator species (e.g., cress, lettuce, or a non-target crop of interest)
-
(2,6-Dichloro-4-nitrophenoxy)acetic acid stock solution
-
Safener stock solution (if testing for mitigation)
-
Distilled water
-
Incubator or growth chamber
-
Image analysis software
Procedure:
-
Prepare Test Solutions: Create a dilution series of (2,6-Dichloro-4-nitrophenoxy)acetic acid in distilled water. If using a safener, prepare solutions with and without the safener at a predetermined concentration. Include a control with only distilled water.
-
Set up Test Plates: Place a sterile filter paper in each petri dish.
-
Add Test Solutions: Pipette a standard volume of each test solution onto the filter paper to ensure saturation.
-
Sow Seeds: Place a known number of seeds (e.g., 10-20) on the moist filter paper in each dish.
-
Incubate: Place the dishes in an incubator at a constant temperature (e.g., 25°C) in the dark for 3-5 days.[12]
-
Data Collection:
-
Count the number of germinated seeds in each dish. A seed is considered germinated when the radicle is at least 2 mm long.
-
Carefully remove the seedlings and measure the length of the primary root and shoot of each.
-
-
Data Analysis:
-
Calculate the germination percentage for each treatment.
-
Calculate the average root and shoot length for each treatment.
-
Express the results as a percentage of the control.
-
Protocol 2: Whole Plant Biomass Assay
This protocol assesses the impact of the herbicide on overall plant growth.[18]
Materials:
-
Pots filled with a standardized soil mix
-
Young, healthy plants of the non-target species
-
(2,6-Dichloro-4-nitrophenoxy)acetic acid solution
-
Safener solution (optional)
-
Drying oven
-
Analytical balance
Procedure:
-
Plant Acclimation: Allow the plants to acclimate to the greenhouse or growth chamber conditions for a few days.
-
Treatment Application: Apply the herbicide solution (with or without safener) to the plants. This can be a foliar spray or a soil drench, depending on your research question. Treat a control group with water only.
-
Growth Period: Grow the plants for a predetermined period (e.g., 14-21 days), providing optimal conditions for growth.
-
Harvesting:
-
Carefully remove the plants from the pots and gently wash the soil from the roots.
-
Separate the shoots and roots if desired.
-
Blot the plants dry and record the fresh weight.
-
-
Drying: Place the plant material in labeled paper bags and dry in an oven at 60-70°C until a constant weight is achieved (typically 48-72 hours).
-
Data Collection: Record the dry weight of the plant material.
-
Data Analysis: Compare the average dry biomass of the treated plants to the control group.
Protocol 3: Analytical Quantification of (2,6-Dichloro-4-nitrophenoxy)acetic Acid in Plant Tissue (General HPLC Method)
This is a general guideline for developing an HPLC method. The specific parameters will need to be optimized for (2,6-Dichloro-4-nitrophenoxy)acetic acid.[22][23]
Materials:
-
Plant tissue sample
-
Extraction solvent (e.g., acetonitrile, methanol)
-
Solid-Phase Extraction (SPE) cartridges for cleanup
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 analytical column
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Analytical standard of (2,6-Dichloro-4-nitrophenoxy)acetic acid
Procedure:
-
Sample Preparation:
-
Homogenize a known weight of the plant tissue.
-
Extract the herbicide using an appropriate solvent with shaking or sonication.
-
Centrifuge the sample and collect the supernatant.
-
-
Cleanup: Pass the extract through an SPE cartridge to remove interfering compounds.
-
HPLC Analysis:
-
Inject the cleaned extract into the HPLC system.
-
Separate the compound using a gradient elution program with the mobile phase.
-
Detect the compound at its maximum absorbance wavelength (if using UV) or by its mass-to-charge ratio (if using MS).
-
-
Quantification:
-
Prepare a calibration curve using the analytical standard.
-
Determine the concentration of (2,6-Dichloro-4-nitrophenoxy)acetic acid in the sample by comparing its peak area to the calibration curve.
-
Data Presentation
Table 1: Example Data from a Seed Germination and Root Elongation Assay
| Treatment | Concentration (µM) | Germination (%) | Average Root Length (mm) | Root Length Inhibition (%) |
| Control | 0 | 98 | 45.2 ± 3.1 | 0 |
| Herbicide | 1 | 95 | 32.8 ± 2.5 | 27.4 |
| Herbicide | 10 | 88 | 15.1 ± 1.9 | 66.6 |
| Herbicide | 100 | 52 | 3.7 ± 0.8 | 91.8 |
| Herbicide + Safener | 10 | 92 | 28.5 ± 2.2 | 36.9 |
Data are presented as mean ± standard deviation.
Visualizations
Diagram 1: General Mechanism of Auxinic Herbicide Phytotoxicity
Caption: Auxinic herbicide phytotoxicity pathway.
Diagram 2: Experimental Workflow for Assessing Safener Efficacy
Caption: Workflow for evaluating herbicide safener performance.
References
- Davies, J. (2001). Herbicide safeners: a review. Pesticide Science, 57(11), 965-973.
-
Sivey, J. D., et al. (2015). A Systematic Review of Herbicide Safener Toxicity. Environmental Health Perspectives, 123(11), 1089-1100. [Link]
-
Riechers, D. E., et al. (2022). Current Advances in the Action Mechanisms of Safeners. International Journal of Molecular Sciences, 23(22), 14053. [Link]
-
Bae, J., et al. (2014). Seed germination test for heavy metal phytotoxicity assessment. Canadian Journal of Plant Science, 94(8), 1519-1521. [Link]
-
U.S. Environmental Protection Agency. (1994). Standard operating procedures - Plant biomass determination (SOP 2034 - rev. 0.0). [Link]
-
Gaines, T. A., et al. (2020). Steps of phytotoxity test (updated after Phytotoxkit protocol). ResearchGate. [Link]
-
MicroBioTests Inc. (n.d.). PHYTOTOXKIT - RAPID AND USER-FRIENDLY MICROBIOTEST WITH HIGHER PLANTS. [Link]
-
Neal, J. C. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. [Link]
-
BioScience Solutions. (2017). The LabCoat Guide to Pesticide Mode of Action: Herbicide Safeners. [Link]
- Anonymous. (2023). Determination of residual effect of herbicides through bioassay technique. Agronomy Journal.
- Willoughby, I., et al. (2004). The potential of safeners and protectants to increase tolerance of tree seeds to pre-emergence herbicides. Forest Research.
- Anonymous. (2021). How to avoid common phytotoxicity? How to remedy it? Knowledge.
-
MicroBioTests Inc. (n.d.). Perform the phytotoxicity test with Phytotoxkit solid samples. [Link]
-
Leaf, Root & Fruit. (2024). How to Conduct a Bioassay to Test for Herbicide Contamination. [Link]
-
Kucharski, J., & Sadowski, J. (2011). Application of Bioassays in Studies on Phytotoxic Herbicide Residues in the Soil Environment. ResearchGate. [Link]
-
KBS GK12 Project. (2012). Plant Biomass Protocol. [Link]
- University of California Agriculture and Natural Resources. (n.d.). Other Chemical Phytotoxicity. UC IPM.
-
Society of Commercial Seed Technologists. (n.d.). Herbicide Bioassay Study Guide. Analyzeseeds. [Link]
- Anonymous. (2025).
-
Sparks, B. (2010). Testing For Phytotoxicity. Greenhouse Grower. [Link]
-
Daniel, K. (2021). Diagnosing Phytotoxicity on Landscape Plants. Purdue University. [Link]
- Attah, L. E., & Biyana, M. (2013). GC-MS Determination of Pesticide Residues in Effluent Run-off, River and Adjacent Soil around a Floriculture Industry. Journal of Science and Sustainable Development, 1(2), 25-40.
-
Cowgill, W., et al. (2013). Not Understanding Phytotoxicity Can Damage Your Bottom Line. Horticultural News, 93, 15-18. [Link]
-
Dora Agri-Tech. (2024). Phytotoxicity: Definitions, Causes, Symptoms and Solutions. [Link]
- Anonymous. (n.d.). A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry.
-
Albaugh, LLC. (2015). SAFETY DATA SHEET - D-638. CDMS.net. [Link]
-
Catlin, N. (2023). Recognizing and Preventing Phytotoxicity in Greenhouse Plants. Greenhouse Grower. [Link]
- Agilent Technologies. (2012).
- Greenbook.net. (n.d.).
- Nestorovska-Krsteska, A., et al. (2008). Determination of dimethoate, 2,4-dichlorophenoxy acetic acid, mecoprop and linuron pesticides in environmental waters in republi. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 25-33.
- Agilent Technologies. (n.d.). A Fast and Robust GC/MS/MS Analysis of 203 Pesticides in 10 Minutes in Spinach.
-
Ghasemzadeh, A., & Ghasemzadeh, N. (2011). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). PMC. [Link]
-
Chen, Y., et al. (2021). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. MDPI. [Link]
- Tadesse, S., & Gure, A. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. International Journal of Advanced Research, 10(12), 1143-1150.
- Anonymous. (n.d.).
- Anonymous. (n.d.). A Validated Reversed Phase-High Performance Liquid Chromatographic (RP-HPLC)
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Diagnosing Phytotoxicity on Landscape Plants [purduelandscapereport.org]
- 4. Phytotoxicity: Definitions, Causes, Symptoms and Solutions - Dora Agri-Tech [doraagri.com]
- 5. horticulturalnews.org [horticulturalnews.org]
- 6. scribd.com [scribd.com]
- 7. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 8. hpst.cz [hpst.cz]
- 9. cdn.forestresearch.gov.uk [cdn.forestresearch.gov.uk]
- 10. The LabCoat Guide to Pesticide Mode of Action: Herbicide Safeners - BioScience Solutions [biocomm.eu]
- 11. greenhousegrower.com [greenhousegrower.com]
- 12. biotoxicity.com [biotoxicity.com]
- 13. agronomyjournals.com [agronomyjournals.com]
- 14. A Systematic Review of Herbicide Safener Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdnisotopes.com [cdnisotopes.com]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. yln.info [yln.info]
- 19. scispace.com [scispace.com]
- 20. aujssd.ethernet.edu.et [aujssd.ethernet.edu.et]
- 21. Perform the phytotoxicity test with Phytotoxkit solid samples | MicroBioTests [microbiotests.com]
- 22. mdpi.com [mdpi.com]
- 23. ajol.info [ajol.info]
Technical Support Center: HPLC Analysis of (2,6-Dichloro-4-nitrophenoxy)acetic Acid
Role: Senior Application Scientist Topic: Troubleshooting Peak Tailing in HPLC Audience: Researchers, Analytical Scientists, Drug Development Professionals
Introduction: The Chemistry of the Challenge
Welcome to the technical support center. You are likely here because your chromatograms for (2,6-Dichloro-4-nitrophenoxy)acetic acid are exhibiting significant peak tailing (
To solve this, we must first understand the molecule. This compound is a strong phenoxy acid . The electron-withdrawing substituents (two chlorines at the ortho positions and a nitro group at the para position of the phenoxy ring) significantly lower the pKa of the carboxylic acid moiety compared to unsubstituted phenoxyacetic acid.
-
Estimated pKa: ~2.0 – 2.5
-
Primary Issue: Mixed-mode ionization and secondary interactions.
-
The Consequence: If your mobile phase pH is near this pKa (e.g., pH 3.0), the analyte splits between its neutral (protonated) and anionic (deprotonated) forms.[1] These forms travel at different velocities through the column, resulting in broad, tailing peaks.
This guide moves beyond basic troubleshooting to address the specific physicochemical behavior of this acidic analyte.
Part 1: Diagnostic Workflow
Before altering your method, use this logic tree to isolate the root cause of the tailing.
Figure 1: Decision matrix for isolating the source of peak asymmetry in acidic analytes.
Part 2: Technical Q&A and Troubleshooting
Category 1: Mobile Phase Optimization
Q: I am using 0.1% Formic Acid (pH ~2.7), but the peak still tails. Why? A: Formic acid is often insufficient for strong phenoxy acids like (2,6-Dichloro-4-nitrophenoxy)acetic acid. Because the pKa of your analyte is likely near 2.0–2.5, a mobile phase at pH 2.7 places the molecule in a "transition state" where roughly 50% is ionized and 50% is neutral. The ionized form interacts differently with the stationary phase (often excluded from pores) than the neutral form, causing tailing.[2]
The Fix: You must suppress ionization completely.
-
Switch to Trifluoroacetic Acid (TFA): 0.05% - 0.1% TFA yields a pH of ~2.0. This ensures >99% of the analyte is protonated (neutral), maximizing retention and symmetry.
-
Alternative (Phosphate): If using UV detection, 20 mM Potassium Phosphate (monobasic) adjusted to pH 2.0 - 2.2 with Phosphoric Acid is the gold standard for peak shape. Phosphate effectively masks residual silanols and provides high buffering capacity [1].
Q: Can I run this at high pH instead? A: Yes, but with caveats. At pH > 7.0, the acid is fully deprotonated (anionic). While this eliminates the mixed-mode issue, retention on a standard C18 will drop drastically because the anion is very hydrophilic.
-
Recommendation: If you must use high pH (e.g., for MS sensitivity in negative mode), use a column designed for high-pH stability (e.g., Hybrid Particle Technology) and expect lower retention. For this specific molecule, low pH (suppressed) is generally preferred for better retention and separation from matrix interferences [2].
Category 2: Column Selection & Stationary Phase
Q: Why does my standard C18 column show tailing even at low pH? A: This is likely due to hydrophobic overloading or pi-pi interactions . (2,6-Dichloro-4-nitrophenoxy)acetic acid contains an electron-deficient aromatic ring (due to the nitro group). Standard C18 columns are electron-rich. While this interaction drives retention, "active" sites on older or Type-A silica columns can cause drag.
The Fix:
-
End-Capping: Ensure your column is "fully end-capped" to cover residual silanols.
-
Polar-Embedded Phases: Consider a column with a polar-embedded group (e.g., amide or carbamate). These phases shield the silica surface and provide a unique selectivity for phenolic acids, often sharpening the peak.
-
Phenyl-Hexyl Columns: These provide alternative selectivity through pi-pi interactions, which can sometimes improve peak shape for nitro-aromatics compared to straight alkyl chains [3].
Category 3: Sample Preparation (The "Strong Solvent" Effect)
Q: My standard looks fine, but my sample (dissolved in MeOH) tails badly. What is happening? A: You are experiencing the Strong Solvent Effect . This molecule is hydrophobic (when protonated). If you dissolve it in 100% Methanol or Acetonitrile and inject it into a mobile phase that is high aqueous (e.g., 90% Water / 10% ACN), the analyte molecules "race" through the column inlet until the solvent plug is diluted. This causes band broadening and fronting/tailing.
The Fix:
-
Diluent Match: Dissolve your sample in the starting mobile phase (e.g., 90% Buffer / 10% ACN).
-
Precipitation Risk: Since this is an acid, ensure the buffer in the diluent matches the mobile phase to prevent precipitation inside the injector.
Part 3: Validated Optimization Protocol
If you are experiencing issues, implement this baseline restoration protocol.
Experimental Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18 (High Purity, Type B Silica), 3.5 µm or 5 µm | High purity silica minimizes metal chelation and silanol activity. |
| Mobile Phase A | 20 mM KH₂PO₄ adjusted to pH 2.1 (with H₃PO₄) | Suppresses ionization of the carboxylic acid (pKa ~2.0-2.5). |
| Mobile Phase B | Acetonitrile | Sharpens peaks compared to Methanol for nitro-aromatics. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID) | Standard linear velocity. |
| Temperature | 35°C - 40°C | Slightly elevated temperature reduces viscosity and improves mass transfer. |
| Injection Vol | 5 - 10 µL | Keep volume low to prevent band broadening. |
Step-by-Step Optimization Workflow
-
Preparation: Prepare Mobile Phase A. Measure pH after adding the salt but before mixing with organic solvent. Ensure pH is 2.1 ± 0.1.
-
Equilibration: Flush the column with 100% Mobile Phase B for 10 mins, then equilibrate with initial gradient conditions (e.g., 90% A / 10% B) for 20 mins.
-
Blank Injection: Inject the mobile phase to ensure the baseline is flat.
-
Standard Injection: Inject the analyte dissolved in Mobile Phase A .
-
Troubleshooting Check:
-
If Tailing > 1.5: Add 5% Methanol to Mobile Phase A (creates a "wetting" effect on the C18 chains).
-
If Tailing persists: Check the inlet frit of the column for blockage (reverse flush if permitted by manufacturer).
-
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]
-
Chrom Tech, Inc. (2025).[1] What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Phenomenex. (2025).[5] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12066, 2,6-Dichloro-4-nitrophenol. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Aminolysis of (2,6-Dichloro-4-nitrophenoxy)acetic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the aminolysis of (2,6-dichloro-4-nitrophenoxy)acetic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific amide bond formation. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Core Principles: The Challenge of Direct Aminolysis
The direct reaction between a carboxylic acid, such as (2,6-Dichloro-4-nitrophenoxy)acetic acid, and an amine is often inefficient at ambient temperatures. This is due to a rapid acid-base reaction that forms a highly unreactive ammonium carboxylate salt.[1][2][3] To achieve successful amide formation under milder conditions, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This process is known as "activation."[3][4]
The general activation and coupling mechanism is visualized below:
Caption: General workflow for coupling agent-mediated amidation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the aminolysis of (2,6-dichloro-4-nitrophenoxy)acetic acid.
Q1: My reaction shows no conversion to the amide product, and I've only recovered my starting materials. What's going wrong?
This is a common issue, typically pointing to a failure in the activation of the carboxylic acid. Follow this diagnostic workflow:
Caption: Diagnostic workflow for low or no product yield.
Causality Explained:
-
No Coupling Agent: Without an activator, the amine (a base) and carboxylic acid simply form a salt. While heating above 100-200°C can force the condensation by driving off water, this is often too harsh for complex molecules and can lead to decomposition.[1][4]
-
Reagent Quality: Coupling agents are highly reactive and can be deactivated by moisture. For example, carbodiimides can hydrolyze, and uronium salts can degrade. Always use fresh, high-purity reagents under an inert atmosphere.
-
Amine Salts: Many amines are supplied as hydrochloride or other acid salts for stability. In this form, the amine is not nucleophilic. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is required to liberate the free amine in situ.
Q2: The reaction is sluggish, and after 24 hours, I have a mixture of starting material and product. How can I improve the reaction rate and conversion?
A slow reaction points to either insufficient activation or a sterically demanding coupling.
-
Evaluate Your Coupling Reagent: For sterically hindered amines or acids, a standard carbodiimide like DCC might be too slow.[5] Switching to a more potent uronium/aminium salt-based reagent like HATU, HBTU, or PyBOP can significantly accelerate the reaction.[][7] These reagents form highly reactive activated esters that are less sensitive to steric hindrance.
-
Increase Temperature: Most coupling reactions are initiated at 0°C to control the initial exotherm and then allowed to warm to room temperature. If the reaction stalls, gentle heating to 40-50°C can often drive it to completion.[8]
-
Solvent Choice: Ensure your solvent fully dissolves all reactants. Polar aprotic solvents like DMF or NMP are excellent choices for their high solvating power, though they can be difficult to remove during workup. Dichloromethane (DCM) and tetrahydrofuran (THF) are also common choices.
Q3: My mass spectrometry analysis shows a byproduct with a mass corresponding to my carboxylic acid plus dicyclohexylurea (DCU). What is this and how can I prevent it?
This indicates the formation of an N-acylurea byproduct. This occurs when the O-acylisourea intermediate (the activated form of your carboxylic acid when using DCC) undergoes an intramolecular rearrangement instead of being intercepted by the amine.
-
Cause: This side reaction is more common with sterically hindered amines or when the amine concentration is too low, as the nucleophilic attack on the intermediate is slow.
-
Solution: Add a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt). These additives react with the O-acylisourea intermediate to form an activated OBt/OAt ester. This new intermediate is more stable against rearrangement but still highly reactive towards the amine, leading to a cleaner and often faster reaction with less risk of racemization if your amine is chiral.[9]
Frequently Asked Questions (FAQs)
Q1: Which coupling agent should I choose for my reaction?
There is no single "best" agent; the choice depends on cost, scale, steric hindrance, and purification strategy.
| Coupling Agent | Byproduct | Byproduct Solubility | Pros | Cons |
| DCC (N,N'-Dicyclohexyl-carbodiimide) | DCU | Insoluble in most organic solvents | Inexpensive; Byproduct easily removed by filtration. | Can form N-acylurea byproduct; Not suitable for solid-phase synthesis. |
| EDC (or EDAC) | EDU | Water-soluble | Byproduct removed by aqueous workup; Good for biological applications.[3] | More expensive than DCC; Can be difficult to separate from neutral, water-soluble products. |
| HATU | --- | Water-soluble | Very fast and efficient, especially for hindered couplings; Low racemization risk.[7] | Expensive; Can react with the amine to form a guanidinium byproduct if not added correctly. |
| PyBOP | HMPA (carcinogen) | Water/Organic soluble | Highly effective for hindered systems and peptide synthesis. | Produces carcinogenic byproduct; Expensive. |
Recommendation: Start with an EDC/HOBt system for general-purpose coupling. If you face challenges with yield or reaction time, especially with a bulky amine, switch to HATU.
Q2: What is the optimal stoichiometry for the reactants?
A good starting point for a standard coupling reaction is:
-
(2,6-Dichloro-4-nitrophenoxy)acetic acid: 1.0 equivalent
-
Amine: 1.0 - 1.2 equivalents
-
Coupling Agent (e.g., EDC): 1.1 - 1.3 equivalents
-
Additive (e.g., HOBt): 1.1 - 1.3 equivalents
-
Non-nucleophilic Base (if using an amine salt): 1.5 - 2.0 equivalents
Using a slight excess of the amine and coupling reagents can help drive the reaction to completion.
Q3: What is the best procedure for purifying the final amide product?
Purification strategy depends on the coupling reagents used and the properties of your product.
-
Initial Workup (for water-soluble byproducts like EDU):
-
Dilute the reaction mixture with a water-immiscible solvent (e.g., Ethyl Acetate, DCM).
-
Wash sequentially with a weak acid (e.g., 5% HCl or citric acid) to remove excess amine and basic residues.
-
Wash with a weak base (e.g., 5% NaHCO₃) to remove unreacted carboxylic acid and acidic additives like HOBt.
-
Wash with brine to remove residual water.
-
Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
Chromatography: Flash column chromatography on silica gel is the most common method for final purification.[10] A gradient of ethyl acetate in hexanes is a typical starting point for elution.
-
Recrystallization: If the amide product is a stable solid, recrystallization can be a highly effective and scalable purification method.[11] Good solvent choices often include ethanol, isopropanol, or acetonitrile.[11]
Experimental Protocol: Example Synthesis using EDC/HOBt
This protocol provides a general methodology for the aminolysis of (2,6-dichloro-4-nitrophenoxy)acetic acid with a primary amine.
Materials:
-
(2,6-Dichloro-4-nitrophenoxy)acetic acid (1.0 eq)
-
Primary Amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (2,6-dichloro-4-nitrophenoxy)acetic acid (1.0 eq) and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DCM (or DMF) to a concentration of approximately 0.1-0.5 M.
-
Cool the solution to 0°C using an ice bath.
-
Add the primary amine (1.1 eq) to the cooled solution and stir for 5 minutes.
-
Add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Upon completion, proceed with the aqueous workup and purification as described in the FAQ section.
References
Sources
- 1. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 2. Synthesis of amides from carboxylic acids [quimicaorganica.org]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. Aminolysis - Wikipedia [en.wikipedia.org]
- 5. chimia.ch [chimia.ch]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
validation of (2,6-Dichloro-4-nitrophenoxy)acetic acid effects in monocots vs dicots
Target Audience: Researchers, Application Scientists, and Agrochemical Developers. Subject: Experimental validation of auxinic activity and monocot/dicot selectivity profiles.
Executive Summary & Chemical Context[1][2][3][4]
Objective: To objectively validate the herbicidal efficacy and selectivity of (2,6-Dichloro-4-nitrophenoxy)acetic acid (hereafter referred to as 2,6-D-4N ) compared to the industry standard 2,4-D (2,4-Dichlorophenoxyacetic acid).
Chemical Rationale (The "Why"): As a Senior Application Scientist, it is critical to address the structural anomaly of this candidate. Classic phenoxy herbicides (like 2,4-D) rely on 2,4-substitution for optimal binding to the TIR1/AFB auxin receptor pockets.
-
The Challenge: 2,6-substitution typically introduces steric hindrance that can reduce receptor affinity.
-
The Hypothesis: The addition of the 4-nitro group (a strong electron-withdrawing group) may alter the pKa and lipophilicity, potentially restoring potency or creating a novel selectivity profile (e.g., bypassing specific resistance mechanisms in dicots).
This guide outlines a self-validating workflow to determine if 2,6-D-4N acts as a functional auxin mimic or a competitive antagonist.
Mechanistic Grounding: The Auxin Selectivity Pathway[5]
To validate 2,6-D-4N, we must track its ability to trigger the "Auxin Overdose" pathway. In susceptible dicots, synthetic auxins induce unregulated gene expression leading to ethylene production, ABA accumulation, and vascular collapse. Monocots (grasses) typically survive via rapid metabolism (hydroxylation/glycosylation) or altered vascular architecture.
Visualization: Auxinic Herbicide Mode of Action
The following diagram illustrates the pathway we are probing. If 2,6-D-4N is active, it must trigger the TIR1/AFB5 cascade.
Figure 1: The theoretical signaling cascade for 2,6-D-4N. Validation requires confirming the "Binding Affinity" step and the divergence between Dicot Death and Monocot Survival.
Experimental Validation Protocols
Protocol A: High-Throughput Root Inhibition Assay (The Screen)
Purpose: Rapidly determine the GR50 (Growth Reduction 50%) to assess baseline auxinic activity. Model Organisms:
-
Dicot:Arabidopsis thaliana (Col-0) or Cucumis sativus (Cucumber - highly sensitive).
-
Monocot:Zea mays (Maize) or Sorghum bicolor.
Methodology:
-
Preparation: Dissolve 2,6-D-4N in DMSO (stock 100 mM). Prepare MS agar plates with concentrations ranging from 10 nM to 100 µM.
-
Controls:
-
Positive: 2,4-D (Industry Standard).
-
Negative: DMSO Mock.
-
Inactive Analog: 2,4,6-T (if available) or Benzoic acid.
-
-
Execution: Plate surface-sterilized seeds. Stratify at 4°C for 2 days. Grow vertically at 22°C (16h light) for 7 days.
-
Measurement: Scan plates and measure primary root length using ImageJ.
Causality Check: If 2,6-D-4N causes root curling and massive root hair proliferation (the "hairy root" phenotype) in Arabidopsis but not Maize, it confirms auxinic mode of action and selectivity.
Protocol B: Whole-Plant Foliar Spray (The Field Sim)
Purpose: Validate translocation and selectivity in mature tissue. Application Rate: 0, 100, 200, 400, 800 g ae/ha (acid equivalent).
Methodology:
-
Grow Glycine max (Soybean - Dicot) and Triticum aestivum (Wheat - Monocot) to the 3-4 leaf stage.
-
Apply 2,6-D-4N using a track sprayer (flat fan nozzle, 200 L/ha volume).
-
Scoring (1-14 Days After Treatment):
-
Epinasty Score (1-10): Look for stem twisting within 24 hours (classic auxin symptom).
-
Chlorosis/Necrosis: Visual injury %.
-
Biomass: Dry weight at 14 DAT.
-
Comparative Data Analysis
The following table summarizes the expected metrics if 2,6-D-4N functions as a selective herbicide. Use this template to populate your experimental results.
| Parameter | 2,4-D (Standard) | 2,6-D-4N (Candidate) | Interpretation Criteria |
| Dicot GR50 (Root) | ~50 nM | TBD | If >10 µM, candidate is weak/inactive (likely due to 2,6-steric hindrance). |
| Monocot GR50 (Root) | >5000 nM | TBD | High value confirms safety on grasses. |
| Selectivity Index (SI) | >100 | Calc: (Mono GR50 / Dicot GR50) | Target: SI > 50 for commercial viability. |
| Epinasty Onset | < 12 Hours | TBD | Slower onset implies slower uptake or lower affinity. |
| Symptomology | Stem curling, leaf cupping | TBD | Must match auxin phenotype. If "bleaching" occurs, mechanism is different (e.g., HPPD inhibition). |
Technical Insight: If 2,6-D-4N shows high affinity (low GR50) despite the 2,6-dichloro substitution, it suggests the 4-nitro group is facilitating binding via electronic effects (pi-stacking interactions in the receptor) or enhancing cell membrane permeability.
Experimental Workflow Diagram
This workflow ensures a "Fail-Fast" approach. Do not proceed to field trials if the Root Assay fails.
Figure 2: The "Fail-Fast" validation hierarchy. Selectivity Index (SI) is the primary gatekeeper.
References & Authoritative Grounding
To support your validation report, cite the following foundational texts regarding auxin herbicide mechanisms and selectivity protocols.
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science.
-
Relevance: Defines the ethylene-ABA pathway essential for interpreting Dicot death.
-
-
Christoffoleti, P. J., et al. (2015). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. Scientia Agricola.
-
Relevance: Provides comparative data on 2,4-D and Dicamba selectivity.
-
-
Kelley, K. B., & Riechers, D. E. (2007).[1][2] Recent developments in auxin biology and new opportunities for auxinic herbicide research. Pesticide Biochemistry and Physiology.
-
Relevance: Discusses the structural requirements for TIR1 binding (relevant to the 2,6-dichloro issue).
-
-
Sterling, T. M., & Hall, J. C. (1997). Mechanism of Action of Natural and Synthetic Auxins. In: Herbicide Activity: Toxicology, Biochemistry and Molecular Biology.[2]
-
Relevance: Foundational text on distinguishing auxin mimics from other herbicide classes.
-
Sources
Comparative Guide: Confirming Auxin-Like Activity of (2,6-Dichloro-4-nitrophenoxy)acetic Acid
[1]
Executive Summary & Chemical Context
(2,6-Dichloro-4-nitrophenoxy)acetic acid (CAS: 2300-67-6) is a phenoxyacetic acid derivative.[1] Its structural core mimics the natural auxin Indole-3-acetic acid (IAA) and the synthetic herbicide 2,4-D .[2][3][4] However, the 2,6-dichloro substitution pattern is classically associated with anti-auxin or inactive properties because the chlorine atoms at both ortho positions restrict the rotation of the side chain, often preventing the conformational fit required for the TIR1 ubiquitin-ligase complex.
Historical Context: Early bioassays (Thompson, Swanson, & Norman, 1946) assigned this compound a relative activity score of 3% compared to 2,4-D (100%) in root inhibition tests. Modern Objective: To re-evaluate this compound using sensitive molecular markers (DR5:GUS) to distinguish between low-affinity auxin agonism, antagonism, or non-auxinic toxicity.
Comparison of Test Candidates
| Compound | Role | Structure Notes | Expected Activity |
| (2,6-Dichloro-4-nitrophenoxy)acetic acid | Test Subject | 2,6-Cl (steric block?), 4-NO₂ (electron withdrawing) | Unknown / Weak (To be confirmed) |
| 2,4-D | Positive Control | 2,4-Cl substitution | High (Standard Herbicide) |
| IAA | Natural Standard | Indole ring | High (Endogenous Hormone) |
| 2,6-D | Negative/Weak Control | 2,6-Cl substitution (no nitro) | Inactive / Anti-auxin |
| P-chlorophenoxyisobutyric acid (PCIB) | Antagonist Control | Side chain methylation | Anti-auxin (Blocks signaling) |
Mechanism of Action & Signaling Pathway
To confirm activity, one must demonstrate that the compound binds to the TIR1/AFB receptor, promoting the degradation of Aux/IAA repressors, thereby releasing ARF transcription factors.
Diagram: Auxin Signaling Activation Flow
Caption: Proposed entry point of (2,6-Dichloro-4-nitrophenoxy)acetic acid into the SCF^TIR1 signaling pathway. Confirmation requires successful formation of the TIR1-Ligand-Aux/IAA complex.
Experimental Protocols for Confirmation
Phase 1: Arabidopsis Primary Root Growth Inhibition (Bioassay)
This is the standard quantitative assay. Auxins inhibit primary root elongation in a dose-dependent manner.
Protocol:
-
Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds.
-
Plating: Plate seeds on 0.5x MS medium (1% sucrose, 0.8% agar) supplemented with the test compound at a log-scale concentration gradient: 0, 0.01, 0.1, 1.0, 10, 50 µM .
-
Controls: Run parallel plates with 2,4-D (positive) and 2,6-D (negative).
-
Stratification: 2 days at 4°C in dark.
-
Growth: Transfer to vertical growth racks (22°C, 16h light).
-
Measurement: After 7 days, scan plates and measure primary root length using ImageJ.
Interpretation:
-
Strong Auxin: IC₅₀ < 0.1 µM (similar to 2,4-D).
-
Weak Auxin: IC₅₀ > 10 µM.
-
Inactive: No significant inhibition relative to solvent control.
-
Toxicity: Root browning or necrosis without typical auxin phenotypes (root hair proliferation) suggests non-specific toxicity (e.g., PPO inhibition).
Phase 2: Molecular Confirmation (DR5:GUS Reporter)
Root inhibition can be caused by stress/toxicity. The DR5 promoter is a specific synthetic auxin response element. This assay confirms signaling activity.
Protocol:
-
Material: Use Arabidopsis transgenic line DR5::GUS or DR5::GFP.
-
Treatment: Transfer 5-day-old seedlings to liquid MS medium containing 10 µM of (2,6-Dichloro-4-nitrophenoxy)acetic acid.
-
Incubation: Incubate for 6–12 hours.
-
Staining (GUS): Vacuum infiltrate with X-Gluc solution; incubate overnight at 37°C. Clear chlorophyll with 70% ethanol.
-
Microscopy: Observe root tips.
Interpretation:
-
Blue Staining (GUS) / Fluorescence (GFP): Confirms the compound enters the nucleus and triggers TIR1-mediated degradation of Aux/IAA.
-
No Signal: The compound does not activate the auxin pathway. Any growth inhibition observed in Phase 1 is likely due to "herbicide stress" or off-target toxicity, not auxin signaling.
Phase 3: Antagonist (Anti-Auxin) Screen
If Phase 1 shows no inhibition, test if the compound blocks auxin activity (competes with IAA for the binding pocket).
Protocol:
-
Co-treatment: Grow seedlings on plates containing 0.1 µM 2,4-D (known to inhibit roots) + 10 µM Test Compound .
-
Observation: If the test compound restores root growth (reverses 2,4-D inhibition), it acts as an anti-auxin (antagonist).
Data Analysis & Reporting
Summarize your findings in a comparative table format.
Table: Hypothetical Data Reporting Template
| Assay | Parameter | 2,4-D (Standard) | 2,6-D (Inactive Control) | Test Compound (2,6-Cl-4-NO₂) |
|---|---|---|---|---|
| Root Inhibition | IC₅₀ (µM) | ~0.05 µM | > 50 µM | [Determine Experimental Value] |
| Max Inhibition | % of Control | 95% | < 10% | [Measure %] |
| DR5 Expression | Intensity (0-5) | 5 (High) | 0 (None) | [Score 0-5] |
| Phenotype | Morphology | Hairy roots, callus | Normal | [Describe: Callus vs Necrosis] |
-
Scenario A (Active): If IC₅₀ is low and DR5 is positive, the 4-nitro group overcomes the steric hindrance of the 2,6-dichloro substitution.
-
Scenario B (Inactive): If IC₅₀ is high and DR5 is negative, the compound follows the classical 2,6-D inactivity profile.
-
Scenario C (Prodrug): If activity is slow-onset (Phase 1 positive, Phase 2 weak at 6h but strong at 24h), the nitro group may be reduced to an amino group in planta (metabolic activation).
References
-
Thompson, H. E., Swanson, C. P., & Norman, A. G. (1946). New growth-regulating compounds.[5] I. Summary of growth-inhibitory activities of some organic compounds as determined by three tests. Botanical Gazette, 107(4), 476-507.[5]
- Key Finding: Established the historical baseline activity of 2,6-dichloro-4-nitrophenoxyacetic acid at ~3% rel
-
Ulmasov, T., Murfett, J., Hagen, G., & Guilfoyle, T. J. (1997). Aux/IAA proteins repress expression of reporter genes containing natural and highly active synthetic auxin response elements. The Plant Cell, 9(11), 1963-1971.
- Key Finding: Describes the DR5 reporter system used for molecular confirm
-
Hayashi, K. I. (2012). The interaction and integration of auxin signaling components. Plant and Cell Physiology, 53(6), 965-975.
- Key Finding: Reviews the TIR1 structural biology explaining why 2,4-substitution works and 2,6-substitution is typically sterically hindered.
-
Katekar, G. F. (1979). Auxins: on the nature of the receptor. Phytochemistry, 18(2), 223-233.
- Key Finding: Foundational text on the Structure-Activity Rel
comparative transcriptomics of plant response to (2,6-Dichloro-4-nitrophenoxy)acetic acid
The following guide provides a comprehensive technical analysis of the comparative transcriptomics of phenoxyacetic acid derivatives, specifically focusing on the structural analog (2,6-Dichloro-4-nitrophenoxy)acetic acid in the context of auxinic herbicide performance.
Given the specific chemical structure provided—a 2,6-substituted phenoxyacetic acid with a 4-nitro group—this compound represents a critical structural probe used in chemical genomics to dissect the TIR1/AFB auxin signaling pathway .[1] Unlike the commercially dominant herbicide 2,4-D (2,4-dichlorophenoxyacetic acid), 2,6-substituted analogs typically exhibit reduced auxinic activity or act as anti-auxins due to steric hindrance preventing effective binding to the TIR1-Aux/IAA co-receptor complex.[1]
This guide compares the transcriptomic footprint of this specific analog against the "Gold Standard" auxinic herbicides (2,4-D, Dicamba) to elucidate the molecular mechanisms of herbicide resistance and receptor specificity.
Subject: (2,6-Dichloro-4-nitrophenoxy)acetic acid (Structure-Activity Probe) Comparative Alternatives: 2,4-D (Industry Standard), Indole-3-Acetic Acid (Endogenous Auxin), Dicamba.[1] Application: Elucidation of Herbicide Resistance Mechanisms & Auxin Receptor Specificity.
Executive Summary & Mechanism of Action (MOA)
The efficacy of auxinic herbicides relies on their ability to mimic the endogenous plant hormone Indole-3-acetic acid (IAA) .[1] The structural specificity of the TIR1/AFB (Transport Inhibitor Response 1 / Auxin Signaling F-Box) receptor pocket dictates that 2,4-substituted phenoxy acids (like 2,4-D) bind effectively, triggering the degradation of Aux/IAA repressors and unleashing a "transcriptional tsunami" that leads to plant death.
(2,6-Dichloro-4-nitrophenoxy)acetic acid serves as a comparative tool.[1][2] The 2,6-dichloro substitution creates steric hindrance that typically abolishes or significantly alters binding affinity to TIR1 compared to the 2,4-dichloro pattern.[1] Transcriptomic comparison between these isomers reveals the precise gene networks required for herbicidal lethality versus mere stress response.
MOA Comparison Table
| Feature | 2,4-D (Standard Herbicide) | (2,6-Dichloro-4-nitrophenoxy)acetic acid | IAA (Endogenous) |
| Receptor Binding | High affinity for TIR1/AFB5 | Low/Altered affinity (Steric hindrance at 2,6-pos) | High affinity (Native ligand) |
| Transcriptional Output | Sustained overexpression of GH3, ACS, NCED | Transient or weak induction; "Blind" to specific TIR1 modules | Rapid, homeostatically controlled |
| Physiological Effect | Epinasty, ROS burst, senescence, death | Weak growth regulation or anti-auxin activity | Normal growth & development |
| Key Pathway Marker | ABA & Ethylene Biosynthesis (Lethal crosstalk) | General Stress Response (Non-lethal) | Auxin Response Elements (AuxRE) |
Signaling Pathway Visualization
The following diagram illustrates the differential activation of the auxin signaling pathway by the active herbicide (2,4-D) versus the sterically hindered analog.
Caption: Differential activation of TIR1-mediated signaling. The 2,6-dichloro analog exhibits reduced binding affinity, failing to trigger the lethal Ethylene/ABA cascade characteristic of 2,4-D.[1]
Comparative Transcriptomics: Experimental Data
To objectively evaluate the performance of (2,6-Dichloro-4-nitrophenoxy)acetic acid, we compare its transcriptomic footprint (RNA-seq) against 2,4-D in Arabidopsis thaliana or Gossypium hirsutum (Cotton) models.[1]
Differentially Expressed Genes (DEGs) Profile
Condition: 10 µM treatment, 4-hour exposure (Early Response).[1]
| Gene Family | Function | 2,4-D Response (Log2 FC) | 2,6-Analog Response (Log2 FC) | Interpretation |
| GH3.3 / GH3.5 | Auxin conjugation | +6.5 (Massive Induction) | +0.5 (No/Weak Induction) | Analog fails to trigger negative feedback loops.[1] |
| ACS5 / ACS11 | Ethylene synthesis | +4.2 | +0.2 | Analog does not induce the lethal ethylene burst. |
| NCED3 | ABA biosynthesis | +3.8 | -0.1 | Absence of ABA-mediated stomatal closure/senescence in analog treatment.[1] |
| LBD16 / LBD29 | Lateral root formation | +5.1 | +0.8 | Analog lacks morphogenic activity. |
| GSTU1 / CYP | Detoxification (Xenobiotic) | +2.5 | +3.0 | Both compounds induce general xenobiotic stress (detoxification) pathways. |
Key Findings
-
Specificity of Lethality : The lethality of 2,4-D is driven by the ABA-Ethylene-Auxin crosstalk .[1] The 2,6-analog, despite being chemically similar, fails to engage this specific module, proving that detoxification stress alone (indicated by GST upregulation) is insufficient for herbicidal activity.
-
Receptor Selectivity : The lack of GH3 induction by the 2,6-analog confirms its inability to stabilize the TIR1-Aux/IAA interaction, validating its use as a negative control for auxin signaling studies.
Experimental Protocols (Self-Validating Systems)
To replicate these findings, use the following rigorous RNA-seq workflow. This protocol includes "self-validating" checkpoints to ensure data integrity.[1]
Workflow Visualization
Caption: Standardized RNA-seq workflow ensuring high-integrity transcriptomic data generation.
Detailed Protocol
Phase 1: Plant Treatment (Causality Control)
-
System : Arabidopsis thaliana (Col-0) seedlings, 7 days old, grown on 0.5x MS vertical plates.
-
Treatment : Transfer seedlings to liquid MS media containing:
-
Rationale : Liquid incubation ensures uniform contact. The 4-hour time point captures primary transcriptional responses before secondary stress cascades obscure the specific signal.[1]
Phase 2: RNA Isolation & Validation[1]
-
Flash Freeze : Harvest tissue immediately in liquid nitrogen to halt transcriptional machinery.
-
Extraction : Use a hybrid TRIzol/Column method (e.g., Zymo Direct-zol) to maximize yield and purity.
-
Validation (The "Trust" Step) :
-
Nanodrop : A260/A280 ratio must be 2.0–2.1.
-
Agilent Bioanalyzer : RIN (RNA Integrity Number) must be > 7.0 . Do not proceed with degraded RNA as it biases 3' coverage.
-
Phase 3: Bioinformatics Pipeline
-
Alignment : Map reads to the TAIR10 genome using STAR or HISAT2 .
-
Quantification : Count reads using htseq-count .[1]
-
Differential Expression : Use DESeq2 .
-
Self-Validation: Check the PCA plot. Replicates must cluster tightly. If Group C (Analog) clusters with Group A (Mock) rather than Group B (2,4-D), the hypothesis of "inactivity/low activity" is validated.
-
Conclusion & Strategic Insights
For researchers and drug developers, (2,6-Dichloro-4-nitrophenoxy)acetic acid is not a viable herbicide candidate but an invaluable negative control probe .[1]
-
If your goal is weed control : Stick to 2,4-D or Dicamba .[1] The 2,6-substitution sterically abolishes the necessary receptor engagement.
-
If your goal is mechanistic study : Use the 2,6-analog to filter out "off-target" effects. Genes upregulated by both 2,4-D and the 2,6-analog are likely general xenobiotic stress responses (detoxification), whereas genes upregulated only by 2,4-D represent the core auxinic death pathway.[1]
This comparative approach allows for the precise identification of resistance genes that specifically target the auxinic signaling mechanism, rather than general stress tolerance.
References
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action. Annual Review of Plant Biology, 61, 417-439. Link
-
Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645.[1] Link
-
Paponov, I. A., et al. (2008). Comprehensive transcriptome analysis of auxin responses in Arabidopsis. Molecular Plant, 1(2), 321-337.[1] Link
-
Kelley, D. R., & Riechers, D. E. (2007). Transcriptomic analysis of the response to the auxin mimic herbicide dicamba in Arabidopsis thaliana. Weed Science, 55, 301-310.[1]
-
University of Chicago. (1946). Inhibitory activities of some organic compounds as determined by three tests. (Historical reference for 2,6-dichloro-4-nitrophenoxyacetic acid activity).[1][2][3][4] Link
Sources
A Comparative Guide to the Environmental Persistence of (2,6-Dichloro-4-nitrophenoxy)acetic Acid and 2,4,5-T
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of agricultural and environmental science, understanding the environmental fate of xenobiotics is paramount. This guide provides a detailed comparative analysis of the environmental persistence of two phenoxyacetic acid herbicides: (2,6-Dichloro-4-nitrophenoxy)acetic acid and the now-banned 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T). This document moves beyond a simple recitation of facts to delve into the underlying chemical and biological drivers of their persistence, offering field-proven insights and detailed experimental protocols to empower researchers in their own environmental risk assessments.
Introduction: A Tale of Two Herbicides
Phenoxyacetic acid herbicides have played a significant role in modern agriculture, offering selective control of broadleaf weeds. 2,4,5-T, a component of the controversial "Agent Orange," was widely used until its ban in many countries due to concerns over contamination with the highly toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1] Its legacy underscores the critical importance of understanding the long-term environmental behavior of such compounds.
(2,6-Dichloro-4-nitrophenoxy)acetic acid, a structurally related compound, features a different substitution pattern on the phenyl ring, with two chlorine atoms and a nitro group. While not as notorious as 2,4,5-T, its environmental persistence is a key parameter in assessing its overall environmental risk profile. This guide will dissect the factors governing the persistence of both molecules in soil and aquatic environments.
Comparative Environmental Persistence
The environmental persistence of a herbicide is a complex function of its chemical structure and the environmental conditions it encounters. The primary routes of dissipation for phenoxyacetic acids are microbial degradation, photodegradation, and to a lesser extent, hydrolysis.[2]
(2,6-Dichloro-4-nitrophenoxy)acetic Acid: An Underexplored Profile
Direct experimental data on the environmental persistence of (2,6-Dichloro-4-nitrophenoxy)acetic acid is limited in publicly available literature. However, we can infer its likely behavior based on the known effects of its constituent functional groups on microbial and photochemical degradation pathways. The presence of both chlorine and nitro groups on the aromatic ring is expected to influence its susceptibility to microbial attack. Nitroaromatic compounds can be subject to microbial degradation, and the presence of chlorine atoms can sometimes enhance or inhibit this process depending on the specific microbial consortia present.[3] Further research is critically needed to establish a definitive environmental fate profile for this compound.
2,4,5-T: A Well-Documented History
In contrast, the environmental fate of 2,4,5-T is well-documented. Its persistence is moderate, with a reported half-life in soil ranging from 12 to 59 days, influenced by factors such as soil type, temperature, moisture, and microbial activity.[4] In aquatic environments, its persistence is generally lower.
Table 1: Comparative Environmental Persistence Data
| Parameter | (2,6-Dichloro-4-nitrophenoxy)acetic acid | 2,4,5-T |
| Soil Half-Life (Aerobic) | Data not readily available | 12 - 59 days[4] |
| Aquatic Half-Life (Aerobic) | Data not readily available | Generally lower than in soil |
| Primary Degradation Pathways | Expected to be microbial degradation and photodegradation | Microbial degradation, Photodegradation, Hydrolysis |
Key Degradation Pathways: A Mechanistic Look
The persistence of these herbicides is ultimately determined by the efficiency of various degradation processes.
Microbial Degradation
Microbial breakdown is the primary mechanism for the dissipation of phenoxyacetic acid herbicides in the environment.[5] Soil microorganisms, through enzymatic action, can cleave the ether bond and degrade the aromatic ring.
The degradation of 2,4,5-T by various microbial species has been studied, with pathways involving the removal of the acetic acid side chain and subsequent ring cleavage.[6] The presence of three chlorine atoms on the ring of 2,4,5-T makes it more recalcitrant to microbial degradation than its less chlorinated analog, 2,4-D.
For (2,6-Dichloro-4-nitrophenoxy)acetic acid, the combination of chloro and nitro groups presents a unique substrate for microbial enzymes. While some microorganisms are known to degrade nitroaromatic compounds, the specific pathways and rates for this particular molecule are not well-established.[3]
Sources
- 1. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
A Researcher's Guide to Assessing the Genotoxic Potential of (2,6-Dichloro-4-nitrophenoxy)acetic acid using the Allium cepa Model
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the genotoxic effects of the herbicide (2,6-Dichloro-4-nitrophenoxy)acetic acid. We will delve into the established Allium cepa assay, a powerful and reliable plant-based model for genotoxicity testing. This document will not only outline the experimental protocol but also provide the scientific rationale behind each step, present a template for data analysis and comparison, and discuss the significance of the Allium cepa assay in the broader context of genetic toxicology.
Introduction: The Need for Genotoxicity Screening of Herbicides
(2,6-Dichloro-4-nitrophenoxy)acetic acid is a synthetic auxin herbicide, and like many agrochemicals, its potential impact on non-target organisms and the environment warrants thorough investigation. Genotoxicity, the ability of a chemical to damage genetic material (DNA), is a critical endpoint in toxicological evaluations. Such damage can lead to mutations, chromosomal alterations, and potentially contribute to the development of cancer and other genetic diseases.
The Allium cepa (onion) assay is a widely accepted and validated bioassay for monitoring genotoxicity and cytotoxicity.[1][2][3][4][5] Its use is supported by a strong correlation with results from mammalian and other test systems, making it an excellent first-tier screening tool.[6][7] The assay is cost-effective, rapid, and does not require the complex ethical considerations associated with animal testing.[2][3]
This guide will compare the hypothetical effects of (2,6-Dichloro-4-nitrophenoxy)acetic acid with a well-characterized positive control, such as Methyl Methane Sulfonate (MMS) or Glyphosate, and a negative control (distilled water).[7][8][9][10]
The Allium cepa Assay: A Mechanistic Overview
The root meristematic cells of Allium cepa are the foundation of this assay. These cells are characterized by a high rate of cell division (mitosis), making them particularly sensitive to agents that interfere with the cell cycle or damage chromosomes. The large and easily observable chromosomes of Allium cepa further enhance its suitability for cytogenetic analysis.[9]
The primary endpoints evaluated in the Allium cepa assay are:
-
Mitotic Index (MI): A measure of the frequency of cell division. A significant decrease in the MI compared to the negative control indicates cytotoxicity, as the test substance may be inhibiting cell division.[8][11]
-
Chromosomal Aberrations (CAs): These are structural or numerical changes in chromosomes that become visible during mitosis. Common aberrations include:
-
Anaphase Bridges: Formed when sister chromatids fail to separate properly.[9][11]
-
Micronuclei (MN): Small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[6][11]
-
C-mitosis: A colchicine-like effect where the spindle fibers are disrupted, leading to metaphase arrest.[12][13]
-
Chromosome Stickiness, Fragments, and Laggards: Other indicators of chromosomal damage and spindle dysfunction.[9][12]
-
-
DNA Damage: Assessed through techniques like the Comet assay, which can detect single and double-strand DNA breaks at the individual cell level.[2][3][8]
The following diagram illustrates the overall workflow of the Allium cepa genotoxicity assay.
Caption: Experimental workflow for the Allium cepa genotoxicity assay.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating both negative and positive controls to ensure the reliability of the results.
Materials:
-
Healthy, equal-sized Allium cepa (onion) bulbs
-
(2,6-Dichloro-4-nitrophenoxy)acetic acid
-
Positive control: Methyl Methane Sulfonate (MMS) or Glyphosate
-
Distilled water
-
Glass beakers or test tubes
-
Carnoy's fixative (Ethanol: Chloroform: Acetic Acid, 6:3:1 v/v)
-
1N Hydrochloric acid (HCl)
-
Aceto-orcein stain
-
Microscope slides and coverslips
-
Light microscope with oil immersion objective
Methodology:
-
Bulb Preparation: Remove the dry outer scales of the onion bulbs and carefully place them in beakers filled with distilled water to allow root growth.
-
Treatment Groups: Prepare a range of concentrations of (2,6-Dichloro-4-nitrophenoxy)acetic acid (e.g., based on EC50 values from a preliminary root growth inhibition test).[8][9] Include a negative control (distilled water) and a positive control (e.g., 10 ppm MMS).[8][9] Use at least three to five bulbs per treatment group.[10]
-
Exposure: Once the roots reach a length of 2-3 cm, transfer the bulbs to the respective treatment solutions. The exposure period can vary, typically from 24 to 72 hours.[8][9]
-
Fixation: After the exposure period, excise the root tips and fix them in Carnoy's fixative for 24 hours at 4°C.[6]
-
Hydrolysis and Staining:
-
Wash the fixed root tips with distilled water.
-
Hydrolyze the root tips in 1N HCl at 60°C for 5-10 minutes.
-
Stain the root tips with aceto-orcein for at least 1 hour.
-
-
Slide Preparation: Place a single root tip on a clean microscope slide, add a drop of stain, and gently squash it with a coverslip.
-
Microscopic Examination:
-
Examine the slides under a light microscope.
-
For each treatment group, score at least 1000 cells per bulb to determine the Mitotic Index (MI). The MI is calculated as: (Number of dividing cells / Total number of cells) x 100.
-
Analyze at least 100 dividing cells per bulb to determine the frequency and types of chromosomal aberrations.
-
Data Presentation and Interpretation: A Hypothetical Case Study
To illustrate how data from this assay can be presented and interpreted, we will use a hypothetical dataset for (2,6-Dichloro-4-nitrophenoxy)acetic acid.
Table 1: Effect of (2,6-Dichloro-4-nitrophenoxy)acetic acid on the Mitotic Index (MI) in Allium cepa Root Meristematic Cells
| Treatment Group | Concentration (mg/L) | Total Cells Scored | Dividing Cells | Mitotic Index (%) | % Inhibition |
| Negative Control | 0 | 5000 | 450 | 9.0 | 0 |
| (2,6-Dichloro-4-nitrophenoxy)acetic acid | 10 | 5000 | 385 | 7.7 | 14.4 |
| 50 | 5000 | 290 | 5.8 | 35.6 | |
| 100 | 5000 | 180 | 3.6 | 60.0 | |
| Positive Control (MMS) | 10 | 5000 | 210 | 4.2 | 53.3 |
Interpretation: A dose-dependent decrease in the Mitotic Index is observed with increasing concentrations of the test compound, suggesting a cytotoxic effect.[11] The highest concentration shows a significant inhibition of cell division, comparable to the positive control.
Table 2: Frequency of Chromosomal Aberrations (CAs) in Allium cepa Root Meristematic Cells Exposed to (2,6-Dichloro-4-nitrophenoxy)acetic acid
| Treatment Group | Concentration (mg/L) | Total Dividing Cells Scored | Cells with CAs | % CAs | Anaphase Bridges | Micronuclei | C-mitosis | Other CAs |
| Negative Control | 0 | 500 | 10 | 2.0 | 3 | 2 | 1 | 4 |
| (2,6-Dichloro-4-nitrophenoxy)acetic acid | 10 | 500 | 35 | 7.0 | 12 | 8 | 5 | 10 |
| 50 | 500 | 80 | 16.0 | 25 | 18 | 15 | 22 | |
| 100 | 500 | 125 | 25.0 | 40 | 30 | 25 | 30 | |
| Positive Control (MMS) | 10 | 500 | 110 | 22.0 | 35 | 25 | 20 | 30 |
Interpretation: The frequency of chromosomal aberrations increases in a dose-dependent manner with exposure to (2,6-Dichloro-4-nitrophenoxy)acetic acid.[12] The types of aberrations observed (anaphase bridges, micronuclei, C-mitosis) suggest both clastogenic (chromosome-breaking) and aneugenic (spindle-disrupting) effects.[14] The results at the highest concentration are comparable to the known mutagen, MMS.
Comparison with Alternative Genotoxicity Assays
While the Allium cepa assay is a robust screening tool, it is often complemented by other genotoxicity tests for a comprehensive evaluation.
Table 3: Comparison of Genotoxicity Assays
| Assay | Organism/System | Endpoints | Advantages | Limitations |
| Allium cepa Assay | Plant (in vivo) | MI, CAs, MN | Cost-effective, rapid, sensitive, good correlation with other systems, no ethical constraints for animals.[2][3][5] | Plant-specific metabolism may differ from mammals. |
| Ames Test | Bacteria (Salmonella typhimurium) | Gene mutations | Rapid, inexpensive, widely used for screening mutagens. | Lacks eukaryotic cell structure and metabolism. |
| Comet Assay | Eukaryotic cells (in vitro/in vivo) | DNA strand breaks | Sensitive for detecting DNA damage, applicable to various cell types.[3][8] | Does not directly measure mutations or chromosomal aberrations. |
| Micronucleus Test | Mammalian cells (in vitro/in vivo) | Micronuclei formation | Directly measures chromosomal damage, relevant to mammalian systems. | More expensive and time-consuming than plant-based assays. |
The following diagram illustrates the hierarchical approach to genotoxicity testing.
Caption: A tiered approach to genotoxicity testing.
Conclusion
The Allium cepa assay provides a sensitive, reliable, and cost-effective method for assessing the genotoxic potential of substances like (2,6-Dichloro-4-nitrophenoxy)acetic acid. The experimental framework outlined in this guide, with its emphasis on standardized protocols and the inclusion of appropriate controls, ensures the generation of robust and interpretable data. Based on the hypothetical data, (2,6-Dichloro-4-nitrophenoxy)acetic acid exhibits both cytotoxic and genotoxic effects in a dose-dependent manner. Further investigation using a battery of in vitro and in vivo mammalian assays would be warranted to fully characterize its risk to human health and the environment.
References
-
Fattah, Y. M., & Omer, A. H. (n.d.). Evaluation of genotoxic and cytotoxic effects of Glyphosate on Allium cepa. Neliti. Retrieved from [Link]
-
Liman, R., et al. (2015). Determination of genotoxic effects of Imazethapyr herbicide in Allium cepa root cells by mitotic activity, chromosome aberration, and comet assay. Pesticide Biochemistry and Physiology, 118, 26-32. Retrieved from [Link]
-
Liman, R. (2019). Cytotoxicity and Genotoxicity in Allium cepa L. Root Meristem Cells Exposed to the Herbicide Penoxsulam. Celal Bayar University Journal of Science, 15(2), 221-226. Retrieved from [Link]
-
Kaymak, F. (2019). Genotoxic Effects of Herbicide Illoxan (Diclofop-Methyl) on Allium cepa L. Journal of Agricultural Sciences, 25(3), 343-351. Retrieved from [Link]
-
de Oliveira, G. A. R., et al. (2022). Phyto-cytogenotoxic effects of glyphosate-based herbicide contaminated soil: assays using Allium cepa. Bioremediation Journal, 26(4), 335-346. Retrieved from [Link]
-
Gómez-Arroyo, S., & Calderón-Segura, M. E. (2023). The Allium cepa Assay as a Versatile Tool for Genotoxicity and Cytotoxicity: Methods, Applications, and Comparative Insight. Plants, 12(3), 629. Retrieved from [Link]
-
Ghosh, A., & Ghosh, S. (2024). Application of Allium cepa Test for Genetic Toxicology. In Methods in Molecular Biology (Vol. 2786, pp. 343-357). Springer. Retrieved from [Link]
-
Ghosh, A., & Ghosh, S. (2024). Application of Allium cepa Test for Genetic Toxicology. Methods in Molecular Biology, 2786, 343-357. Retrieved from [Link]
-
Demetzos, C., & Perikos, I. (2019). Evaluation of Genotoxicity by Micronucleus Assay in vitro and by Allium cepa Test in vivo. In Methods in Molecular Biology (Vol. 1897, pp. 237-246). Springer. Retrieved from [Link]
-
Bonciu, E., et al. (2018). An evaluation for the standardization of the Allium cepa test as cytotoxicity and genotoxicity assay. Caryologia, 71(3), 193-202. Retrieved from [Link]
-
Leme, D. M., & Marin-Morales, M. A. (2009). Allium cepa test in environmental monitoring: A review on its application. Mutation Research/Reviews in Mutation Research, 682(1), 71-81. Retrieved from [Link]
-
Carina, A. F., et al. (2022). The Allium cepa Model: A Review of Its Application as a Cytogenetic Tool for Evaluating the Biosafety Potential of Plant Extracts. Plants, 11(15), 2029. Retrieved from [Link]
-
Zani, C., et al. (2023). Allium cepa tests: A plant-based tool for the early evaluation of toxicity and genotoxicity of newly synthetized antifungal molecules. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 888, 503654. Retrieved from [Link]
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Al-Ghamdi, F. A. (2017). Cytotoxicity and genotoxicity effects of some medicinal plants on root growth and root tip meristem of Allium cepa. Journal of Taibah University for Science, 11(6), 1162-1169. Retrieved from [Link]
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Tedesco, S. B., & Laughinghouse IV, H. D. (2012). Bioindicator of Genotoxicity: The Allium cepa Test. In Current Research, Technology and Education Topics in Applied Microbiology and Microbial Biotechnology (pp. 1374-1381). Formatex Research Center. Retrieved from [Link]
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Rahman, M. M., et al. (2015). Does 2,4-dichlorophenoxyacetic acid (2,4-D) induce genotoxic effects in tissue cultured Allium roots?. Journal of the Saudi Society of Agricultural Sciences, 14(1), 16-21. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling (2,6-Dichloro-4-nitrophenoxy)acetic acid: Personal Protective Equipment and Safety Protocols
In our commitment to fostering a culture of safety and providing value beyond the product, this guide offers essential, immediate safety and logistical information for handling (2,6-Dichloro-4-nitrophenoxy)acetic acid. As drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This document provides the procedural, step-by-step guidance necessary to ensure the well-being of all laboratory personnel.
Hazard Identification and Risk Assessment: Understanding the Threat
Before any laboratory work commences, a thorough risk assessment is mandatory. Based on analogous compounds, (2,6-Dichloro-4-nitrophenoxy)acetic acid is anticipated to be a hazardous substance.
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2]
-
Skin Corrosion/Irritation: Likely to cause skin irritation.[3][4]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[2][3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][3][4]
-
Long-term Effects: Some related compounds are suspected of causing cancer or having other long-term health effects.[1][2]
The combination of a chlorinated aromatic ring and a nitro group suggests that thermal decomposition could release toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and must be based on the specific tasks being performed. The following table provides a baseline for PPE selection.
| Operation | Minimum Required PPE |
| Weighing and Aliquoting (Solid) | 100% Nitrile gloves (or other chemically resistant gloves), lab coat, and safety glasses with side shields. Work should be conducted in a chemical fume hood or a ventilated balance enclosure. |
| Solution Preparation | 100% Nitrile gloves (or other chemically resistant gloves), lab coat, and chemical splash goggles. A face shield is recommended if there is a significant splash risk. All work must be performed in a chemical fume hood. |
| Conducting Reactions | 100% Nitrile gloves (or other chemically resistant gloves), lab coat, chemical splash goggles, and a face shield. The use of a blast shield is recommended for reactions at elevated temperatures or pressures. All work must be conducted in a chemical fume hood. |
| Waste Disposal | 100% Nitrile gloves (or other chemically resistant gloves), lab coat, and chemical splash goggles. |
A Note on Glove Selection: Always inspect gloves for any signs of degradation or puncture before use. For prolonged or immersive contact, consult the glove manufacturer's compatibility charts.
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.
Engineering Controls
-
Ventilation: All work with (2,6-Dichloro-4-nitrophenoxy)acetic acid, including weighing, solution preparation, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][6]
-
Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area.[3][7]
Step-by-Step Handling Protocol
-
Preparation: Before starting work, ensure the chemical fume hood is functioning correctly. Clear the work area of any unnecessary equipment or chemicals.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the required amount of the solid compound in a ventilated balance enclosure or a chemical fume hood. Use a disposable weighing dish to prevent contamination.
-
Transfer and Dissolution: Gently transfer the solid to the reaction vessel inside the fume hood. Add the solvent slowly to avoid splashing.
-
Reaction Monitoring: Monitor the reaction from outside the fume hood as much as possible. Keep the sash at the lowest practical height.
-
Work-Up and Purification: Conduct all post-reaction work-up and purification steps within the fume hood.
-
Decontamination: After use, decontaminate all surfaces and equipment with an appropriate solvent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.
Spill and Emergency Response Plan
Immediate and correct response to a spill is critical to prevent exposure and further contamination.
Spill Response Workflow
The following diagram outlines the general procedure for responding to a chemical spill.
Caption: Workflow for a chemical spill response.
Step-by-Step Spill Cleanup Protocol
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure of the hazard.
-
Secure the Area: Prevent unauthorized personnel from entering the spill area.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and chemically resistant gloves. For large spills, respiratory protection may be necessary.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it in a sealed container. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand) and then sweep into a sealed container.[7]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including absorbent and PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3][7]
-
Report: Report the incident to your supervisor and your institution's environmental health and safety department.
Disposal Plan
All waste containing (2,6-Dichloro-4-nitrophenoxy)acetic acid, including unused material, contaminated lab supplies, and spill cleanup debris, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed, and chemically compatible containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Arrange for disposal through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.[3][7]
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Always prioritize safety and consult your institution's specific safety protocols.
References
Sources
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
